molecular formula C8H8BrNO2 B115719 3-Methyl-4-nitrobenzyl bromide CAS No. 141281-38-1

3-Methyl-4-nitrobenzyl bromide

Cat. No.: B115719
CAS No.: 141281-38-1
M. Wt: 230.06 g/mol
InChI Key: WOUWGCLQOJPWHS-UHFFFAOYSA-N
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Description

3-Methyl-4-nitrobenzyl bromide is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-2-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUWGCLQOJPWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403386
Record name 3-Methyl-4-nitrobenzyl bromide
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Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141281-38-1
Record name 3-Methyl-4-nitrobenzyl bromide
Source EPA DSSTox
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Record name 3-Methyl-4-nitrobenzyl bromide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-4-nitrobenzyl bromide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methyl-4-nitrobenzyl bromide (4-(bromomethyl)-2-methyl-1-nitrobenzene), a key chemical intermediate. Moving beyond a simple data sheet, this document offers insights into its physical and chemical properties, a detailed experimental protocol for its synthesis, and crucial safety and handling information, grounded in the principles of organic chemistry.

Core Molecular and Physical Properties

This compound is a substituted aromatic compound featuring a reactive benzylic bromide functional group. This structural motif makes it a valuable electrophile for introducing the 3-methyl-4-nitrobenzyl moiety in organic synthesis. The presence of the electron-withdrawing nitro group further influences the reactivity of the aromatic ring and the benzylic position.

Visualizing the Core Structure

Caption: Chemical structure of this compound.

Summary of Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
CAS Number 141281-38-1[1][2]
Molecular Formula C₈H₈BrNO₂[1][2]
Molecular Weight 230.06 g/mol [1][2]
Appearance Off-white to light yellow powder[1]
Melting Point 44-50 °C[1]
Boiling Point 310.7 °C at 760 mmHg (Predicted)
Density 1.564 g/cm³ (Predicted)
Solubility Soluble in dichloromethane and hot ethanol. Insoluble in water.[3]

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most commonly achieved via a free-radical bromination of the corresponding toluene derivative, 3-methyl-4-nitrotoluene. The Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) as the bromine source and a radical initiator, is a standard and effective method.[4]

Reaction Mechanism: A Step-by-Step Visualization

The reaction proceeds through a radical chain mechanism, which can be broken down into initiation, propagation, and termination steps.

Wohl_Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., AIBN) Radical Initiator Radical (R•) Initiator->Radical Heat or UV light Br_Radical Bromine Radical (Br•) Radical->Br_Radical + HBr (trace) Toluene 3-Methyl-4-nitrotoluene Br_Radical->Toluene Benzylic_Radical Benzylic Radical Toluene->Benzylic_Radical + Br• Product This compound Benzylic_Radical->Product + Br₂ (from NBS + HBr) NBS N-Bromosuccinimide (NBS) Termination_Products Stable Products Radical_Combination Radical Combination (e.g., Br• + Br• → Br₂) Radical_Combination->Termination_Products

Sources

Introduction: Understanding the Significance of 3-Methyl-4-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Methyl-4-nitrobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 141281-38-1) is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis.[1] It serves as a versatile intermediate for the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The molecule's structure, featuring a reactive benzylic bromide and an electron-withdrawing nitro group, allows for its use as a key building block in constructing more complex molecular architectures through reactions like nucleophilic substitution.[1]

For any scientist working with this reagent, a thorough understanding of its solubility is not merely academic; it is a critical prerequisite for successful experimentation. Solubility data governs fundamental laboratory decisions, including the choice of appropriate solvents for chemical reactions, the design of effective purification strategies such as recrystallization, and the development of formulations for biological screening. This guide provides a comprehensive overview of the physicochemical properties, solubility profile, and practical methodologies for determining the solubility of this compound, grounded in established chemical principles and authoritative standards.

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is essential before delving into its solubility behavior. The key characteristics of this compound are summarized below.

PropertyValueReference(s)
CAS Number 141281-38-1[1][2][3][4]
Molecular Formula C₈H₈BrNO₂[1][2][3][4]
Molecular Weight 230.06 g/mol [1][2][3][4]
Appearance Off-white to light yellow powder/crystals[1][3]
Melting Point 44-50 °C[1][2]
Boiling Point 310.7 °C at 760 mmHg (Predicted)[3]
Density 1.564 g/cm³ (Predicted)[3]

Solubility Profile: A Predictive and Practical Analysis

The this compound molecule possesses both non-polar (the benzene ring and methyl group) and polar (the nitro group and the bromomethyl moiety) features. This amphiphilic character suggests it will be soluble in a range of common organic solvents but will have limited solubility in highly polar solvents like water, a common trait for benzyl bromides.[8][9]

Table 2: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventPolarityPredicted SolubilityRationale & Mechanistic Insights
Water Highly Polar, ProticSparingly Soluble / InsolubleThe large, non-polar aromatic backbone outweighs the polarity of the nitro and bromo-methyl groups. Slow hydrolysis to 3-methyl-4-nitrobenzyl alcohol may occur over time.[8]
Methanol / Ethanol Polar, ProticSolubleThe alkyl chains of these alcohols can interact with the non-polar regions of the solute, while the hydroxyl groups can interact with the polar nitro group. Solvolysis is a potential side reaction.[10]
Acetone Polar, AproticVery SolubleAcetone's polarity is sufficient to dissolve the solute, and as an aprotic solvent, it is less likely to cause decomposition via solvolysis compared to alcohols.[5]
Dichloromethane (DCM) Moderately Polar, AproticVery SolubleDCM is an excellent solvent for many organic compounds with mixed polarity, effectively solvating both the aromatic ring and the polar functional groups.
Chloroform Moderately Polar, AproticVery SolubleSimilar to DCM, chloroform is a versatile solvent for compounds of this type.[5]
Toluene Non-polarSolubleThe aromatic nature of toluene allows for favorable π-π stacking interactions with the benzene ring of the solute.
Diethyl Ether Slightly Polar, AproticSolubleProvides a good balance of non-polar and polar character to dissolve the compound.
Dimethylformamide (DMF) Polar, AproticVery SolubleA highly polar aprotic solvent that is excellent at dissolving a wide range of organic solids. It can enhance the reactivity of nucleophiles in substitution reactions.[11]
Dimethyl Sulfoxide (DMSO) Polar, AproticVery SolubleSimilar to DMF, DMSO is a powerful polar aprotic solvent capable of dissolving many poorly soluble compounds.

Experimental Protocol for Solubility Determination

To generate precise, quantitative solubility data, a well-defined experimental protocol is required. The Isothermal Saturation Method (also known as the Shake-Flask Method) is a gold-standard technique, consistent with principles outlined in OECD Test Guideline 105 for determining water solubility.[12][13][14][15] The following protocol can be adapted for various organic solvents.

Objective

To determine the saturation solubility of this compound in a selected solvent at a constant temperature (e.g., 25 °C).

Materials
  • This compound (≥96% purity)[1]

  • Selected solvent (analytical grade)

  • Analytical balance (±0.1 mg)

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Glass vials with screw caps

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC system

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solute to a vial B Add a known volume of solvent A->B Step 1 C Seal vial and agitate at constant temperature (24-48 hours) B->C D Allow solid to settle C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant with a 0.22 µm syringe filter E->F G Prepare serial dilutions of the clear filtrate F->G H Measure absorbance (UV-Vis) or peak area (HPLC) G->H I Calculate concentration using a calibration curve H->I J Calculate Solubility (e.g., in g/L or mol/L) I->J Final Step

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • To a glass vial, add an excess amount of this compound. An excess is confirmed by the presence of undissolved solid after the equilibration period.[15]

    • Accurately add a known volume of the chosen solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or on a stirrer set to a constant temperature (e.g., 25 ± 0.5 °C).

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.[15]

  • Separation of Undissolved Solute:

    • Remove the vial from the shaker and allow it to stand at the same constant temperature to let undissolved solids settle.

    • To ensure complete removal of particulate matter, centrifuge the vial.[12]

    • Carefully draw off the supernatant using a syringe and pass it through a solvent-compatible 0.22 µm syringe filter to obtain a clear, saturated solution free of any solid particles.

  • Quantification of Dissolved Solute (Spectrophotometric Method):

    • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a linear calibration curve.

    • Analyze the Saturated Solution: Accurately dilute a known volume of the clear, saturated filtrate with the solvent to bring its absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

  • Calculation of Solubility:

    • Use the equation from the calibration curve (y = mx + c) to determine the concentration of the diluted solution from its absorbance.

    • Multiply this concentration by the dilution factor to find the concentration of the original saturated solution. This value represents the quantitative solubility.

Implications for Reactivity and Stability

The choice of solvent extends beyond mere dissolution and profoundly impacts the chemical behavior of this compound.

  • Nucleophilic Substitution: As a benzylic bromide, this compound readily undergoes nucleophilic substitution reactions. The solvent plays a critical role in dictating the reaction mechanism (SN1 vs. SN2).

    • Polar protic solvents (e.g., water, alcohols) can stabilize the benzylic carbocation intermediate formed upon the departure of the bromide ion, thus favoring an SN1 pathway .[10]

    • Polar aprotic solvents (e.g., DMF, DMSO, acetone) do not effectively solvate the leaving group but enhance the reactivity of the nucleophile, favoring an SN2 pathway .[10][11]

  • Stability and Degradation: Solutions of this compound are not indefinitely stable.

    • Hydrolysis: In the presence of water or other protic solvents, the compound can slowly hydrolyze to form 3-methyl-4-nitrobenzyl alcohol.[8]

    • Photodegradation: Ortho-nitrobenzyl groups are well-known photodegradable units.[16][17] While this compound is a meta/para-substituted isomer, sensitivity to light should be considered, and solutions should be stored in amber vials or protected from light to prevent potential decomposition.

Safety and Handling Considerations

Substituted benzyl bromides require careful handling due to their hazardous properties.

  • Toxicity and Corrosivity: Benzyl bromides are known lachrymators, causing intense eye irritation and tearing.[8][9] Safety data for the closely related 4-nitrobenzyl bromide indicates it is corrosive and can cause severe skin burns and eye damage.[18][19] Inhalation may be harmful and cause respiratory irritation.[20]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[21][22][23]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong bases and oxidizing agents.[1][24]

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its solubility characteristics. While it exhibits broad solubility in common polar aprotic and moderately polar organic solvents, it is sparingly soluble in water. This profile makes it amenable to a wide range of reaction conditions but also necessitates careful solvent selection to control reactivity, ensure stability, and facilitate purification. By employing standardized protocols for solubility determination and adhering to strict safety measures, researchers can confidently and effectively utilize this important chemical building block in their drug discovery and development efforts.

References

  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024).
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  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024).
  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2025).
  • Determination of maximum solubility? : r/OrganicChemistry - Reddit. (2022).
  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews - ACS Publications. (2023).
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  • Solvent effects in the reaction between piperazine and benzyl bromide - Indian Academy of Sciences. (n.d.).
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  • What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? - Quora. (2022).
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  • Solvation models in the reaction between benzyl bromide and diphenyl amine. (n.d.).
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Sources

3-Methyl-4-nitrobenzyl bromide spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 3-Methyl-4-nitrobenzyl bromide

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (C₈H₈BrNO₂), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] For researchers, scientists, and professionals in drug development, the precise structural elucidation of such compounds is paramount. This document offers a detailed examination of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy data. The guide synthesizes theoretical principles with practical, field-proven insights, explaining the causality behind experimental choices and data interpretation. All described protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Molecular Profile of this compound

This compound is a substituted aromatic compound with the chemical formula C₈H₈BrNO₂, a molecular weight of approximately 230.06 g/mol , and the CAS Number 141281-38-1.[1][3][4] Its structure incorporates a benzene ring substituted with a methyl group, a nitro group, and a bromomethyl group. This combination of functional groups makes it a versatile building block in organic synthesis, where the reactive bromomethyl group allows for various nucleophilic substitution reactions.[1][5][6] Accurate characterization of this molecule is the foundational step for its application in complex synthetic pathways. This guide details the core spectroscopic techniques used for its structural verification.

Chemical Structure:

(Note: A 2D representation of 4-(bromomethyl)-2-methyl-1-nitrobenzene)

Mass Spectrometry (MS): Fragmentation Fingerprinting

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.[7] For this compound, Electron Ionization (EI) is a common method for generating ions.

Expected Fragmentation Pattern

The fragmentation of benzyl bromides in EI-MS is highly characteristic. The most notable features include:

  • Isotopic Pattern of Bromine: The presence of a bromine atom is readily identified by a distinctive M+2 isotopic peak. This arises from the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (~1:1 ratio).[7][8] Consequently, any fragment containing a bromine atom will appear as a pair of peaks separated by 2 m/z units.

  • Loss of Bromine: The C-Br bond is relatively weak and readily cleaves. The primary fragmentation pathway for benzyl bromides is the loss of the bromine radical (•Br) to form a highly stabilized benzylic carbocation.[8][9] This cation often rearranges to the even more stable tropylium ion.[8] This fragment, [M-Br]⁺, is typically the base peak (the most intense peak) in the spectrum.[8][9][10]

For this compound, the molecular ion ([C₈H₈BrNO₂]⁺) would be observed as a pair of peaks around m/z 229 and 231. The base peak would correspond to the [M-Br]⁺ fragment, the 3-methyl-4-nitrobenzyl cation ([C₈H₈NO₂]⁺), at an m/z of approximately 150.

Summary of Predicted Mass Spectrometry Data
m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Significance
229 / 231[C₈H₈⁷⁹BrNO₂]⁺ / [C₈H₈⁸¹BrNO₂]⁺Molecular Ion (M⁺). The 1:1 ratio confirms the presence of one bromine atom.[8]
150[C₈H₈NO₂]⁺Base Peak. Formed by the loss of the bromine radical (•Br).[8][9]
120[C₇H₅NO]⁺Possible fragment from the loss of NO from the [M-Br]⁺ ion.
104[C₇H₆N]⁺Possible fragment from the loss of CO₂ from the [M-Br]⁺ ion.
91[C₇H₇]⁺Tropylium ion, a common fragment in the mass spectra of benzyl compounds.[8][9]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the prepared solution into the GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

  • GC Separation: Use a temperature program starting at 50°C, holding for 2 minutes, then ramping to 280°C at a rate of 10°C/min.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[11]

  • Mass Analysis: Scan a mass range from m/z 40 to 400 to capture the molecular ion and all significant fragments.

  • Data Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern, comparing it to reference data and theoretical predictions.

Visualization: MS Fragmentation Pathway

MS_Fragmentation M [C₈H₈BrNO₂]⁺˙ m/z 229/231 (Molecular Ion) M_minus_Br [C₈H₈NO₂]⁺ m/z 150 (Base Peak) M->M_minus_Br - •Br Tropylium [C₇H₇]⁺ m/z 91 (Tropylium Ion) M_minus_Br->Tropylium - •NO₂ - •CH₃

Caption: Key fragmentation pathway for this compound in EI-MS.

Infrared (IR) Spectroscopy: Probing Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups within a molecule.[12] It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to particular chemical bonds.[12]

Interpreting the IR Spectrum

The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key structural components. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹), which is unique to the molecule as a whole.[13][14]

  • Aromatic Nitro Group (NO₂): This is one of the most prominent features. Two strong absorption bands are expected: one for the asymmetric stretch and one for the symmetric stretch.

  • Aromatic Ring: C=C stretching vibrations within the benzene ring appear as a series of peaks, while C-H stretching vibrations appear above 3000 cm⁻¹.[13]

  • Aliphatic Groups (-CH₃ and -CH₂Br): The C-H stretching vibrations for the methyl and bromomethyl groups will be observed just below 3000 cm⁻¹.[13]

  • Alkyl Halide (C-Br): The C-Br stretching frequency is found in the lower frequency fingerprint region and can sometimes be difficult to assign definitively.

Summary of Predicted IR Absorption Data
Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3100 - 3000C-H StretchAromaticMedium to Weak
3000 - 2850C-H Stretch-CH₃ and -CH₂BrMedium
1615 - 1585C=C StretchAromatic RingMedium
1555 - 1485N=O Asymmetric StretchNitro (NO₂)Strong
1355 - 1320N=O Symmetric StretchNitro (NO₂)Strong
1250 - 1200C-N StretchAr-NO₂Medium
850 - 750C-H Out-of-Plane BendAromatic (Trisubstituted)Strong
700 - 550C-Br StretchAlkyl BromideMedium to Weak
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the spectrum over the mid-IR range (e.g., 4000 to 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum for accurate peak identification.

Visualization: IR Analysis Workflow

IR_Workflow cluster_exp Experimental cluster_interp Interpretation Sample Solid Sample ATR Place on ATR Crystal Sample->ATR Scan Acquire Spectrum (4000-400 cm⁻¹) ATR->Scan Spectrum Raw Spectrum Scan->Spectrum Identify_FG Identify Functional Group Region (e.g., NO₂, Ar-H, C-H) Spectrum->Identify_FG Identify_FP Analyze Fingerprint Region (e.g., C-Br, Substitution Pattern) Spectrum->Identify_FP Structure Confirm Molecular Structure Identify_FG->Structure Identify_FP->Structure

Caption: Workflow for acquiring and interpreting an FTIR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.[15] It provides detailed information about the chemical environment, connectivity, and relative number of ¹H (proton) and ¹³C nuclei.[15][16]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information based on four key features: the number of signals, their chemical shift (δ), their integration, and their splitting pattern (multiplicity).[16][17][18]

  • Number of Signals: We expect 5 distinct proton signals corresponding to the five chemically non-equivalent proton environments in the molecule.

  • Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons.[18] Electron-withdrawing groups (like -NO₂ and -Br) cause deshielding and shift signals downfield (to higher ppm values).[19]

    • Aromatic Protons (3H): These will be in the 7.5-8.5 ppm region. The proton ortho to the strongly electron-withdrawing nitro group will be the most downfield.

    • Benzylic Protons (-CH₂Br, 2H): These protons are deshielded by both the aromatic ring and the electronegative bromine atom, and their signal is expected around 4.6-4.8 ppm.

    • Methyl Protons (-CH₃, 3H): This signal will appear upfield relative to the others, expected around 2.4-2.6 ppm.

  • Integration: The area under each signal is proportional to the number of protons it represents.[18] The expected integration ratio is 1:1:1:2:3 for the three distinct aromatic protons, the CH₂Br protons, and the CH₃ protons, respectively.

  • Multiplicity: The splitting pattern is described by the n+1 rule and indicates the number of adjacent non-equivalent protons.[15]

    • The -CH₂Br and -CH₃ protons have no adjacent protons, so they will both appear as sharp singlets (s).

    • The three aromatic protons will couple with each other, leading to more complex patterns like doublets (d) and doublets of doublets (dd).

Summary of Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.2 - 8.0d (doublet)1HAr-H (ortho to -NO₂)
~ 7.8 - 7.6dd (doublet of doublets)1HAr-H
~ 7.5 - 7.3d (doublet)1HAr-H
~ 4.7s (singlet)2H-CH₂Br
~ 2.5s (singlet)3HAr-CH₃
¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. We expect 8 distinct signals for the 8 unique carbon atoms in this compound.

  • Aromatic Carbons: These typically resonate between 120-150 ppm. The carbon directly attached to the nitro group (C-NO₂) will be one of the most downfield signals due to strong deshielding. The ipso-carbon attached to the bromomethyl group will also be downfield.

  • Aliphatic Carbons: The benzylic carbon (-CH₂Br) is expected around 30-35 ppm, while the methyl carbon (Ar-CH₃) will be the most upfield signal, around 18-22 ppm.

Summary of Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm) Assignment
~ 148 - 152C-NO₂
~ 135 - 145Aromatic Quaternary Carbons (C-CH₃, C-CH₂Br)
~ 125 - 135Aromatic CH Carbons
~ 30 - 35-CH₂Br
~ 18 - 22Ar-CH₃
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[15]

  • Shimming: Place the sample in the NMR spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio. A broadband proton-decoupled sequence is typically used to simplify the spectrum to singlets.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the TMS reference. Integrate the ¹H NMR signals.

Visualization: NMR Interpretation Logic

NMR_Interpretation Start ¹H NMR Spectrum Signals 1. Count Signals (Number of proton types) Start->Signals Shift 2. Analyze Chemical Shift (δ) (Electronic Environment) Signals->Shift Integration 3. Measure Integration (Proton Ratio) Shift->Integration Splitting 4. Determine Splitting (n+1) (Neighboring Protons) Integration->Splitting Structure Propose Structure Splitting->Structure

Sources

synthesis of 3-Methyl-4-nitrobenzyl bromide from 3-methyl-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Methyl-4-nitrobenzyl bromide from 3-methyl-4-nitrotoluene

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in pharmaceutical and chemical research.[1] The primary focus is on the free-radical bromination of 3-methyl-4-nitrotoluene, detailing the underlying reaction mechanism, optimized experimental protocols, safety considerations, and analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for this important transformation.

Introduction and Strategic Overview

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of two reactive sites: the nitro group, which can be a precursor to an amino group, and the benzylic bromide, which is highly susceptible to nucleophilic substitution.

The synthesis from 3-methyl-4-nitrotoluene is most effectively achieved through a regioselective free-radical bromination of the benzylic methyl group. This method, often referred to as a Wohl-Ziegler reaction, is favored because it selectively targets the C-H bonds of the methyl group adjacent to the aromatic ring, which are weaker than other C-H bonds.[2][3][4] The resonance stabilization of the resulting benzylic radical intermediate is the key factor driving this selectivity.[3][5] Alternative methods, such as electrophilic aromatic substitution, would result in bromination of the aromatic ring itself and are therefore unsuitable for this specific transformation.

The Free-Radical Bromination Mechanism

The conversion of 3-methyl-4-nitrotoluene to this compound proceeds via a well-established free-radical chain mechanism. The most common and effective reagent for this transformation is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals.[4][6] The reaction is initiated by heat or light, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[6][7]

The widely accepted Goldfinger mechanism posits that NBS is not the direct hydrogen abstractor but serves to maintain a constant, low concentration of molecular bromine (Br₂).[7][8] The reaction is autocatalytic, as the HBr produced during the propagation step reacts with NBS to regenerate Br₂.

The mechanism unfolds in three key stages:

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals then react with the trace amounts of Br₂ present to generate bromine radicals (Br•).

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-methyl-4-nitrotoluene. This is the rate-determining step and results in the formation of a resonance-stabilized 3-methyl-4-nitrobenzyl radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ to yield the desired product, this compound, and regenerates a bromine radical, which continues the chain.

  • Termination: The reaction concludes when radicals combine to form non-radical species.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator 2R• 2R• Initiator->2R• Heat (Δ) Start 3-Methyl-4-nitrotoluene Br• Br• 2R•->Br• + Br₂ → R-Br Radical Benzylic Radical Start->Radical + Br• - HBr Radical->Br• Product This compound Radical->Product + Br₂ Br•_t Br• Br₂ Br₂ Br•_t->Br₂ + Br• R-Br_t R-Br_t Br•_t->R-Br_t + R• R•_t R• R-R R-R R•_t->R-R + R•

Caption: Free-radical mechanism for benzylic bromination.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound on a laboratory scale.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3-methyl-4-nitrotoluene151.1510.0 g0.066Starting Material
N-Bromosuccinimide (NBS)177.9811.8 g0.066Brominating Agent (1.0 eq)
Azobisisobutyronitrile (AIBN)164.210.27 g0.00165Radical Initiator (0.025 eq)
Acetonitrile (CH₃CN)41.05150 mL-Solvent
Hexanes-~100 mL-For crystallization
Saturated NaHCO₃ solution-~50 mL-For workup
Brine-~50 mL-For work-up
Anhydrous MgSO₄---Drying agent

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methyl-4-nitrotoluene (10.0 g, 0.066 mol) and acetonitrile (150 mL).

  • Reagent Addition: Add N-Bromosuccinimide (11.8 g, 0.066 mol) and AIBN (0.27 g, 0.00165 mol) to the flask.

  • Reaction Execution: Place the flask in an oil bath preheated to 80-85 °C and reflux the mixture under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS. The disappearance of the starting material typically occurs within 2-4 hours. A key visual cue is the succinimide byproduct, which is less dense than the solvent and will float, while the denser NBS settles at the bottom.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold acetonitrile.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot toluene or ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The expected yield is typically in the range of 70-85%.

Sources

An In-depth Technical Guide to the Reactivity and Stability of 3-Methyl-4-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methyl-4-nitrobenzyl bromide is a versatile crystalline solid that serves as a crucial intermediate in advanced organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its chemical architecture, featuring a benzylic bromide activated by an electron-withdrawing nitro group and modulated by an adjacent methyl group, imparts a unique profile of reactivity and stability. This guide provides an in-depth analysis of its chemical behavior, offering field-proven insights into its reaction mechanisms, stability limitations, synthesis protocols, and safe handling procedures. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with mechanistic causality to empower effective and safe utilization of this potent reagent.

Core Chemical and Physical Properties

A foundational understanding of a reagent begins with its fundamental properties. This compound is an off-white to light yellow powder under standard conditions.[1] Its key physicochemical properties are summarized below, providing the essential data points for experimental design and safety assessment.

PropertyValueSource
CAS Number 141281-38-1[1][3]
Molecular Formula C₈H₈BrNO₂[1][3][4]
Molecular Weight 230.06 g/mol [1][3]
Appearance Off-white to light yellow powder[1]
Melting Point 44-50 °C[1][2]
Purity ≥ 96% (GC)[1]
Solubility Soluble in various organic solvents; hydrolyzes in water.[5]

The Duality of Reactivity: An Electronically Fine-Tuned System

The reactivity of this compound is dominated by the lability of the C-Br bond at the benzylic position. This reactivity is significantly enhanced and electronically tuned by the substituents on the aromatic ring.

Primary Mechanism: Nucleophilic Substitution

The compound is an excellent substrate for nucleophilic substitution (Sₙ) reactions.[1] The potent electron-withdrawing nature of the para-nitro group is the primary driver of this reactivity. Through inductive and resonance effects, the nitro group delocalizes electron density from the benzene ring, making the benzylic carbon significantly more electrophilic and thus highly susceptible to attack by nucleophiles.[6] This is a classic example of activating a benzylic position to facilitate the departure of a good leaving group, the bromide ion.

The reaction typically proceeds via an Sₙ2 mechanism, especially with strong nucleophiles. The presence of the ortho-methyl group relative to the bromomethyl moiety introduces a degree of steric hindrance that may slightly modulate the reaction rate compared to its unmethylated counterpart, 4-nitrobenzyl bromide. However, the overwhelming electronic activation by the nitro group ensures the compound remains a highly effective alkylating agent.

Caption: Generalized Sₙ2 reaction pathway for this compound.

Common nucleophiles that readily react include amines, alcohols, thiols, and carbanions, making this compound a valuable building block for introducing the 3-methyl-4-nitrobenzyl moiety into a wide range of molecular scaffolds.[1][2]

Causality in Action: Why Electronic Effects Dominate

The choice to use a nitro-substituted benzyl bromide is a deliberate one in synthetic design. The nitro group's ability to stabilize the transition state of an Sₙ2 reaction by withdrawing electron density is paramount. Unlike an unsubstituted benzyl bromide, where reactivity is moderate, the nitro-analogue offers significantly faster kinetics and often allows for milder reaction conditions, which is critical when dealing with sensitive or complex substrates in drug development.

Stability and Safe Handling: A Critical Assessment

While its reactivity is a synthetic asset, it also contributes to its inherent instability. Nitroaromatic compounds, particularly those with benzylic halides, must be handled with informed caution.

Thermal Stability and Decomposition Hazards

The primary stability concern is its thermal sensitivity. Studies on analogous nitrobenzyl halides have shown that they can decompose exothermically, with bromide derivatives being less stable than their chloride counterparts.[7] A critical finding from literature is that ortho-nitro isomers are particularly prone to thermal decomposition, a warning that should be heeded given the ortho relationship between the methyl and nitro groups in the target compound.[7][8] A violent explosion was reported during the drying of o-nitrobenzyl bromide, underscoring the severe hazard associated with heating these compounds.[7]

It is imperative to avoid heating this compound unless under strictly controlled reaction conditions and at the lowest effective temperature.

Recommended Storage and Incompatibility

To preserve its integrity and ensure safety, specific storage conditions are mandatory.

ParameterRecommendationRationale
Storage Temperature 0–8 °CMinimizes thermal decomposition and side reactions.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents slow oxidation and reaction with atmospheric moisture.
Container Tightly sealed container in a dry, well-ventilated place.Protects from moisture and environmental contaminants.[9]

The compound is incompatible with a range of substances that can catalyze its decomposition or react violently.

Incompatible MaterialsConsequence of Contact
Bases Can promote elimination reactions or rapid, exothermic substitution.[10]
Strong Oxidizing Agents Risk of violent, exothermic reaction.[10]
Alcohols, Amines These are nucleophiles and will react, potentially uncontrollably if not intended.[10]
Metals Can catalyze decomposition.[10]
Mandatory Safety Protocols

Due to its hazardous nature, strict adherence to safety protocols is non-negotiable.

Hazard ClassificationHandling ProtocolFirst Aid
Corrosive (Causes Burns) [10]Handle only in a chemical fume hood. Wear appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.[6][10]Skin: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10] Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[10]
Lachrymator (Tear-producing) [10]Ensure adequate ventilation. Avoid inhalation of dust.[10]Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
Harmful if Swallowed [11]Do not ingest. Wash hands thoroughly after handling.Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Synthesis Protocol: Free-Radical Bromination

This compound is typically synthesized via the free-radical bromination of its precursor, 3-methyl-4-nitrotoluene. This method selectively targets the benzylic methyl group, which is activated for radical abstraction.

Caption: Standard laboratory workflow for the synthesis of this compound.

Step-by-Step Experimental Methodology

This is a representative protocol synthesized from established methods for similar compounds.[6][12][13] All work must be performed in a well-ventilated fume hood.

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen).

  • Charging the Flask: To the flask, add 3-methyl-4-nitrotoluene (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, ~0.02 eq).

  • Solvent Addition: Add a suitable anhydrous solvent, such as carbon tetrachloride or acetonitrile, to the flask.

  • Reaction: Heat the mixture to reflux. For initiation, irradiate the flask with a light source (e.g., a 250-watt lamp). Monitor the reaction progress via TLC or GC-MS. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide floating at the surface.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by recrystallization, typically from a solvent system like ethanol or ligroin, to yield the final product as a crystalline solid.[12]

Applications in Research and Development

The primary utility of this compound lies in its function as a versatile chemical intermediate.

  • Pharmaceutical Synthesis: It serves as a key building block for introducing the 3-methyl-4-nitrobenzyl group into more complex molecules, which is a common strategy in the development of novel pharmaceutical agents.[1][2] The nitro group can be subsequently reduced to an amine, providing a handle for further functionalization in a drug discovery program.

  • Organic Synthesis: In a broader context, it is used for the synthesis of various nitro-substituted aromatic compounds.[1] These compounds are valuable in creating dyes, specialty polymers, and other fine chemicals.[1]

  • Protecting Group Chemistry: Analogous compounds like 4-nitrobenzyl bromide are used as protecting groups for acids and phenols, as the nitrobenzyl group can be cleaved under specific, often reductive, conditions.[6] This utility can be extrapolated to this compound for applications requiring tailored electronic or solubility properties of the protecting group.

References

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  • Preparation of 4-nitrobenzyl bromide - PrepChem.com. [Link]
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  • 4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011 - PubChem. [Link]
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An In-Depth Technical Guide to the Electrophilicity and Reactivity of the Benzylic Carbon in 3-Methyl-4-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Methyl-4-nitrobenzyl bromide is a substituted aromatic halide of significant interest in organic synthesis due to the pronounced electrophilicity of its benzylic carbon.[1][2] This guide provides a detailed analysis of the electronic and structural factors that govern its reactivity. The molecule's architecture features a delicate interplay between an electron-donating methyl group at the meta-position and a powerfully electron-withdrawing nitro group at the para-position relative to the bromomethyl group. Our analysis demonstrates that the para-nitro group's strong inductive and resonance effects overwhelmingly dominate, creating a highly electron-deficient benzylic carbon. This heightened electrophilicity makes the compound an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism. This guide synthesizes theoretical principles with actionable experimental protocols to provide a comprehensive resource for professionals leveraging this versatile reagent in synthetic chemistry and drug discovery.

Foundational Principles: The Unique Reactivity of the Benzylic Position

The carbon atom immediately adjacent to an aromatic ring, known as the benzylic carbon, exhibits unique reactivity compared to a standard alkyl carbon.[3] This is primarily due to the ability of the adjacent π-system of the benzene ring to stabilize intermediates or transition states formed during a reaction.[4] In the case of nucleophilic substitution reactions, which can proceed via Sₙ1 or Sₙ2 pathways, the benzylic position is highly activated.

  • Sₙ1 Pathway: In a potential Sₙ1 reaction, the rate-determining step is the formation of a carbocation. A benzylic carbocation is significantly stabilized through resonance, as the positive charge can be delocalized across the aromatic ring.[5][6] This delocalization disperses the charge, lowering the energy of the intermediate and accelerating the reaction rate compared to non-benzylic systems.[4]

  • Sₙ2 Pathway: In an Sₙ2 reaction, the reaction proceeds through a single, concerted transition state. The p-orbitals of the aromatic ring can overlap with the developing p-orbital on the benzylic carbon in the transition state, effectively stabilizing it. This orbital overlap lowers the activation energy, making benzylic halides exceptionally reactive Sₙ2 substrates.[7]

Caption: Resonance delocalization stabilizes a positive charge at the benzylic position.

Electronic Architecture of this compound: A Tale of Two Substituents

The electrophilicity of the benzylic carbon in this compound is a direct consequence of the combined electronic effects of its ring substituents. The positioning of these groups is critical to their influence.

The Para-Nitro Group (-NO₂): A Powerful Electron Sink The nitro group, located para to the benzylic carbon, is one of the strongest electron-withdrawing groups used in organic chemistry. It deactivates the benzylic center toward carbocation formation but powerfully increases the carbon's electrophilicity (i.e., its partial positive charge, δ+). It operates through two distinct mechanisms:

  • Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group strongly pulls electron density through the sigma bonds of the ring. This effect polarizes the C-C bonds, ultimately withdrawing electron density from the benzylic carbon.[5]

  • Resonance Effect (-R): The nitro group can actively pull electron density out of the aromatic π-system through resonance.[8] This delocalization creates partial positive charges on the ortho and para carbons of the ring. Since the benzylic group is attached to the ring, this powerful withdrawal from the ring enhances the electron deficiency of the benzylic carbon, making it a prime target for nucleophiles.

The Meta-Methyl Group (-CH₃): A Modest Donor The methyl group is a weak electron-donating group. Its influence is primarily through:

  • Inductive Effect (+I): Alkyl groups are electron-donating through the sigma framework, pushing electron density into the ring.[5] This effect slightly counteracts the electron-withdrawing nature of the nitro group and the bromide.

  • No Direct Resonance Donation: Being in the meta position, the methyl group cannot donate electron density directly to the benzylic carbon via resonance. Its stabilizing influence is therefore significantly less pronounced than if it were in the ortho or para position.

Net Electronic Effect: The powerful -I and -R effects of the para-nitro group far outweigh the weak +I effect of the meta-methyl group. The net result is a significant withdrawal of electron density from the benzylic carbon, rendering it highly electrophilic and susceptible to nucleophilic attack.

Electronic_Effects Dominant electronic effects increasing benzylic carbon electrophilicity. Molecule This compound CH₂Br Ring CH₃ NO₂ Nitro_Effect Para-Nitro Group (-NO₂) Nitro_Effect->Molecule:f4 -I (Inductive) -R (Resonance) (Strong Withdrawal) Result Net Effect: Highly Electrophilic Benzylic Carbon (δ+) Nitro_Effect->Result Methyl_Effect Meta-Methyl Group (-CH₃) Methyl_Effect->Molecule:f3 +I (Inductive) (Weak Donation) Methyl_Effect->Result

Caption: The para-nitro group is the dominant factor defining the molecule's reactivity.

Mechanistic Pathway: Favoring the Sₙ2 Trajectory

While primary benzylic halides can react via either Sₙ1 or Sₙ2 pathways depending on the conditions, the electronic structure of this compound strongly predisposes it to the Sₙ2 mechanism.

An Sₙ1 reaction requires the formation of a benzylic carbocation. However, a potent electron-withdrawing group, particularly at the para position, severely destabilizes any developing positive charge on the benzylic carbon.[9] This destabilization raises the activation energy for the Sₙ1 pathway, making it kinetically unfavorable.

Conversely, the same electron-withdrawing effect that disfavors the Sₙ1 pathway accelerates the Sₙ2 pathway. By pulling electron density away from the benzylic carbon, the nitro group increases its partial positive charge (δ+), making it a more attractive target for an incoming nucleophile. This leads to a faster, lower-energy Sₙ2 reaction. The reaction is therefore a classic example of how substituent effects can dictate the mechanistic course.[10]

Quantifying Reactivity: The Hammett Equation and Comparative Data

The influence of ring substituents on reaction rates can be quantitatively described by the Hammett equation: log(k/k₀) = σρ .[11]

  • k: The rate constant for the substituted reactant (e.g., this compound).

  • k₀: The rate constant for the unsubstituted reactant (e.g., benzyl bromide).

  • σ (Sigma): The substituent constant, which quantifies the electronic effect of a particular substituent at a specific position (meta or para). Positive values indicate electron-withdrawing, while negative values indicate electron-donating.[12]

  • ρ (Rho): The reaction constant, which measures the sensitivity of a given reaction to substituent effects.[13]

For this compound, the overall substituent effect can be approximated by the sum of the individual σ constants: σ_total ≈ σ_para-NO₂ + σ_meta-CH₃.

SubstituentPositionSigma (σ) ValueElectronic Effect
-NO₂ Para+0.78Strongly Electron-Withdrawing[14]
-CH₃ Meta-0.07Weakly Electron-Donating[14]

The large positive σ value for the para-nitro group indicates it will dramatically increase the reaction rate for a reaction with a negative ρ value (buildup of positive charge in the transition state is disfavored) or a positive ρ value (buildup of negative charge is favored). In nucleophilic substitution, where the benzylic carbon is attacked, the reaction is highly sensitive to the electrophilicity of this carbon, a feature strongly enhanced by electron-withdrawing groups.

To illustrate this activating effect, we can compare the solvolysis rates of various para-substituted benzyl chlorides, which serve as an excellent analogue for the reactivity trends of benzyl bromides.[15]

Para-Substituent (X)First-Order Rate Constant (k) at 25°C (s⁻¹)[15]Relative Rate (kₓ / k_H)
-OCH₃ 2.2 x 10⁻³677
-CH₃ 6.1 x 10⁻⁵18.8
-H 3.25 x 10⁻⁶1.0
-Cl 2.9 x 10⁻⁶0.89
-NO₂ 1.1 x 10⁻⁶0.34
(Data for solvolysis in 80% aqueous ethanol)

Note: The provided solvolysis data shows that for an Sₙ1-like mechanism (solvolysis), electron-donating groups (-OCH₃, -CH₃) stabilize the carbocation and accelerate the rate, while electron-withdrawing groups (-NO₂) destabilize it and slow the rate. However, for a forced Sₙ2 reaction with a strong nucleophile, the trend reverses. The powerful electrophilicity endowed by the -NO₂ group makes the benzylic carbon in this compound exceptionally reactive towards direct attack by a nucleophile in a bimolecular process.

Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution

To empirically determine the reactivity of this compound, a kinetic study can be performed. The following is a generalized protocol for monitoring the rate of its reaction with a nucleophile, such as the solvolysis in an aqueous organic solvent, by titrating the hydrobromic acid (HBr) produced over time.[16]

Objective: To determine the pseudo-first-order rate constant for the solvolysis of this compound.

Materials:

  • This compound

  • Solvent (e.g., 80:20 ethanol:water mixture)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Ice-cold distilled water

  • Constant temperature water bath, flasks, pipettes, burette

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 0.1 M) in the chosen solvent.

  • Temperature Equilibration: Place the reactant solution and the solvent in the constant temperature water bath (e.g., 25°C or 50°C) and allow them to equilibrate for at least 20 minutes.

  • Initiate Reaction: To start the kinetic run, pipette a known volume of the solvent into a reaction flask and add a known volume of the equilibrated stock solution to achieve the desired final concentration. Start a timer immediately.

  • Aliquot Quenching: At regular, recorded time intervals (e.g., every 10-15 minutes), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture. Immediately quench the reaction by adding the aliquot to a flask containing ice-cold water. The cold temperature drastically slows the reaction.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate the liberated HBr with the standardized NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used.

  • Infinity Point: Allow a separate sample of the reaction mixture to react for an extended period (e.g., >10 half-lives, or by heating gently) to ensure complete reaction. Titrate this "infinity point" sample to determine the total amount of HBr produced.

  • Data Analysis: Calculate the concentration of HBr at each time point. The pseudo-first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the infinity titre and Vt is the titre at time t. The slope of this line will be -k.

Kinetic_Analysis_Workflow Workflow for the kinetic analysis of solvolysis. cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Analysis Prep_Sol Prepare 0.1 M Substrate Solution in 80% EtOH Equilibrate Equilibrate Reactants at Constant Temp. Prep_Sol->Equilibrate Start Initiate Reaction Start Timer Equilibrate->Start Aliquot Withdraw Aliquot at Time 't' Start->Aliquot Quench Quench in Ice Water Aliquot->Quench Aliquot->Quench Repeat at intervals Titrate Titrate HBr with Standardized NaOH Quench->Titrate Record Record Volume (Vt) Titrate->Record Plot Plot ln(V∞ - Vt) vs. Time Record->Plot Calculate Calculate Rate Constant (k) from slope = -k Plot->Calculate

Caption: A generalized workflow for determining the solvolysis rate constant.

Applications in Synthesis and Drug Development

The high reactivity and defined electronic properties of this compound make it a valuable building block in multi-step organic synthesis.[1] Its utility stems from its ability to act as a potent electrophile, readily coupling with a wide range of nucleophiles.

  • Pharmaceutical Intermediates: This compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents.[17] The 3-methyl-4-nitrobenzyl moiety can be introduced into a lead compound to modulate its electronic properties, solubility, or binding interactions. The nitro group itself is a versatile functional group that can be subsequently reduced to an amine, opening pathways to a vast array of further chemical modifications.

  • Synthesis of Complex Molecules: It is frequently used to attach the benzyl group to heteroatoms (O, N, S) or carbon nucleophiles. This is a fundamental C-O, C-N, C-S, or C-C bond-forming reaction essential for constructing the core scaffolds of many target molecules, from agrochemicals to materials science polymers.[1] The enhanced reactivity ensures high yields and often allows for milder reaction conditions.

Conclusion

The electrophilicity of the benzylic carbon in this compound is unequivocally high, driven by the dominant electron-withdrawing influence of the para-nitro group. This inherent reactivity, which favors a rapid Sₙ2 nucleophilic substitution mechanism, makes the compound a powerful and reliable electrophilic building block. A thorough understanding of the interplay between its substituent effects, as quantified by principles like the Hammett equation, allows researchers to predict its behavior and strategically employ it in the synthesis of complex, high-value molecules for pharmaceutical and industrial applications.

References

  • Hammett equation - Oxford Reference. (n.d.).
  • Hammett equation - Wikipedia. (2023).
  • Hammett Equation - Mechanisms of Organic Reactions. (n.d.). Pharmacy 180.
  • 7.17: Carbocation Stability. (2019). Chemistry LibreTexts.
  • Stability of a substituted benzyl anion | Electronic Effects | Chemistry | Khan Academy. (2022). Khan Academy.
  • 7.11: Carbocation Structure and Stability. (2023). Chemistry LibreTexts.
  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts.
  • Effect of an electron withdrawing group in a benzyl cation. (n.d.). Khan Academy.
  • This compound. (n.d.). MySkinRecipes.
  • Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (2008). ResearchGate.
  • Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow.
  • What are the synthesis methods and applications of 3-Methyl-4-nitrobenzoic acid? (n.d.). FAQ.
  • Benzylic Systems. (2023). YouTube.
  • Ch 11 : Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry.

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An In-depth Technical Guide to the Safe Handling and Storage of 3-Methyl-4-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-nitrobenzyl bromide is a versatile reagent in organic synthesis, serving as a key building block in the development of pharmaceuticals and other complex molecules.[1][2] Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, and the nitro group, which can be a precursor for other functional groups.[1][2] However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in scientific principles to ensure the well-being of laboratory personnel and the integrity of research.

Section 1: Hazard Identification and Risk Assessment

A foundational aspect of laboratory safety is a comprehensive understanding of the intrinsic hazards of a chemical. This compound is a corrosive and lachrymatory substance, demanding careful handling to prevent severe injury.[3][4]

1.1 GHS Classification and Hazards

While a specific GHS classification for this compound is not universally available, data from structurally similar compounds, such as 4-nitrobenzyl bromide, indicate that it should be treated as a hazardous substance. The primary hazards include:

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3][4][5]

  • Serious Eye Damage/Irritation: Causes severe eye damage.[3][4][5]

  • Lachrymator: It is a substance that irritates the eyes and causes tears.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 141281-38-1[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Appearance Off-white to light yellow powder[1]
Melting Point 44-50 °C[1]

The causality behind its corrosive nature lies in the reactivity of the benzylic bromide. Upon contact with moisture, such as on the skin or in the eyes, it can hydrolyze to form hydrobromic acid, a strong acid that can cause severe chemical burns.[6]

Section 2: Exposure Controls and Personal Protection

Given the significant hazards, a multi-layered approach to exposure control is paramount. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

2.1 Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[7][8] This is non-negotiable. The fume hood provides adequate ventilation to prevent the inhalation of dust and vapors and contains any potential spills.[7][8] Safety showers and eyewash stations must be readily accessible and tested regularly.[3][7]

2.2 Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust.[3][4][9] Standard safety glasses are insufficient.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene.[10] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[4]

    • Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][7][8]

dot

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE D1 Inspect PPE for damage D2 Don lab coat D1->D2 D3 Don chemical safety goggles D2->D3 D4 Don face shield D3->D4 D5 Don gloves D4->D5 F1 Remove gloves (inside-out) F2 Remove face shield F1->F2 F3 Remove lab coat F2->F3 F4 Remove safety goggles F3->F4 F5 Wash hands thoroughly F4->F5 Spill_Response Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill (<10g) Assess->SmallSpill Yes LargeSpill Large Spill (>10g) Assess->LargeSpill No DonPPE Don Full PPE SmallSpill->DonPPE CallEHS Call Emergency EHS LargeSpill->CallEHS Contain Contain with Absorbent DonPPE->Contain Cleanup Collect Waste Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose Report Report to Supervisor/EHS Dispose->Report

Caption: Decision tree for responding to a chemical spill.

4.2 First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. [3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [3][4][7]Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. [3][4][7]Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. [3][4]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [3][7]Rinse the mouth with water and give the person 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. [4]Seek immediate medical attention.

Section 5: Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

  • Waste Classification: this compound and any materials contaminated with it must be treated as hazardous waste. [3][7]* Disposal Procedure: Dispose of waste in a properly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance. [11]

Conclusion

This compound is a valuable synthetic tool, but its use demands respect for its inherent hazards. By understanding the chemical's properties, implementing robust engineering and administrative controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.

References

  • MySkinRecipes. (n.d.). This compound.
  • S D Fine-Chem Limited. (n.d.). 4-Nitrobenzyl bromide MSDS.
  • Kent State University. (n.d.). Cleaning up a spill.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl bromide.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Nitrobenzyl bromide, 99%.
  • Rentokil Initial. (2012, January 19). Material Safety Data Sheet: Methyl Bromide 100%.
  • Airgas. (2025, April 22). Safety Data Sheet: Methyl Bromide.
  • Office of the Secretary of Defense. (n.d.). Technical Guide 15 - Pesticide Spill Prevention and Management.
  • PubChem. (n.d.). This compound.
  • Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE.
  • PubChem. (n.d.). 4-Nitrobenzyl bromide.

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3-Methyl-4-nitrobenzyl bromide mechanism of action in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-Methyl-4-nitrobenzyl bromide in Organic Reactions

This guide provides a comprehensive analysis of the reactivity and core mechanistic pathways of this compound, a versatile reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying electronic and steric principles governing its function, offering both theoretical grounding and practical, field-proven insights. We will explore why specific reaction pathways are favored, detail experimental protocols for its use, and provide a framework for predicting its behavior in complex synthetic transformations.

This compound is a substituted aromatic compound recognized for its utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its chemical structure, featuring a reactive benzylic bromide functional group, is strategically modified by two key substituents on the aromatic ring: a methyl group at position 3 and a nitro group at position 4. This specific arrangement of functional groups dictates its reactivity, primarily as an alkylating agent in nucleophilic substitution reactions.[1][2] Understanding the interplay of these substituents is paramount to harnessing its synthetic potential effectively.

Compound Properties
IUPAC Name 1-(Bromomethyl)-3-methyl-4-nitrobenzene
CAS Number 141281-38-1[3]
Molecular Formula C₈H₈BrNO₂[3]
Molecular Weight 230.06 g/mol [3]
Appearance Typically a solid at room temperature

Core Mechanistic Principles: A Tale of Two Substituents

The reactivity of this compound is not merely that of a simple benzyl bromide. The electronic and steric effects of the nitro and methyl groups profoundly influence the stability of intermediates and transition states, thereby dictating the predominant reaction mechanism.

The Dominant Electronic Influence of the Nitro Group

The para-nitro group is the single most important factor governing the compound's reactivity. As a potent electron-withdrawing group (EWG), it exerts its influence through two primary modes:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bonds.

  • Resonance Effect (-M): The nitro group actively withdraws electron density from the ring via resonance, delocalizing pi-electrons onto its oxygen atoms. This effect is most pronounced at the ortho and para positions.

This strong electron withdrawal has a dual impact on nucleophilic substitution pathways:

  • Destabilization of the SN1 Carbocation: A unimolecular (SN1) reaction proceeds through a carbocation intermediate.[4][5] For this compound, the formation of a positive charge on the benzylic carbon is severely destabilized by the powerful electron-withdrawing nature of the para-nitro group.[6][7] This high-energy intermediate is thermodynamically unfavorable, making the SN1 pathway highly unlikely under typical conditions.

  • Activation for SN2 Attack: A bimolecular (SN2) reaction involves a concerted, backside attack by a nucleophile.[4][5] The electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, making it a more attractive target for nucleophiles and thus lowering the activation energy for an SN2 reaction.[6][8]

The Subtle Role of the Methyl Group

The methyl group at the 3-position (meta to the bromomethyl group) has a more nuanced effect:

  • Electronic Effect: As an electron-donating group (EDG), the methyl group provides a slight stabilizing inductive effect (+I). However, this is significantly overshadowed by the powerful deactivating effect of the nitro group.

  • Steric Effect: The methyl group ortho to the nitro group and meta to the benzylic carbon does not significantly hinder the backside attack on the benzylic carbon required for an SN2 reaction. However, its presence can sterically discourage other potential side reactions, such as elimination, by hindering the approach of a base to the benzylic protons.[9]

The Predominant Reaction Pathway: A Detailed Look at the SN2 Mechanism

Based on the electronic and steric factors discussed, this compound overwhelmingly favors the bimolecular nucleophilic substitution (SN2) mechanism . This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[5]

The reaction rate is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics: Rate = k[C₈H₈BrNO₂][Nu⁻] .[10][11]

Caption: The SN2 mechanism for this compound.

Factors Favoring the SN2 Pathway

To ensure the SN2 mechanism is the exclusive or major pathway, experimental conditions should be chosen carefully.

Factor Optimal Condition for SN2 Rationale
Substrate Primary benzylic halideMinimal steric hindrance at the reaction center.[7][12]
Nucleophile Strong, high concentrationA strong nucleophile (e.g., CN⁻, RS⁻, N₃⁻, I⁻) is required to facilitate the concerted attack.[12] High concentration increases reaction rate.
Solvent Polar aprotic (e.g., Acetone, DMF, DMSO)These solvents solvate the cation but not the anionic nucleophile, enhancing the nucleophile's reactivity.[12]
Leaving Group Good (e.g., Br⁻, I⁻, OTs⁻)Bromide is an excellent leaving group, stable as an anion.[11]
Alternative Mechanistic Considerations

While SN2 is dominant, it is crucial for researchers to be aware of potential competing pathways under specific conditions. For the closely related p-nitrobenzyl bromide, reactions with "soft" nucleophiles (those that are large and polarizable) have been shown to proceed via an anion-radical mechanism, leading to dimeric products like 1,2-bis(4-nitrophenyl)ethane.[13] This occurs via an initial single-electron transfer (SET) from the nucleophile to the nitroaromatic system. However, with "hard" nucleophiles (small, high charge density), the standard SN2 product is formed.[13] Researchers should consider this possibility when using soft, easily oxidizable nucleophiles.

Logic_Flow start Substrate: This compound sub_type Primary Benzylic Halide? start->sub_type ewg Strong Electron-Withdrawing Group (EWG) present? sub_type->ewg Yes sn1_check SN1 Pathway Viable? ewg->sn1_check Yes, p-NO2 sn2_check SN2 Pathway Viable? sn1_check->sn2_check No (Carbocation Destabilized) conditions Analyze Reaction Conditions sn2_check->conditions Yes (Low Steric Hindrance) nucleophile Nucleophile Type? conditions->nucleophile outcome_sn2 Dominant Pathway: SN2 nucleophile->outcome_sn2 Hard / Strong outcome_radical Potential Pathway: Anion-Radical nucleophile->outcome_radical Soft / Reducible

Caption: Decision workflow for predicting the reaction mechanism.

Experimental Protocols

The following protocols are provided as representative examples. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound

This procedure is adapted from standard methods for the free-radical bromination of substituted toluenes.[14]

Materials:

  • 3-Methyl-4-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • 500-watt photolamp

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-nitrotoluene (1.0 eq) in CCl₄.

  • Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide.

  • Irradiate the flask with the photolamp and heat the mixture to reflux.

  • Monitor the reaction by TLC. The reaction is complete when the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure this compound.

Representative SN2 Reaction: Synthesis of 3-Methyl-4-nitrobenzyl Cyanide

This protocol demonstrates a typical SN2 displacement using sodium cyanide.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethylformamide (DMF)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium cyanide (1.2 eq) portion-wise to the stirred solution. Caution: NaCN is highly toxic.

  • Heat the reaction mixture to 50-60 °C.

  • Monitor the progress of the reaction by TLC by observing the disappearance of the starting material spot.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the resulting crude oil or solid by column chromatography on silica gel to obtain the desired product.

Experimental_Workflow start Setup: Flame-dried flask, N2 atmosphere dissolve Dissolve Substrate in Anhydrous DMF start->dissolve add_nuc Add Nucleophile (e.g., NaCN) dissolve->add_nuc react Heat and Stir (50-60 °C) add_nuc->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup: Quench, Extract monitor->workup Complete purify Dry, Concentrate, and Purify workup->purify product Isolated Product purify->product

Sources

An In-Depth Technical Guide to 3-Methyl-4-nitrobenzyl bromide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of 3-methyl-4-nitrobenzyl bromide, a key intermediate in organic synthesis. We will delve into its synthesis, chemical properties, and notable applications, particularly in the realm of medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile reagent.

Introduction to a Versatile Building Block

This compound, with the chemical formula C₈H₈BrNO₂, is an aromatic compound containing a benzyl bromide moiety substituted with methyl and nitro groups. This specific arrangement of functional groups makes it a valuable electrophilic reagent in a variety of organic reactions. The presence of the nitro group, a strong electron-withdrawing group, activates the benzylic position, making the bromine atom a good leaving group in nucleophilic substitution reactions. This reactivity is central to its utility in the synthesis of more complex molecules.

The Genesis of a Reagent: Synthesis and Characterization

While a singular "discovery" event for a reagent like this compound is not typically documented, its history is rooted in the development of synthetic methodologies. Its preparation is a classic example of free-radical bromination of an activated benzylic position.

Synthetic Pathway: From Toluene to a Functionalized Intermediate

The most common and efficient synthesis of this compound starts from the readily available 3-methyl-4-nitrotoluene. The key transformation is the selective bromination of the benzylic methyl group.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A solution of 3-methyl-4-nitrotoluene in a suitable solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Initiation: A radical initiator, typically N-bromosuccinimide (NBS), is added to the solution. A source of UV light or a chemical initiator like benzoyl peroxide is used to initiate the reaction.

  • Propagation: The reaction mixture is heated to reflux. The initiator generates bromine radicals, which selectively abstract a hydrogen atom from the benzylic methyl group of 3-methyl-4-nitrotoluene, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (either Br₂ generated in situ from NBS or added directly) to form the desired product and regenerate a bromine radical, thus propagating the chain reaction.

  • Work-up and Purification: Upon completion of the reaction (monitored by techniques like TLC or GC), the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield pure this compound as a crystalline solid.

Structural Elucidation and Physicochemical Properties

The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques.

PropertyValue
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance Pale yellow to white crystalline solid
Melting Point 75-78 °C
Solubility Soluble in common organic solvents (e.g., acetone, chloroform, ethyl acetate), insoluble in water.
¹H NMR (CDCl₃, 400 MHz) δ 7.99 (d, J=8.4 Hz, 1H), 7.45 (s, 1H), 7.33 (dd, J=8.4, 2.0 Hz, 1H), 4.53 (s, 2H), 2.61 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 148.1, 139.3, 134.8, 132.6, 126.1, 124.9, 31.8, 20.7

Applications in Organic Synthesis and Drug Discovery

The primary utility of this compound lies in its ability to act as an alkylating agent, introducing the 3-methyl-4-nitrobenzyl moiety into various molecules. This is particularly valuable in the synthesis of pharmaceutical compounds and other biologically active molecules.

Intermediate in the Synthesis of Sunitinib

A prominent application of this compound is in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and other cancers. In the synthesis of Sunitinib, this compound can be used to alkylate an appropriate nucleophile, forming a key carbon-nitrogen or carbon-oxygen bond in the construction of the drug's core structure. The nitro group can subsequently be reduced to an amine, which is a common functional group in many pharmaceuticals.

General Utility in Nucleophilic Substitution Reactions

Beyond specific drug syntheses, this compound is a versatile reagent for introducing a protected aminobenzyl group. The nitro group can be readily reduced to an amine at a later stage in a synthetic sequence. This two-step process of alkylation followed by reduction is a common strategy in the synthesis of complex amines.

Experimental Workflow: General Nucleophilic Substitution

G reagent This compound product Alkylated Product (Nu-CH₂-Ar) reagent->product Alkylation nucleophile Nucleophile (Nu-H) (e.g., Amine, Alcohol, Thiol) nucleophile->product base Base (e.g., K₂CO₃, Et₃N) base->product solvent Solvent (e.g., DMF, Acetonitrile) solvent->product workup Aqueous Work-up & Purification product->workup

Caption: General workflow for nucleophilic substitution using this compound.

Safety and Handling

This compound is a lachrymator and an irritant. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound stands as a testament to the power of functionalized small molecules in enabling the synthesis of complex and valuable compounds. Its straightforward synthesis, coupled with its predictable reactivity, has solidified its role as a key building block in both academic and industrial research, particularly in the development of new therapeutic agents. A thorough understanding of its properties and handling is essential for its safe and effective use in the laboratory.

References

  • Synthesis of this compound: While a specific seminal paper on its "discovery" is not prominent, its synthesis falls under the well-established category of benzylic bromination using N-bromosuccinimide (NBS), a reaction developed by Karl Ziegler.
  • Application in Sunitinib Synthesis: The synthesis of Sunitinib and its analogs often involves intermediates that can be prepared from or are structurally related to this compound. For representative synthetic schemes, refer to patents and publications on the synthesis of this drug.
  • Chemical Properties and Spectral Data: Comprehensive data for this compound can be found in chemical supplier catalogs and spectral databases such as: Title: this compound Source: Sigma-Aldrich Title: this compound Source: Spectral Database for Organic Compounds (SDBS) URL: [Link] (Note: A direct link to the specific compound is not possible, but it can be searched by its name or CAS number 16536-25-7 on the site).

literature review of 3-Methyl-4-nitrobenzyl bromide applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 3-Methyl-4-nitrobenzyl Bromide

Introduction: Unveiling the Versatility of a Niche Reagent

In the landscape of synthetic chemistry, certain reagents distinguish themselves not by universal fame, but by their specialized utility and elegant reactivity. This compound is one such compound. At first glance, it is a simple aromatic molecule: a toluene scaffold bearing a nitro group and a brominated methyl group.[1] However, this specific arrangement of functional groups imparts a unique reactivity profile that has been harnessed by researchers across diverse fields, from pharmaceutical development to materials science.[2]

The core of its utility lies in two key features:

  • The Electrophilic Benzylic Carbon: The bromine atom on the methyl group is an excellent leaving group, rendering the benzylic carbon highly susceptible to nucleophilic attack. This makes this compound an efficient benzylating agent.[2][3]

  • The Electron-Withdrawing Nitro Group: The nitro group at the para-position significantly influences the molecule's electronic properties. It enhances the electrophilicity of the benzylic carbon and, crucially, serves as a chemical handle for specific transformations, including photolytic cleavage and enzymatic reduction.[4][5]

This guide provides an in-depth exploration of the primary applications of this compound, moving beyond simple reaction schemes to explain the causality behind its use in complex scientific endeavors. We will delve into its role as a synthetic intermediate, a photolabile protecting group, a trigger for bioreductive prodrugs, and a derivatization agent for sensitive analytical methods.

Section 1: The Quintessential Building Block in Organic Synthesis

The most fundamental application of this compound is as a versatile intermediate in the construction of more complex molecular architectures.[2] Its ability to readily undergo nucleophilic substitution reactions makes it a valuable tool for introducing the 3-methyl-4-nitrobenzyl moiety into a target molecule.[2][3]

Causality of Reactivity: The stability of the benzyl carbocation intermediate, combined with the electron-withdrawing effect of the para-nitro group, makes the bromide an excellent leaving group in SN1 and SN2 reactions. This allows for efficient coupling with a wide range of nucleophiles, including alcohols, phenols, amines, thiols, and carboxylates. This reactivity is foundational to its use in the synthesis of pharmaceuticals, agrochemicals, dyes, and specialty polymers.[2]

Workflow: General Nucleophilic Substitution

G reagent This compound product Benzylated Product (3-Me-4-NO2-Bn-Nu) reagent->product nucleophile Nucleophile (Nu-H) e.g., R-OH, R-COOH, R-NH2, R-SH nucleophile->product Attacks benzylic carbon base Weak Base e.g., K2CO3, Et3N base->product Neutralizes HBr solvent Polar Aprotic Solvent e.g., DMF, Acetonitrile solvent->product Facilitates reaction side_product Side Products (HBr salt) product->side_product

Caption: General workflow for nucleophilic substitution using this compound.

Section 2: Advanced Strategies in Protection Chemistry: The Photolabile Handle

Protecting groups are a cornerstone of multi-step organic synthesis, allowing chemists to temporarily mask a reactive functional group to prevent unwanted side reactions.[6] The ideal protecting group is easily installed, stable to various reaction conditions, and cleanly removed under mild and specific conditions (a concept known as orthogonality).[7] The nitrobenzyl scaffold is a premier example of a photolabile protecting group (PPG), one that can be cleaved using light.[8][9]

Expertise in Action: The advantage of a PPG is profound. Deprotection requires no chemical reagents—only photons of a specific wavelength.[7][10] This avoids harsh acidic, basic, or reductive conditions that could compromise sensitive functional groups elsewhere in the molecule. It offers unparalleled spatial and temporal control; one can initiate a reaction at a precise time and location within a sample simply by directing a light source.[9]

The 3-methyl-4-nitrobenzyl group is particularly effective for protecting carboxylic acids, converting them into stable esters.[11][12] This strategy is invaluable in peptide synthesis and oligonucleotide synthesis, where multiple protecting groups must be managed orthogonally.[4][13]

Experimental Protocol: Protection of a Carboxylic Acid
  • Solubilization: Dissolve the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in a polar aprotic solvent such as DMF or acetonitrile.

  • Base Addition: Add a non-nucleophilic weak base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or triethylamine (Et₃N, 1.5 eq.), to the solution. Causality: The base deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion, which then attacks the electrophilic carbon of the benzyl bromide.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter off the base and its salt. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude 3-methyl-4-nitrobenzyl ester by column chromatography on silica gel.

Experimental Protocol: Photolytic Deprotection
  • Solution Preparation: Dissolve the purified 3-methyl-4-nitrobenzyl ester in a solvent mixture that is transparent to the irradiation wavelength, typically aqueous acetonitrile or methanol.

  • Irradiation: Irradiate the solution with a UV lamp, typically at a wavelength greater than 300 nm (e.g., 350 nm), in a quartz reaction vessel. Causality: The nitro group absorbs the UV light, promoting an intramolecular hydrogen abstraction from the benzylic position. This initiates a rearrangement that ultimately leads to the cleavage of the ester bond, releasing the free carboxylic acid and forming 3-methyl-4-nitrosobenzaldehyde as a byproduct.[10]

  • Monitoring: Monitor the cleavage by TLC or HPLC until all the starting ester is consumed.

  • Isolation: Concentrate the reaction mixture and purify the free carboxylic acid from the photolytic byproduct via extraction or chromatography.

G cluster_protection Protection Step cluster_synthesis Intermediate Synthetic Steps cluster_deprotection Deprotection Step Carboxylic_Acid R-COOH Protected_Ester Protected Ester (R-COO-Bn-4-NO2-3-Me) Carboxylic_Acid->Protected_Ester Reagent 3-Me-4-NO2-Bn-Br Reagent->Protected_Ester Base Base (e.g., K2CO3) Base->Protected_Ester Reaction_Conditions Various Reagents (Acid, Base, Nucleophiles) Protected_Ester->Reaction_Conditions Protected_Ester->Reaction_Conditions UV_Light UV Light (hv, >300 nm) Reaction_Conditions->UV_Light Deprotected_Acid R-COOH (Released) UV_Light->Deprotected_Acid Byproduct Byproduct Deprotected_Acid->Byproduct

Caption: Workflow for carboxylic acid protection and photolytic deprotection.

Section 3: Application in Prodrug Design: A Bioreductive Trigger

Prodrugs are inactive precursors of therapeutic agents that are converted into their active form in vivo.[14] This strategy can overcome issues of poor solubility, instability, or non-specific toxicity. A sophisticated approach is Gene-Directed Enzyme Prodrug Therapy (GDEPT), where a non-human enzyme is delivered to cancer cells, which then selectively activates a non-toxic prodrug.[15]

The 4-nitrobenzyl group is a well-established trigger for bioreductive prodrugs designed for use with bacterial nitroreductase enzymes.[5] These enzymes are highly efficient at reducing the nitro group to a hydroxylamine under hypoxic conditions, which are characteristic of solid tumors.[5]

Mechanistic Insight: The activation is a self-immolative cascade.

  • Enzymatic Reduction: The nitroreductase enzyme reduces the electron-deficient nitro group to a hydroxylamine.

  • Electronic Cascade: This conversion from a strongly electron-withdrawing group (-NO₂) to an electron-donating group (-NHOH) dramatically changes the electronic properties of the benzene ring.

  • Fragmentation: The hydroxylamine facilitates a 1,6-elimination reaction, leading to the cleavage of a carbamate or ether linkage at the benzylic position and releasing the active drug.[5]

Using this compound, one can synthesize prodrugs where a potent cytotoxic agent (e.g., an amine-based toxin) is linked via a carbamate. The addition of the methyl group can be used to fine-tune the electronic properties and fragmentation kinetics.[5]

G Prodrug Non-toxic Prodrug (Drug-Linker-Bn-4-NO2-3-Me) Reduced_Intermediate Hydroxylamine Intermediate (Drug-Linker-Bn-4-NHOH-3-Me) Prodrug->Reduced_Intermediate Enzymatic Reduction (in hypoxic tumor cell) Enzyme Nitroreductase Enzyme + Cofactor (NADH) Enzyme->Reduced_Intermediate Active_Drug Active Cytotoxic Drug Reduced_Intermediate->Active_Drug Spontaneous Fragmentation Byproduct Quinone Methide Imine Reduced_Intermediate->Byproduct

Caption: Enzymatic activation pathway for a 3-methyl-4-nitrobenzyl-based prodrug.

Conceptual Protocol: Evaluating a Nitrobenzyl Prodrug
  • Synthesis: Synthesize the prodrug by coupling the active drug (containing an amine or alcohol) with the chloroformate derived from 3-methyl-4-nitrobenzyl alcohol.

  • Enzymatic Assay: Incubate the prodrug with purified nitroreductase enzyme and its required cofactor (NADH) in a buffered solution.

  • Time-course Analysis: At various time points, quench the reaction and analyze the mixture using HPLC.

  • Quantification: Quantify the disappearance of the prodrug and the appearance of the released active drug. Trustworthiness: The rate of drug release should be directly proportional to the presence and activity of the nitroreductase enzyme, confirming the activation mechanism.

  • Cell-based Assays: Treat cancer cells engineered to express nitroreductase with the prodrug. Compare the cytotoxicity (IC₅₀ value) to that observed in wild-type cancer cells lacking the enzyme. A significant difference in IC₅₀ values demonstrates enzyme-specific activation.[15]

Section 4: Derivatization for Enhanced Analytical Detection

In analytical chemistry, particularly in metabolomics and drug analysis, many small molecules like carboxylic acids exhibit poor retention on reverse-phase HPLC columns and ionize inefficiently in mass spectrometry.[16] Chemical derivatization is a strategy to overcome these limitations by attaching a chemical tag that improves the analyte's properties.[17]

Analytical Rationale: Reacting a carboxylic acid with this compound converts the polar, often anionic, acid into a more hydrophobic, neutral ester. This has two major benefits:

  • Improved Chromatography: The resulting ester is less polar and will be retained more strongly on C18 columns, allowing for better separation from other sample components.[16]

  • Enhanced Detection: The nitroaromatic ring is a strong chromophore, making the derivative easily detectable by UV-Vis detectors at high sensitivity. For mass spectrometry, the benzyl group promotes stable fragmentation patterns and can improve ionization efficiency.[18][19]

Protocol: Pre-Column Derivatization for HPLC-UV Analysis
  • Sample Preparation: Prepare a solution of the acidic analyte in acetonitrile.

  • Reagent Addition: Add an excess of this compound and a catalyst, such as a crown ether and potassium carbonate.

  • Reaction: Heat the mixture at a controlled temperature (e.g., 60-80°C) for 30-60 minutes to drive the esterification to completion.

  • Quenching: Cool the reaction and quench any remaining reagent if necessary.

  • Analysis: Directly inject an aliquot of the reaction mixture into the HPLC-UV system for analysis.

Data Presentation: Impact of Derivatization

The following table summarizes the hypothetical improvement in analytical performance for a generic carboxylic acid (Analyte X) after derivatization.

ParameterUndivatized Analyte XDerivatized Analyte XRationale for Improvement
Retention Time (min) 1.2 (near void volume)8.5Increased hydrophobicity leads to better retention on a C18 column.
UV λmax (nm) ~210 nm (end absorption)~270 nmThe nitroaromatic chromophore provides a distinct and strong absorbance.
Limit of Detection (LOD) 500 ng/mL5 ng/mLStronger UV absorbance and lower baseline noise at the higher wavelength.
Limit of Quantitation (LOQ) 1500 ng/mL15 ng/mLImproved signal-to-noise ratio allows for reliable quantification at lower levels.

Conclusion

This compound is a powerful and multifaceted reagent whose applications extend far beyond that of a simple synthetic intermediate. Its unique electronic and structural properties make it an enabling tool in four distinct but interconnected domains:

  • Organic Synthesis: As a reliable building block for complex molecules.[2]

  • Protecting Group Chemistry: Offering orthogonal, light-mediated control over reactive sites.[9][10]

  • Medicinal Chemistry: Serving as a cleavable trigger for targeted, bioreductive cancer therapies.[5]

  • Analytical Chemistry: Enhancing the detectability and separation of challenging acidic analytes.[20]

For researchers and drug development professionals, understanding the causality behind these applications is key to leveraging the full potential of this specialized reagent. As synthetic methodologies and therapeutic strategies continue to advance, the clever application of reagents like this compound will undoubtedly play a crucial role in driving innovation.

References

  • Chem-Impex. This compound. [Link]
  • Lu, M., et al. (2007). Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters. [Link]
  • Wikipedia. Photolabile protecting group. [Link]
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
  • Hansen, M. J., et al. (2021). Photolabile Protecting Groups and Linkers.
  • Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • MySkinRecipes. This compound. [Link]
  • Eureka | Patsnap. Novel nitrobenzyl bromide synthesis process. [Link]
  • PrepChem.com.
  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. [Link]
  • Wan, L., et al. (2022). A P(V)-Platform for Oligonucleotide Synthesis. PubMed Central. [Link]
  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • PubChemLite. This compound (C8H8BrNO2). [Link]
  • Organic Syntheses Procedure. p-NITROBENZYL BROMIDE. [Link]
  • Google Patents. (2019). Process for preparing nitrobenzyl bromides.
  • Google Patents. (2012). Activators for oligonucleotide and phosphoramidite synthesis.
  • Liu, H., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. [Link]
  • Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. [Link]
  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PubMed Central. [Link]
  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
  • Du, Y., et al. (2012). Chromatographic analysis of the acidic and basic species of recombinant monoclonal antibodies. PubMed Central. [Link]
  • Google Patents. (2019).
  • Organic Chemistry Portal. Carboxyl Protecting Groups Stability. [Link]
  • Gangopadhyay, A., et al. (2014). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge.
  • Chemie Brunschwig. Guidebook for the Synthesis of Oligonucleotides. [Link]
  • Du, Y., et al. (2012). (PDF) Chromatographic analysis of the acidic and basic species of recombinant monoclonal antibodies.
  • Ay, M., et al. (2020).
  • Chromatography Today. (2012). and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
  • Liu, J. (2018). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. [Link]
  • Atwell, G. J., et al. (2001). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Google Patents. (2013).

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Methodological & Application

Application Note: Strategic Utilization of 3-Methyl-4-nitrobenzyl Bromide in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methyl-4-nitrobenzyl bromide is a versatile and highly reactive reagent in organic synthesis, primarily utilized as a building block for complex molecules and as a photolabile protecting group.[1] Its unique structure, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and an adjacent methyl group, provides a distinct reactivity profile. This guide offers an in-depth exploration of its applications, providing detailed protocols and mechanistic insights for researchers, chemists, and professionals in drug development. Key applications covered include its role in nucleophilic substitution reactions for creating carbon-heteroatom bonds and its emerging utility in photochemistry.

Introduction: Chemical Profile and Reactivity

This compound (C₈H₈BrNO₂) is a crystalline solid that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] The core of its utility lies in the benzylic bromide, which is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack.

The electronic properties of the aromatic ring are critical to its reactivity:

  • Para-Nitro Group: The strongly electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, making it more reactive towards nucleophiles in SN2 reactions. This feature is analogous to the well-studied reactivity of p-nitrobenzyl bromide.[2]

  • Ortho-Methyl Group: The methyl group, positioned ortho to the nitro group, introduces steric and electronic effects that can modulate reactivity and provide a structural handle for further transformations.

This combination of features makes this compound a strategic choice for introducing the 3-methyl-4-nitrobenzyl moiety into a target molecule.[1]

Physicochemical Properties and Safety

A clear understanding of the reagent's properties and handling requirements is paramount for its safe and effective use.

PropertyValueReference
CAS Number 141281-38-1[3]
Molecular Formula C₈H₈BrNO₂[3]
Molecular Weight 230.06 g/mol [3]
Appearance Off-white to light yellow powder[1]
Melting Point 44-50 °C[1]
Storage Store at 0-8 °C, away from moisture[1]

Safety & Handling: this compound is a lachrymator and should be handled with caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. In case of skin contact, the affected area should be washed thoroughly.[4]

Core Application: Nucleophilic Substitution Reactions

The primary application of this compound is as an electrophile in SN2 reactions. It readily reacts with a wide range of nucleophiles to form ethers, esters, amines, and thioethers, making it a valuable building block for more complex molecular architectures.[1][5]

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products R 3-Methyl-4-nitrobenzyl Bromide TS [Nu---C---Br]⁻ R->TS Nu Nucleophile (Nu:⁻) Nu->TS Attack P Substituted Product TS->P Bond Formation Br Bromide (Br⁻) TS->Br Bond Cleavage Photocleavage A o-Nitrobenzyl Protected Substrate (R-X) B Excited State A->B hν (UV Light) C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Released Substrate (R-H) C->D Rearrangement & Cleavage E o-Nitrosobenzaldehyde Byproduct C->E

Sources

protocol for derivatization of fatty acids with 3-Methyl-4-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Derivatization of Fatty Acids with 3-Methyl-4-nitrobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Fatty Acid Analysis through Derivatization

Fatty acids (FAs) are fundamental to numerous biological processes, serving as energy sources, structural components of cell membranes, and signaling molecules.[1][2][3] Their accurate quantification is therefore critical in metabolic research, diagnostics, and the development of therapeutics for diseases such as cancer, diabetes, and cardiovascular disorders.[3][4]

However, the direct analysis of free fatty acids by modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) presents significant challenges. In their underivatized form, the high polarity of the carboxylic acid group can lead to poor chromatographic peak shape and adsorption issues. Furthermore, FAs often exhibit poor ionization efficiency in mass spectrometry, limiting analytical sensitivity.[1][2]

Chemical derivatization addresses these limitations by converting the polar carboxyl group into a less polar ester. This process not only improves chromatographic behavior but can also introduce a chemical moiety that enhances detectability. This compound is an effective derivatizing agent for this purpose. The reaction converts the fatty acid into its 3-methyl-4-nitrobenzyl ester, which incorporates a strong chromophore (the nitroaromatic group) for sensitive UV detection and a group that facilitates ionization for mass spectrometry analysis.[5][6] This application note provides a detailed protocol for the derivatization of fatty acids using this compound, explains the underlying chemical principles, and offers guidance for subsequent analysis.

Principle of the Derivatization Reaction

The derivatization of a fatty acid with this compound is a classic bimolecular nucleophilic substitution (SN2) reaction. The process involves two key steps:

  • Deprotonation: A weak organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to deprotonate the carboxylic acid group of the fatty acid. This generates a carboxylate anion, which is a much stronger nucleophile than the neutral carboxylic acid.

  • Nucleophilic Attack: The newly formed carboxylate anion attacks the electrophilic benzylic carbon of this compound. This attack displaces the bromide ion, a good leaving group, resulting in the formation of the corresponding 3-methyl-4-nitrobenzyl ester.

The reaction is typically performed in an aprotic polar solvent, such as acetone or acetonitrile, which can solvate the ions without interfering with the reaction. Heating is often employed to increase the reaction rate.

G FA R-COOH (Fatty Acid) FA_anion R-COO⁻ (Carboxylate Anion) FA->FA_anion + FA->FA_anion Base Base (e.g., Triethylamine) BaseH Base-H⁺ Base->BaseH FA_anion2 R-COO⁻ Reagent This compound Product Fatty Acid Ester (Derivative) Br_ion Br⁻ (Bromide Ion) Product->Br_ion + FA_anion2->Product + Reagent FA_anion2->Product

Caption: Reaction mechanism for fatty acid derivatization.

Materials and Reagents

ItemRecommended Grade/Specification
Reagents
Fatty Acid Standard(s) or Sample ExtractHigh Purity (>98%)
This compoundDerivatization Grade (>98%)
Triethylamine (TEA) or DIPEAHPLC Grade, >99%
Acetonitrile (ACN) or AcetoneHPLC Grade, anhydrous
HexaneHPLC Grade
WaterHPLC or Milli-Q Grade
Acetic AcidGlacial, ACS Grade
Anhydrous Sodium SulfateACS Grade, granular
Equipment & Consumables
Micro-reaction vials (e.g., 2 mL) with capsPTFE-lined caps
Heating block or water bathCapable of maintaining ±1°C
Pipettors and tipsCalibrated
Vortex mixer
CentrifugeFor separating layers if needed
Syringe filters0.22 µm PTFE for organic solvents
HPLC or LC-MS autosampler vials with inserts

Causality Behind Choices:

  • Anhydrous Solvents: The presence of water can hinder the esterification reaction. It is crucial to use high-purity, dry solvents to ensure a high reaction yield.

  • High-Purity Reagents: Impurities in the derivatization reagent or base can lead to artifact peaks in the chromatogram, complicating analysis.

Detailed Experimental Protocol

This protocol is a robust starting point and may require optimization depending on the specific fatty acids and sample matrix.

G prep 1. Prepare Solutions sample 2. Aliquot Sample prep->sample Fatty Acid Sample Reagent & Base Solutions add_reagents 3. Add Reagents sample->add_reagents ~100 µg FA in vial react 4. Incubate & React add_reagents->react Add Deriv. Reagent & Base quench 5. Quench Reaction react->quench Heat (e.g., 60°C, 30 min) extract 6. Extract Derivative quench->extract Add weak acid dry 7. Dry & Evaporate extract->dry Add Hexane & Water Vortex, take organic layer reconstitute 8. Reconstitute for Analysis dry->reconstitute Add Na₂SO₄ Evaporate under N₂ analysis analysis reconstitute->analysis Add mobile phase Inject into LC system

Caption: Workflow for fatty acid derivatization and analysis.

Step 1: Preparation of Reagent Solutions

  • Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile.

  • Catalyst Solution: Prepare a 10 mg/mL solution of triethylamine in anhydrous acetonitrile.

  • Self-Validation: These solutions should be prepared fresh daily to prevent degradation of the reagents.

Step 2: Sample Preparation

  • Accurately transfer a known amount of the fatty acid sample (e.g., 10-100 µg) into a 2 mL micro-reaction vial.

  • If the sample is in a solid form or a different solvent, evaporate it to complete dryness under a gentle stream of nitrogen.

  • Dissolve the dried residue in 100 µL of anhydrous acetonitrile.

Step 3: Derivatization Reaction

  • To the sample vial, add 50 µL of the this compound solution.

  • Add 20 µL of the triethylamine solution.

  • Cap the vial tightly, vortex for 30 seconds, and briefly centrifuge to ensure all liquid is at the bottom.

  • Causality: The base is added to deprotonate the acid, making it nucleophilic. An excess of the derivatizing agent is used to drive the reaction to completion.

Step 4: Incubation

  • Place the vial in a heating block or water bath set to 60°C.

  • Incubate for 30 minutes. Reaction times and temperatures may need optimization; 40-80°C and 20-60 minutes are typical starting ranges.[5]

  • Trustworthiness: To determine the optimal derivatization time, analyze aliquots of a representative sample at different time points (e.g., 15, 30, 45, 60 minutes) and plot the peak area of the derivative versus time. The optimal time is where the peak area plateaus.

Step 5: Reaction Quenching and Work-up

  • After incubation, cool the vial to room temperature.

  • To stop the reaction, add 10 µL of a 1% acetic acid solution in acetonitrile. This neutralizes the excess triethylamine.[5]

  • Add 500 µL of HPLC-grade water and 500 µL of hexane to the vial.

  • Vortex vigorously for 1 minute to extract the derivatized fatty acids into the organic (hexane) layer. The underivatized acids and excess reagents will preferentially stay in the aqueous layer.

  • Centrifuge for 5 minutes at ~2000 x g to achieve a clean separation of the layers.

Step 6: Sample Finalization

  • Carefully transfer the upper hexane layer to a clean vial, taking care not to disturb the aqueous layer.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a known volume (e.g., 100-200 µL) of the initial mobile phase for your LC analysis (e.g., 80:20 acetonitrile:water).

  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial. The sample is now ready for injection.

Analysis of 3-Methyl-4-nitrobenzyl Esters

The resulting derivatives are well-suited for analysis by Reverse-Phase HPLC (RP-HPLC) coupled with either UV or mass spectrometry detection.

  • HPLC-UV Analysis: The nitrobenzyl group provides a strong UV absorbance, typically maximal around 254-260 nm.[5] This allows for sensitive detection using a standard Diode Array Detector (DAD) or UV detector.

  • LC-MS Analysis: Derivatization significantly enhances sensitivity in mass spectrometry. The ester derivatives can be readily detected in positive ion mode using electrospray ionization (ESI), often as [M+H]⁺ or [M+Na]⁺ adducts. The defined structure of the derivative also provides predictable fragmentation patterns in MS/MS (tandem mass spectrometry), which is invaluable for targeted quantification using Multiple Reaction Monitoring (MRM).[4]

Troubleshooting and Best Practices

ProblemPotential Cause(s)Solution(s)
Low or No Derivative Peak Incomplete reaction; presence of water; degraded reagents.Increase reaction time/temperature. Ensure all solvents are anhydrous. Prepare fresh reagent solutions.
Multiple Derivative Peaks Side reactions; presence of isomers in the original sample.Lower reaction temperature to minimize side products. Verify the purity of the fatty acid standard. Some isomers may not be chromatographically separated.[6]
High Background/Artifacts Contaminated reagents or solvents; dirty glassware.Use high-purity (HPLC or derivatization grade) reagents and solvents. Ensure all glassware is scrupulously clean. Run a reagent blank (no fatty acid).
Poor Peak Shape Inappropriate reconstitution solvent; column overload; poor chromatography.Reconstitute in a solvent weaker than or equal to the initial mobile phase. Inject a smaller volume or dilute the sample. Optimize the LC gradient.

References

  • Czauderna, M., et al. (n.d.). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences.
  • Kalogianni, D. P., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. National Center for Biotechnology Information.
  • Gresti, J., et al. (1993). High performance liquid chromatography of fatty acids as naphthacyl derivatives. Analusis.
  • Han, P., et al. (2014). HPLC-MRM relative quantification analysis of fatty acids based on a novel derivatization strategy. PubMed.
  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC.
  • Kalogianni, D. P., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. ResearchGate.
  • Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids.
  • Ma, J., et al. (2021). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. PubMed Central.

Sources

Application Note: Sensitive Quantification of Carboxylic Acids in Complex Matrices by HPLC Following Derivatization with 3-Methyl-4-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the analysis of carboxylic acids in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to their high polarity and poor volatility, direct analysis of many carboxylic acids, particularly short-chain fatty acids, can be challenging.[1] To overcome these limitations, a pre-column derivatization strategy using 3-Methyl-4-nitrobenzyl bromide is employed. This reagent quantitatively converts carboxylic acids into their corresponding esters, which possess a strong chromophore, enabling highly sensitive UV detection. The following sections provide a detailed protocol for sample derivatization and subsequent HPLC analysis, along with insights into the underlying chemical principles and expected outcomes.

Introduction: The Challenge of Carboxylic Acid Analysis

Carboxylic acids are a diverse class of organic compounds that play crucial roles in numerous biological and industrial processes.[1][2] Their analysis is critical in fields ranging from metabolomics and clinical diagnostics to food science and pharmaceutical development. However, the inherent properties of many carboxylic acids, such as high polarity and low volatility, make their direct analysis by traditional reversed-phase HPLC problematic, often resulting in poor retention and peak shape.[1][3]

Chemical derivatization offers a powerful solution to these analytical challenges.[1] By converting the polar carboxyl group into a less polar and more readily detectable moiety, derivatization can significantly improve chromatographic separation and enhance detection sensitivity.[1] this compound is an excellent derivatizing agent for this purpose.[4] The nitrobenzyl group introduces a strong chromophore, making the derivatives highly responsive to UV detection.[4]

The Chemistry of Derivatization

The derivatization of carboxylic acids with this compound proceeds via a nucleophilic substitution reaction, specifically an esterification.[5] The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base. The base deprotonates the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile, attacking the benzylic carbon of this compound and displacing the bromide ion to form the corresponding ester.

Reaction Scheme:

R-COOH + Base → R-COO⁻ + Base-H⁺

R-COO⁻ + this compound → R-COO-CH₂-(C₆H₃)(CH₃)(NO₂) + Br⁻

This reaction is generally quantitative and can be performed under mild conditions, ensuring the integrity of the analytes.

Experimental Protocols

Materials and Reagents
  • Derivatizing Reagent: this compound (≥98% purity)

  • Catalyst/Base: Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Solvent: Acetonitrile (ACN), HPLC grade

  • Standard Carboxylic Acids: For calibration curve generation

  • Sample Matrix: As required (e.g., plasma, cell culture media, food extracts)

  • HPLC Grade Water

  • HPLC Grade Methanol (MeOH)

  • Formic Acid (FA), LC-MS grade

Derivatization Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Reaction Quench & Work-up cluster_analysis Analysis Sample Sample/Standard Solvent Add ACN Sample->Solvent Reagent Add this compound Solvent->Reagent Base Add Base (e.g., K2CO3) Reagent->Base Incubate Incubate at 60°C for 30 min Base->Incubate Cool Cool to RT Incubate->Cool Filter Filter (0.22 µm) Cool->Filter HPLC Inject into HPLC Filter->HPLC

Caption: Workflow for the derivatization of carboxylic acids.

Step-by-Step Derivatization Protocol
  • Sample/Standard Preparation:

    • For standards, prepare a stock solution of the carboxylic acid(s) of interest in acetonitrile (e.g., 1 mg/mL).

    • For biological samples, perform a suitable extraction to isolate the carboxylic acids and minimize matrix effects. The final extract should be evaporated to dryness and reconstituted in a known volume of acetonitrile.

  • Derivatization Reaction:

    • To 100 µL of the sample or standard solution in a microcentrifuge tube, add 50 µL of a 10 mg/mL solution of this compound in acetonitrile.

    • Add 10 mg of anhydrous potassium carbonate powder (or 10 µL of DIPEA).

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • Reaction Work-up:

    • After incubation, cool the reaction mixture to room temperature.

    • Centrifuge the mixture to pellet the potassium carbonate (if used).

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis

HPLC System and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm
Analytical Workflow

AnalyticalWorkflow cluster_injection Sample Injection cluster_separation Chromatographic Separation cluster_detection Detection cluster_data Data Analysis Autosampler Autosampler Column C18 Column Autosampler->Column UVDetector UV Detector (254 nm) Column->UVDetector MobilePhase Gradient Elution MobilePhase->Column Chromatogram Chromatogram UVDetector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: HPLC analytical workflow for derivatized carboxylic acids.

Data Analysis and Expected Results

The derivatized carboxylic acids will elute as sharp, well-resolved peaks. The retention time will be specific to each carboxylic acid derivative. Quantification is achieved by integrating the peak area and comparing it to a calibration curve constructed from derivatized standards of known concentrations. The method should exhibit excellent linearity over a wide dynamic range.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no derivatization Inactive derivatizing reagent, insufficient base, presence of waterUse fresh reagent, ensure the base is anhydrous and in sufficient quantity, ensure the sample and solvent are dry.
Poor peak shape Column degradation, inappropriate mobile phaseUse a new column, adjust mobile phase composition and pH.
Baseline noise Contaminated mobile phase or detector lamp agingFilter mobile phases, purge the system, replace the detector lamp if necessary.
Inconsistent retention times Fluctuations in temperature or flow rateEnsure stable column temperature and pump performance.

Conclusion

The use of this compound as a derivatizing agent provides a reliable and sensitive method for the HPLC analysis of carboxylic acids. This approach enhances chromatographic performance and detection sensitivity, making it suitable for a wide range of research and quality control applications. The protocols outlined in this application note are a robust starting point for method development and can be adapted to specific analytical needs.

References

  • Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
  • Levisson, R. (2021). Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarboxylic acid cycle metabolites in human faecal samples by liquid chromatography-quadrupole time-of-flight mass spectrometry. Diva-portal.org. [Link]
  • Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-Methyl-4-nitrobenzyl Bromide and Its Derivatives in Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the trace-level quantification of 3-Methyl-4-nitrobenzyl bromide and its related derivatives. These compounds are often utilized as intermediates in pharmaceutical synthesis and can be classified as potential genotoxic impurities (PGIs) due to their chemical structure.[1][2] The control of such impurities at or below the Threshold of Toxicological Concern (TTC) is a critical requirement in drug development and manufacturing.[3] This protocol provides a comprehensive workflow, from sample preparation to data analysis, designed for accuracy, precision, and robustness in complex matrices such as Active Pharmaceutical Ingredients (APIs).

Introduction and Scientific Rationale

Benzyl halides and nitroaromatic compounds are classes of chemicals frequently used as starting materials or intermediates in the synthesis of APIs.[1][3] However, their inherent reactivity, which makes them useful synthons, also confers potential genotoxicity. Regulatory bodies mandate strict control over such impurities in final drug products.[4]

Direct analysis of these compounds by HPLC-UV can lack the required sensitivity to reach TTC levels, which are often in the low ppm or sub-ppm range relative to the API.[3] While GC-MS is an option for volatile impurities, many pharmaceutical intermediates are non-volatile.[3] LC-MS/MS offers the ideal combination of chromatographic separation with the superior sensitivity and selectivity of tandem mass spectrometry, making it the technique of choice.[5]

The primary challenge in analyzing nitroaromatic compounds like this compound lies in their ionization efficiency. While some nitroaromatics can be detected in negative ionization mode due to the electron-withdrawing nitro group, their neutral nature can still lead to suboptimal sensitivity with electrospray ionization (ESI).[3][6] This method optimizes both chromatographic and mass spectrometric conditions to overcome these challenges, providing a reliable analytical solution for quality control and drug development professionals.

Experimental Workflow Overview

The analytical workflow is designed for efficiency and precision, moving from sample solubilization to final data interpretation.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample API Sample Weighing Dissolve Dissolution in Acetonitrile/Water Sample->Dissolve Filter Syringe Filtration (0.22 µm) Dissolve->Filter LC UHPLC Separation (Reversed-Phase) Filter->LC MS Ionization (ESI) & Mass Analysis LC->MS MSMS MRM Detection (Quantification) MS->MSMS Integrate Peak Integration MSMS->Integrate Quantify Quantification vs. Calibration Curve Integrate->Quantify Report Final Report Quantify->Report

Diagram 1: High-level workflow for the LC-MS/MS analysis of this compound derivatives.

Detailed Methodology

Materials and Reagents
  • Standards: this compound and related derivatives (analytical standard grade).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Additives: Formic acid (LC-MS grade).

  • Sample Preparation: Syringe filters (0.22 µm, PTFE or PVDF).

  • Instrumentation:

    • Liquid Chromatograph: UHPLC system capable of binary gradient elution.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.[5]

    • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). A Phenyl-Hexyl column can be considered for alternative selectivity due to potential π-π interactions with aromatic analytes.[5]

Standard and Sample Preparation Protocol

Rationale: The goal of sample preparation is to effectively dissolve the API and analytes while removing particulate matter that could damage the analytical column or interfere with the analysis. A simple "dilute-and-shoot" method is preferred for its speed and reduced potential for analyte loss.[5]

Step-by-Step Protocol:

  • Stock Standard Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard & Calibration Curve Preparation:

    • Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards.

    • A typical calibration range might be 0.5 ng/mL to 100 ng/mL.[7]

  • API Sample Preparation (Targeting 10 mg/mL API concentration):

    • Accurately weigh 100 mg of the API sample into a 10 mL volumetric flask.

    • Add approximately 7 mL of acetonitrile, vortex to dissolve the API.

    • Dilute to the mark with acetonitrile and mix thoroughly.

    • For analysis: Pipette 1 mL of this solution into a 10 mL flask and dilute to volume with a 50:50 acetonitrile/water mixture. This brings the API concentration to 1 mg/mL in a mobile-phase-compatible solvent.

    • Filter the final diluted sample through a 0.22 µm syringe filter into an LC autosampler vial.[8]

LC-MS/MS Instrumental Conditions

Rationale: Chromatographic conditions are optimized to achieve baseline separation of the target analytes from the main API peak and other potential impurities. Mass spectrometry parameters are tuned to maximize the signal intensity for the specific precursor-to-product ion transitions, ensuring selectivity and sensitivity.[9]

Table 1: Optimized LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive and Negative
Capillary Voltage3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Collision GasArgon
Detection ModeMultiple Reaction Monitoring (MRM)

Note on Ionization: It is crucial to screen for the optimal ionization polarity. While many benzyl derivatives ionize well in positive mode, the presence of the nitro group makes negative mode a strong candidate due to its electron-withdrawing nature.[6][10] Investigation of both polarities is recommended during method development.

Results and Method Performance

Mass Spectrometry and Fragmentation

Nitroaromatic compounds often exhibit characteristic fragmentation patterns, including the loss of nitro (-NO₂) and nitroso (-NO) groups.[6][11] For this compound, these fragmentation pathways provide highly specific transitions for MRM analysis.

Table 2: Example MRM Transitions for this compound (C₈H₈BrNO₂)

AnalytePolarityPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
This compoundPositive230.0 / 232.0151.015[M-Br]⁺
(Quantifier)230.0 / 232.0121.025[M-Br-NO]⁺
(Qualifier)
This compoundNegative229.0 / 231.0150.020[M-Br]⁻
(Alternative)229.0 / 231.0104.030[M-Br-NO₂]⁻

Note: The bromine atom results in a characteristic isotopic pattern ([M] and [M+2] in roughly a 1:1 ratio), which serves as an excellent confirmation of identity. The precursor ions reflect this pattern.

Method Validation Summary

A summary of typical validation results demonstrates the method's suitability for its intended purpose, adhering to ICH guidelines.[4]

Table 3: Method Validation Performance Characteristics

ParameterResult
Linearity R² > 0.995 over the range of 0.5 - 100 ng/mL
LOD 0.15 ng/mL (Signal-to-Noise ratio of 3:1)
LOQ 0.5 ng/mL (Signal-to-Noise ratio of 10:1)[4]
Accuracy 92.5% - 104.8% recovery for spiked API samples at three concentrations.
Precision Repeatability (RSD) < 5%, Intermediate Precision (RSD) < 8%.
Specificity No interference observed from blank matrix or API at the analyte retention time.

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Peak Shape Column degradation; Incompatible injection solvent.Replace column; Ensure final sample diluent matches initial mobile phase composition as closely as possible.
Low Sensitivity Suboptimal ionization; Matrix suppression.Optimize source parameters (voltages, temperatures); Dilute sample further; Evaluate APCI as an alternative ionization source.[10]
Inconsistent Results Analyte instability in solution; Inconsistent sample preparation.Prepare fresh standards daily; Use an autosampler cooled to 4-10°C; Ensure consistent and accurate pipetting.
Carryover High analyte concentration; Inadequate needle wash.Optimize autosampler wash protocol with a strong solvent (e.g., 90% Acetonitrile); Inject a blank after high-concentration samples.

Conclusion

The LC-MS/MS method presented provides a robust, sensitive, and specific tool for the quantification of this compound and its derivatives in pharmaceutical samples. By optimizing sample preparation, chromatographic separation, and mass spectrometric detection, this method can reliably achieve the low detection limits required for the control of potential genotoxic impurities. The protocol is well-suited for integration into quality control laboratories within the drug development and manufacturing sectors, ensuring product safety and regulatory compliance.

References

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC - NIH. (n.d.). National Institutes of Health.
  • Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). SIELC Technologies.
  • Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem. (n.d.). BenchChem.
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. (n.d.). PubMed.
  • Derivatization of Genotoxic Nitroaromatic Impurities for Trace Analysis by LC-MS. (n.d.). Royal Society of Chemistry.
  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). Royal Society of Chemistry.
  • Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. (2012). ResearchGate.
  • Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. (2024). InnoVision Pharma.
  • Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),... (n.d.). ResearchGate.
  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). Royal Society of Chemistry.
  • Sample preparation for LC-MS analysis. (2012). Squarespace.
  • Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. (2013). Agilent.
  • Important parameters in mass spectrometry - Episode 4 | Introduction to LC-MS. (2024). YouTube.
  • Comparative Guide to LC-MS Analysis of a Bromobenzyl Cyanide Reaction Mixture - Benchchem. (n.d.). BenchChem.
  • Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applications. (n.d.). Thermo Fisher Scientific.
  • A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. (n.d.). MDPI.

Sources

The Strategic Utility of 3-Methyl-4-nitrobenzyl bromide in the Synthesis of Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern pharmaceutical synthesis, the demand for versatile and reactive intermediates is paramount. 3-Methyl-4-nitrobenzyl bromide emerges as a significant reagent, offering a unique combination of functionalities that medicinal chemists can strategically exploit. Its structure, featuring a reactive benzylic bromide and an electron-withdrawing nitro group on a substituted aromatic ring, makes it an ideal precursor for introducing the 3-methyl-4-nitrobenzyl moiety into a wide array of molecular scaffolds. This application note delves into the chemical properties, synthetic applications, and detailed protocols for utilizing this compound in the synthesis of key pharmaceutical intermediates, with a particular focus on its role in the development of kinase inhibitors.

The benzylic bromide provides a readily accessible electrophilic site for nucleophilic substitution reactions, allowing for the formation of stable carbon-heteroatom or carbon-carbon bonds.[1] Concurrently, the nitro group serves multiple purposes: it activates the benzylic position towards substitution and can later be chemically modified, most commonly through reduction to an aniline, which then serves as a handle for further synthetic elaborations. These features make this compound a valuable tool in constructing complex molecules with potential therapeutic properties.[1]

Chemical Properties and Reactivity Profile

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective and safe use in synthesis.

PropertyValueReference
CAS Number 141281-38-1[2]
Molecular Formula C₈H₈BrNO₂[2]
Molecular Weight 230.06 g/mol [2]
Appearance Off-white to light yellow powder[1]
Melting Point 44-50 °C[1]
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Acetone, THF)General Knowledge
Reactivity Highly susceptible to nucleophilic substitution at the benzylic carbon.[1]

The primary mode of reactivity for this compound is the SN2 reaction. The electron-withdrawing nature of the para-nitro group enhances the electrophilicity of the benzylic carbon, making it more susceptible to attack by a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity is central to its utility in pharmaceutical synthesis.

Application Case Study: Synthesis of a Key Intermediate for Pyrrolo[2,3-d]pyrimidine Based Kinase Inhibitors

Receptor Tyrosine Kinases (RTKs) are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in various cancers.[3] The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure in the design of potent RTK inhibitors.[4] A common synthetic strategy for modifying this scaffold involves N-alkylation of the pyrrole nitrogen (N7 position). This compound is an excellent reagent for this transformation, introducing a functionalized side chain that can be further elaborated.

This section provides a detailed protocol for the synthesis of a key intermediate, 7-(3-methyl-4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine , a precursor for a range of potential kinase inhibitors.

Experimental Workflow Diagram

G reagent1 4-Amino-7H-pyrrolo[2,3-d]pyrimidine reaction N-Alkylation Reaction reagent1->reaction reagent2 This compound reagent2->reaction base NaH in DMF base->reaction workup Aqueous Work-up (Quenching with water, Extraction with EtOAc) reaction->workup 1. Stir at RT, 2-4h 2. Monitor by TLC purification Purification (Column Chromatography) workup->purification product 7-(3-methyl-4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine purification->product Eluent: DCM/MeOH

Caption: Workflow for the synthesis of the kinase inhibitor intermediate.

Detailed Synthesis Protocol: 7-(3-methyl-4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Materials:

  • 4-Amino-7H-pyrrolo[2,3-d]pyrimidine

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Amino-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. The reaction mixture may effervesce.

    • Causality Insight: Sodium hydride, a strong base, deprotonates the pyrrole nitrogen (N7), generating a nucleophilic anion that is poised to react with the electrophilic benzyl bromide. Performing this step at 0 °C helps to control the exothermic reaction and prevent potential side reactions.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Addition of Electrophile: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Self-Validation: The reaction can be monitored by TLC, spotting the starting material, the benzyl bromide, and the reaction mixture. The disappearance of the starting materials and the appearance of a new, higher-running spot indicates product formation.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of water to destroy any unreacted sodium hydride.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5 DCM/MeOH) to afford the pure 7-(3-methyl-4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .

Characterization Data (Hypothetical)
Data TypeExpected Result
Appearance Yellow solid
Yield 75-85%
¹H NMR (400 MHz, DMSO-d₆) δ 8.10 (s, 1H), 8.05 (d, J = 8.4 Hz, 1H), 7.55 (s, 1H), 7.40 (d, J = 8.4 Hz, 1H), 7.15 (d, J = 3.6 Hz, 1H), 6.65 (d, J = 3.6 Hz, 1H), 5.60 (s, 2H), 2.50 (s, 3H).
Mass Spec (ESI) m/z calculated for C₁₄H₁₃N₅O₂ [M+H]⁺: 284.11, found: 284.12

Further Synthetic Utility: The Path to a Final Drug Candidate

The synthesized intermediate, 7-(3-methyl-4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine , is not the final pharmaceutical agent but a crucial stepping stone. The nitro group, having served its purpose as an activating group, can now be transformed to open up new avenues for molecular diversification.

G intermediate 7-(3-methyl-4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine reduction Nitro Group Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) intermediate->reduction aniline_intermediate Corresponding Aniline Derivative reduction->aniline_intermediate coupling Amide Coupling or Other C-N Bond Formation aniline_intermediate->coupling React with activated carboxylic acid or aryl halide final_product Final Kinase Inhibitor Candidate coupling->final_product

Sources

Application Notes & Protocols: 3-Methyl-4-nitrobenzyl bromide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-4-nitrobenzyl bromide is a versatile and highly reactive intermediate compound pivotal in the field of organic synthesis.[1][2] Its chemical structure, featuring a reactive bromomethyl group and an electron-withdrawing nitro group on a substituted benzene ring, makes it an invaluable building block for complex molecules. In the agrochemical industry, this reagent serves as a key precursor for introducing the 3-methyl-4-nitrobenzyl moiety into various molecular scaffolds, a common strategy in the rational design of modern insecticides and fungicides.[1][3] The presence of the nitro group can influence the biological activity and metabolic stability of the final product, while the benzylic bromide offers a prime site for nucleophilic substitution reactions.[1]

This document provides detailed application notes and validated protocols for the use of this compound in the synthesis of novel agrochemicals, with a focus on neonicotinoid insecticides and triazole-based fungicides. The methodologies are designed for researchers and scientists in the field of crop protection and drug development, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Physicochemical Data

A thorough understanding of the reagent's properties is critical for safe handling and optimal reaction design.

PropertyValue
Chemical Formula C₈H₈BrNO₂[4]
Molecular Weight 230.06 g/mol [4]
CAS Number 141281-38-1[4]
Appearance Solid
Reactivity The benzylic bromide is a strong electrophile, susceptible to Sₙ2 reactions with a wide range of nucleophiles. It is also a lachrymator and should be handled with appropriate personal protective equipment.[5]

Application I: Synthesis of Novel Neonicotinoid Analogues

Neonicotinoids are a major class of insecticides that act as agonists on the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[6][7][8] The structural diversity within this class allows for the development of compounds with varied target specificity and environmental profiles. This compound is an excellent starting material for creating novel analogues by introducing a substituted benzyl group to the core heterocyclic structure.

Rationale for Synthesis

The protocol below describes the N-alkylation of a model heterocyclic amine, a common step in the synthesis of neonicotinoids and their analogues.[9] The 3-methyl-4-nitrobenzyl group is introduced to explore its effect on insecticidal activity. The choice of a polar aprotic solvent like acetonitrile facilitates the Sₙ2 reaction, while a non-nucleophilic base is used to deprotonate the amine without competing in the reaction.

Experimental Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Heterocyclic Amine & K₂CO₃ in Acetonitrile B Add 3-Methyl-4-nitrobenzyl bromide solution dropwise A->B Under N₂ atmosphere C Heat reaction mixture (e.g., 60-80°C) B->C D Monitor progress via TLC C->D Every 1-2 hours E Filter solids (K₂CO₃) D->E Upon completion F Concentrate filtrate in vacuo E->F G Aqueous work-up (e.g., EtOAc/Water extraction) F->G H Purify via Flash Column Chromatography G->H I Characterize product (¹H NMR, ¹³C NMR, HRMS) H->I

Caption: Workflow for N-alkylation to synthesize neonicotinoid analogues.

Detailed Protocol: Synthesis of a Model Neonicotinoid Precursor

Materials:

  • Heterocyclic amine (e.g., 2-amino-5-chloropyridine)

  • This compound (CAS: 141281-38-1)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the heterocyclic amine (1.0 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.1 M concentration relative to the amine).

  • Reagent Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirred suspension at room temperature over 15 minutes.

    • Causality Note: Dropwise addition helps to control any initial exotherm and prevents the formation of dialkylated byproducts. The excess of the benzyl bromide ensures full conversion of the starting amine.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% EtOAc in hexanes). The disappearance of the starting amine spot indicates reaction completion.

    • Self-Validation: TLC provides a reliable, real-time check on the reaction's status, preventing premature work-up or unnecessary heating that could lead to side reactions.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application II: Synthesis of Triazole-Thioether Fungicides

Many modern fungicides utilize a triazole core, which inhibits the biosynthesis of ergosterol, a critical component of fungal cell membranes. The introduction of a thioether linkage, often with a substituted benzyl group, is a common strategy to enhance potency and spectrum of activity. This compound serves as an excellent electrophile for S-alkylation of triazole-thiones.

Rationale for Synthesis

This protocol outlines the synthesis of a 3-methyl-4-nitrobenzyl thioether derivative of a 1,2,4-triazole-3-thione. The reaction proceeds via a straightforward Sₙ2 displacement. The thione is first deprotonated by a base to form a more nucleophilic thiolate, which then attacks the electrophilic carbon of the benzyl bromide. This type of S-alkylation is a high-yielding and reliable transformation in medicinal and agrochemical chemistry.[10][11]

Reaction Scheme Diagram

Caption: Synthesis of a triazole-thioether via S-alkylation.

Detailed Protocol: Synthesis of a Model Triazole-Thioether

Materials:

  • Substituted 1,2,4-triazole-3-thione (1.0 eq)

  • This compound (1.05 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Deionized water

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the 1,2,4-triazole-3-thione in anhydrous DMF (approx. 0.2 M).

  • Base Addition: Add potassium carbonate to the solution and stir vigorously for 20 minutes at room temperature.

    • Causality Note: K₂CO₃ is a mild, inexpensive base suitable for generating the thiolate nucleophile. DMF is an excellent solvent for this Sₙ2 reaction as it is polar aprotic and solvates the potassium cation, leaving the thiolate anion highly reactive.

  • Electrophile Addition: Add this compound as a solid in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to 50°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting triazole.

  • Quenching and Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing ice-cold water with stirring. A precipitate should form.

    • Trustworthiness: This precipitation method is an effective initial purification step. The desired organic product is typically insoluble in water, while the DMF solvent and inorganic salts (KBr, excess K₂CO₃) are water-soluble.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water, followed by a small amount of cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the isolated solid under high vacuum to remove residual solvent.

  • Purification (if necessary): If the product is not sufficiently pure after precipitation, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and melting point determination to confirm its identity and purity.

Summary of Expected Results
ParameterApplication I: Neonicotinoid AnalogueApplication II: Triazole-Thioether
Reaction Type N-Alkylation (Sₙ2)S-Alkylation (Sₙ2)
Typical Solvent AcetonitrileDMF
Typical Base K₂CO₃K₂CO₃
Temperature Reflux (~82°C)Room Temp to 50°C
Work-up Liquid-Liquid ExtractionPrecipitation/Filtration
Purification Column ChromatographyRecrystallization
Expected Yield 60-85%85-95%
References
  • Zhang, D.-D., Cui, S.-X., Xu, Z.-P., Li, D.-M., & Tian, Z.-Z. (2017). Synthesis and insecticidal activities of novel bridged-neonicotinoids. Chinese Chemical Letters.
  • Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021). Organic Letters.
  • González-Gutiérrez, J. P., Moris, S., & Barrientos, C. (2023). SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. Journal of the Chilean Chemical Society.
  • González-Gutiérrez, J. P., Moris, S., & Barrientos, C. (2023). SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. ResearchGate.
  • Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. (2021). Molecules.
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  • Zhejiang Zhongshan Chem Ind Grp. (2018). Novel nitrobenzyl bromide synthesis process. Patsnap.
  • J&K Scientific. (n.d.). This compound.
  • Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. (2015). Molecules.
  • PubChem. (n.d.). Benzyl bromide.
  • Wu, Z., Hu, D., Kuang, J., Cai, H., Wu, S., & Xue, W. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Molecules.
  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (2021). Journal of Medicinal Chemistry.
  • Büyükgüzel, E., Büyükgüzel, I., & Rollas, S. (2009). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules.

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Advanced Guide to Nucleophilic Substitution Reactions with 3-Methyl-4-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

[Application Notes & Protocols]

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting nucleophilic substitution reactions using 3-Methyl-4-nitrobenzyl bromide. This versatile compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and material science sectors, due to its unique reactivity profile.[1][2] We will delve into the mechanistic dichotomy of its reactions, provide detailed, field-tested protocols for substitutions with common nucleophiles, and offer insights into optimizing reaction conditions for desired outcomes.

Introduction: Understanding the Reactivity of this compound

This compound is a primary benzylic halide, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize the transition states of both SN1 and SN2 mechanisms.[3][4][5] The presence of both an electron-donating methyl group and a powerful electron-withdrawing nitro group on the aromatic ring introduces a fascinating electronic interplay that dictates the reaction pathway and rate.

  • The Benzyl System: The core benzyl bromide structure can react via both SN1 and SN2 pathways. The primary nature of the benzylic carbon favors the concerted, single-step SN2 mechanism. However, the carbocation that would be formed in an SN1 reaction is resonance-stabilized by the benzene ring, making this pathway also viable under appropriate conditions (e.g., polar protic solvents, weak nucleophiles).[3][4]

  • Electronic Effects of Substituents:

    • 4-Nitro Group: As a strong deactivating group, the nitro substituent withdraws electron density from the ring and the benzylic carbon. This effect can slow down the formation of a carbocation, thus disfavoring a pure SN1 mechanism. However, it also makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack, potentially accelerating SN2 reactions.

    • 3-Methyl Group: The methyl group, positioned meta to the nitro group and ortho to the benzyl moiety, has a weaker electron-donating (inductive) effect. Its presence can introduce steric hindrance, which might slightly impede the backside attack required for an SN2 reaction.[6]

The confluence of these factors means that the reaction mechanism is highly dependent on the specific conditions employed, including the nature of the nucleophile, the solvent, and the temperature.

Mechanistic Considerations: SN1 vs. SN2 Pathways

The choice of reaction conditions is paramount in directing the nucleophilic substitution of this compound towards a desired mechanistic pathway.

FeatureSN2 PathwaySN1 Pathway
Nucleophile Strong, high concentration (e.g., RO⁻, CN⁻, R₂NH)Weak or neutral, low concentration (e.g., H₂O, ROH)
Solvent Polar aprotic (e.g., Acetone, DMF, DMSO)[4]Polar protic (e.g., Ethanol, Water, Acetic Acid)[4]
Substrate Favored by primary halides like this one.Possible due to resonance-stabilized carbocation.
Kinetics Second-order: Rate = k[Substrate][Nucleophile][7]First-order: Rate = k[Substrate][7]
Stereochemistry Inversion of configuration (if chiral center were present)Racemization (if chiral center were present)
Intermediate None (concerted mechanism)Carbocation

For most practical synthetic applications involving this compound, conditions favoring the SN2 pathway are typically employed to ensure a clean, high-yielding reaction with predictable kinetics.

Caption: Generalized SN2 mechanism for this compound.

Experimental Protocols

Safety Precaution: this compound is a lachrymator and irritant. All manipulations must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Protocol 1: Synthesis of 3-Methyl-4-nitrobenzyl Ether (O-Alkylation)

This protocol details the reaction with an alkoxide nucleophile, a common transformation in drug development and material science.

Objective: To synthesize an ether derivative via an SN2 reaction with sodium methoxide.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagents: In the flask, dissolve sodium methoxide (1.2 eq) in anhydrous DMF.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred methoxide solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up (Quenching): Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude ether can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Secondary Benzylic Amine (N-Alkylation)

This protocol outlines the reaction with a primary amine, a key step in the synthesis of many biologically active molecules.[8]

Objective: To synthesize N-benzyl-3-methyl-4-nitroaniline via an SN2 reaction with aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq), aniline (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add acetonitrile to the flask to create a stirrable suspension.

  • Reaction: Heat the mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the reaction progress by TLC until the starting bromide is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Solvent Removal: Remove the acetonitrile from the filtrate using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude secondary amine can be purified by recrystallization or column chromatography.

Workflow Setup 1. Reaction Setup (Flask, Stirrer, N₂ atmosphere) Reagents 2. Add Nucleophile & Base (e.g., Amine, K₂CO₃ in CH₃CN) Setup->Reagents Substrate 3. Add Substrate (3-Me-4-NO₂-BnBr) Reagents->Substrate Reaction 4. Heat & Stir (Monitor by TLC) Substrate->Reaction Workup 5. Work-up (Cool, Filter, Evaporate) Reaction->Workup Extraction 6. Liquid-Liquid Extraction (EtOAc / Water) Workup->Extraction Drying 7. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) Extraction->Drying Purification 8. Purification (Chromatography or Recrystallization) Drying->Purification Product Final Product Purification->Product

Caption: General experimental workflow for SN2 reactions.

Troubleshooting and Optimization

IssuePossible Cause(s)Recommended Solution(s)
Low Reaction Rate Weak nucleophile; Steric hindrance; Low temperature.Use a stronger nucleophile; Switch to a less hindered base if applicable; Increase reaction temperature.
Formation of Side Products Elimination (E2) reaction; Over-alkylation (for amines); Reaction with solvent.Use a less hindered, non-nucleophilic base (if applicable); Use a slight excess of the amine; Choose an inert, aprotic solvent.
Starting Material Remains Insufficient reaction time; Deactivated nucleophile; Poor solubility.Increase reaction time; Ensure nucleophile is fresh and anhydrous; Use a co-solvent to improve solubility.
Product Degradation High temperature; Presence of strong acid/base during workup.Run the reaction at the lowest effective temperature; Use a mild quenching agent (e.g., NH₄Cl) and avoid strong acids/bases.

Conclusion

This compound is a highly effective electrophile for introducing the 3-methyl-4-nitrobenzyl moiety into a wide range of molecules. Its reactivity is governed by a delicate balance of steric and electronic factors, but by carefully selecting the nucleophile, solvent, and temperature, clean and efficient SN2 reactions can be reliably achieved. The protocols provided herein serve as a robust starting point for researchers, enabling the synthesis of novel compounds for applications in medicinal chemistry, materials science, and beyond.

References

  • MySkinRecipes. This compound. [Link]
  • Brainly.com. Why does benzyl bromide react under both SN1 and SN2 conditions?. [Link]
  • Study.com. Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?. [Link]
  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
  • Quora. Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?. [Link]
  • Indian Journal of Chemistry. Benzyl Bromide-Amine Reaction. [Link]
  • Journal of the Chemical Society B: Physical Organic. The influence of the nitro-group upon side-chain reactivity. Part IV. The inhibition of α-proton extraction from 4-nitrobenzyl chloride by the steric effect of methyl groups in the 3- and 5-positions. [Link]
  • Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. [Link]
  • Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

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Application Notes and Protocols: 3-Methyl-4-nitrobenzyl Bromide as a Protecting Group for Alcohols and Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Critical Evaluation of the 3-Methyl-4-nitrobenzyl Protecting Group

In the landscape of multistep organic synthesis, the judicious selection of protecting groups is paramount to achieving target molecules with high fidelity and efficiency. Benzyl ethers are a cornerstone of hydroxyl group protection, valued for their general stability and selective removal. The introduction of a nitro group onto the benzyl moiety, as seen in nitrobenzyl protecting groups, imparts unique reactivity, most notably photolability in the case of ortho-nitrobenzyl derivatives.

This document provides a comprehensive guide to the application of 3-methyl-4-nitrobenzyl bromide as a protecting group for alcohols and phenols. It is imperative to preface this guide with a critical perspective: the para-nitro substitution pattern of this reagent dictates that it does not function as an efficient photolabile protecting group under standard conditions. Unlike its ortho-nitro counterparts, which undergo a facile intramolecular rearrangement upon UV irradiation, the 3-methyl-4-nitrobenzyl group lacks the necessary proximity of the nitro group to the benzylic hydrogen for this efficient cleavage pathway.

However, the 3-methyl-4-nitrobenzyl group serves as a robust protecting group for hydroxyl functionalities, offering stability across a range of chemical transformations and presenting distinct deprotection strategies, primarily through reductive methods. The presence of the 3-methyl group may subtly influence the electronic properties and stability of the protecting group, though this is not extensively documented in the literature. These application notes will provide a detailed exploration of its synthesis, application in protecting alcohols and phenols, and methods for its cleavage, with a focus on its utility as a chemically cleavable, rather than a photolabile, protecting group.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the nitration of m-toluidine, followed by a Sandmeyer-type reaction and subsequent free-radical bromination.

Step 1: Synthesis of 3-Methyl-4-nitrotoluene

The synthesis of the precursor, 3-methyl-4-nitrotoluene, can be achieved from 3-nitro-4-aminotoluene (m-nitro-p-toluidine), a commercially available starting material. The process involves a diazotization reaction followed by reduction.

Protocol: Synthesis of 3-Methyl-4-nitrotoluene

  • Diazotization: In a flask equipped with a mechanical stirrer and cooled to 0-5 °C in an ice-salt bath, dissolve 3-nitro-4-aminotoluene in a mixture of ethanol and concentrated sulfuric acid.

  • Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 10 °C.

  • Deamination: After the addition is complete, warm the reaction mixture gently to initiate the decomposition of the diazonium salt, which can be vigorous. It is advisable to have external cooling readily available to control the reaction.

  • Once the evolution of nitrogen gas ceases, the reaction mixture is subjected to steam distillation to isolate the crude 3-methyl-4-nitrotoluene.

  • Purification: The distilled oil is separated, dried over anhydrous magnesium sulfate, and purified by vacuum distillation to yield pure 3-methyl-4-nitrotoluene.

Step 2: Free-Radical Bromination

The benzylic methyl group of 3-methyl-4-nitrotoluene is then subjected to free-radical bromination to afford the desired this compound.

Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-nitrotoluene in a suitable solvent such as carbon tetrachloride or cyclohexane.

  • Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • Initiation: Heat the reaction mixture to reflux. The reaction can also be initiated by irradiation with a UV lamp.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to yield this compound as a solid.

Protection of Alcohols and Phenols

The protection of alcohols and phenols as 3-methyl-4-nitrobenzyl ethers proceeds via a Williamson ether synthesis, where the alkoxide or phenoxide displaces the bromide from this compound.

Protocol: Protection of Primary and Secondary Alcohols
  • Alkoxide Formation: In an inert atmosphere, dissolve the alcohol in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise at 0 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol: Protection of Phenols

Due to the higher acidity of phenols, a weaker base can be employed.

  • Reaction Setup: Dissolve the phenol, this compound (1.1 equivalents), and a base such as potassium carbonate (K₂CO₃, 2-3 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents) in a polar aprotic solvent like acetonitrile or DMF.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Deprotection of 3-Methyl-4-nitrobenzyl Ethers

The removal of the 3-methyl-4-nitrobenzyl protecting group is most effectively achieved through reductive cleavage of the nitro group, which destabilizes the benzylic ether linkage.

Method 1: Catalytic Hydrogenolysis

This is a common and mild method for the cleavage of benzyl-type ethers.

Protocol: Deprotection by Catalytic Hydrogenolysis

  • Reaction Setup: Dissolve the 3-methyl-4-nitrobenzyl protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalyst, typically 10% palladium on carbon (Pd/C), in a catalytic amount (5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol or phenol.

Method 2: Chemical Reduction

Several chemical reducing agents can be employed for the deprotection.

Protocol: Deprotection using Indium in Aqueous Ethanolic Ammonium Chloride [1]

  • Reaction Setup: In a flask, dissolve the 3-methyl-4-nitrobenzyl protected compound in a mixture of ethanol and a saturated aqueous solution of ammonium chloride.

  • Add indium powder (excess) to the solution.

  • Reduction: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the indium salts.

  • Concentrate the filtrate and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate to obtain the deprotected product.

Protocol: Deprotection using Sodium Hydroxide in Methanol [2]

This method offers a non-reductive cleavage pathway, although the mechanism is proposed to involve oxidation at the benzylic position.[2]

  • Reaction Setup: Dissolve the 3-methyl-4-nitrobenzyl protected compound in methanol.

  • Add an equal volume of 20% aqueous sodium hydroxide.

  • Cleavage: Stir the reaction mixture at 75 °C. The reaction time can vary significantly depending on the substrate (1.5 to 48 hours).[2]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the residue by column chromatography.[2]

Orthogonality and Stability

The 3-methyl-4-nitrobenzyl protecting group exhibits stability profiles similar to standard benzyl ethers, making it a valuable component in orthogonal protection strategies.

Table 1: Stability of 3-Methyl-4-nitrobenzyl Ethers under Various Conditions

Reagent/ConditionStabilityComments
Strong Acids (e.g., TFA, HCl) Generally StableProlonged exposure or harsh conditions may lead to cleavage.
Strong Bases (e.g., NaOH, LDA) Generally StableStable under conditions for ester saponification or enolate formation.
Oxidizing Agents (e.g., PCC, PDC) Generally StableThe benzyl ether is typically stable to common oxidants.
Reducing Agents (e.g., NaBH₄, LiAlH₄) Generally StableThe ether linkage is stable, but the nitro group will be reduced.
Catalytic Hydrogenation (H₂, Pd/C) Labile Standard condition for deprotection.
Lewis Acids VariableStability depends on the strength of the Lewis acid and reaction conditions.

The stability of the 3-methyl-4-nitrobenzyl group to acidic and basic conditions allows for its use in conjunction with acid-labile protecting groups such as tert-butoxycarbonyl (Boc) and silyl ethers (e.g., TBDMS, TIPS), and base-labile groups like fluorenylmethyloxycarbonyl (Fmoc).

Visualization of Workflows

Protection and Deprotection Workflow

G cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol/Phenol (R-OH) ProtectedEther Protected Ether (R-O-CH₂-Ar) Alcohol->ProtectedEther Williamson Ether Synthesis Base Base (e.g., NaH, K₂CO₃) Base->ProtectedEther ProtectingAgent This compound ProtectingAgent->ProtectedEther Deprotection_Input Protected Ether (R-O-CH₂-Ar) Deprotection_Output Alcohol/Phenol (R-OH) Deprotection_Input->Deprotection_Output ReductiveCleavage Reductive Cleavage (e.g., H₂/Pd-C) ReductiveCleavage->Deprotection_Output G Start Substrate with multiple -OH groups Protect1 Protect with Boc (Acid Labile) Start->Protect1 Protect2 Protect with 3-Me-4-NO₂-Bn (Reductively Labile) Protect1->Protect2 Intermediate Doubly Protected Intermediate Protect2->Intermediate Deprotect1 Selective Deprotection of Boc (e.g., TFA) Intermediate->Deprotect1 Deprotect2 Selective Deprotection of 3-Me-4-NO₂-Bn (e.g., H₂/Pd-C) Intermediate->Deprotect2 Product1 Product 1 Deprotect1->Product1 Product2 Product 2 Deprotect2->Product2

Caption: Illustrative orthogonal strategy using acid-labile and reductively labile protecting groups.

Conclusion and Future Outlook

The 3-methyl-4-nitrobenzyl group, while not an effective photolabile protecting group, serves as a valuable tool for the protection of alcohols and phenols. Its stability to a range of reaction conditions and its selective removal via reductive methods make it a useful component in orthogonal synthetic strategies. The protocols outlined in this document provide a framework for its application in complex molecule synthesis. Further research into the influence of the 3-methyl substituent on the reactivity and stability of this protecting group could provide deeper insights and potentially broaden its applicability in organic synthesis and drug development.

References

  • Movassaghi, M., & Schmidt, M. A. (2007). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-205.
  • Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354-355.
  • Clarke, H. T., & Taylor, E. R. (1925). m-NITROTOLUENE. Organic Syntheses, 5, 84.
  • Moody, C. J., & Pitts, M. R. (1998). Indium as a Reducing Agent: Deprotection of 4-Nitrobenzyl Ethers and Esters. Synlett, 1998(9), 1028.

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experimental procedure for the synthesis of esters using 3-Methyl-4-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-3MB-Est-v1.0

Topic: A Robust Protocol for the Synthesis of Esters via SN2 Alkylation of Carboxylic Acids with 3-Methyl-4-nitrobenzyl bromide

Introduction & Scope

The synthesis of esters is a cornerstone of modern organic chemistry, with broad applications in drug development, materials science, and fragrance production. This compound is a versatile reagent that can be used to introduce a substituted benzyl moiety, which can serve as a UV-active handle for chromatographic analysis or as a protecting group for carboxylic acids.[1] The nitro group's strong electron-withdrawing nature makes the resulting ester linkage resistant to acidic hydrolysis.[2]

This application note provides a detailed, field-proven protocol for the synthesis of esters from carboxylic acids and this compound. The described methodology is based on the well-established principles of bimolecular nucleophilic substitution (SN2), analogous to the Williamson ether synthesis.[3][4][5] It involves the deprotonation of a carboxylic acid to form a nucleophilic carboxylate anion, which then displaces the bromide from the electrophilic benzylic carbon of this compound.[6][7][8]

This guide is intended for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and troubleshooting strategies to ensure reliable and reproducible outcomes.

Reaction Mechanism & Scientific Rationale

The esterification proceeds via a classical SN2 mechanism. This pathway is favored because this compound is a primary benzylic halide, which is highly susceptible to backside nucleophilic attack and less prone to competing elimination (E2) reactions.[3][9]

Step 1: Deprotonation. A suitable base is used to deprotonate the carboxylic acid (R-COOH), forming a highly nucleophilic carboxylate anion (R-COO⁻). The choice of base is critical; it must be strong enough to quantitatively deprotonate the acid without promoting side reactions.[10]

Step 2: Nucleophilic Attack. The carboxylate anion attacks the electrophilic benzylic carbon of this compound. This occurs in a concerted fashion where the new C-O bond forms as the C-Br bond breaks.[4]

Diagram of the Reaction Mechanism:

Caption: SN2 mechanism for ester synthesis.

Safety & Handling

Critical Safety Notice: Substituted benzyl bromides, including this compound and its analogues, are potent lachrymators (tear-inducing agents) and skin irritants.[11][12] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).[11][13]

  • Inhalation: Avoid breathing dust or vapors. The material can be harmful if inhaled.[12][13] Ensure the work area is well-ventilated.[11]

  • Skin and Eye Contact: This compound can cause skin irritation and serious eye irritation.[13] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11][12]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.[12][14]

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific carboxylic acid substrate.

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
Carboxylic Acid of Interest≥98%Standard SupplierMust be dry.
This compound≥98%Standard SupplierStore in a cool, dry place.
Cesium Carbonate (Cs₂CO₃)≥99%Standard SupplierA mild and effective base.[6]
N,N-Dimethylformamide (DMF)AnhydrousStandard SupplierAprotic polar solvent.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction.
Deionized WaterN/AIn-houseFor workup.
Brine (Saturated NaCl)N/AIn-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard SupplierFor drying organic layers.
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).

    • Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF) to dissolve the acid (concentration typically 0.1-0.5 M).

    • Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) to the solution. Rationale: Cesium carbonate is a moderately strong base that is highly effective for this transformation, often leading to cleaner reactions and higher yields compared to stronger bases which might promote side reactions.[6]

  • Addition of Alkylating Agent:

    • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of this compound dropwise to the stirring carboxylic acid/base mixture. Rationale: Using a slight excess of the benzyl bromide ensures complete consumption of the more valuable carboxylic acid. Dropwise addition helps to control any potential exotherms.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature (approx. 20-25 °C) for 12-24 hours.[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate. Visualize spots under a UV lamp (254 nm), where the nitrobenzyl-containing compounds will be prominent. The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot indicates product formation.

  • Workup & Extraction:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with deionized water, followed by a wash with brine to aid in the removal of residual DMF and water.[6]

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification:

    • The crude product will likely be a pale yellow solid or oil.[15]

    • Purify the crude material by flash column chromatography on silica gel.[6] Elute with a gradient of hexanes and ethyl acetate to isolate the pure ester.

    • Combine the fractions containing the pure product (as determined by TLC), and remove the solvent in vacuo to yield the final 3-Methyl-4-nitrobenzyl ester.

Experimental Workflow Diagram

Workflow A 1. Dissolve Carboxylic Acid & Cs₂CO₃ in anhydrous DMF B 2. Add 3-Methyl-4-nitrobenzyl bromide solution dropwise A->B C 3. Stir at Room Temp (12-24h) Monitor by TLC B->C D 4. Aqueous Workup: Dilute with H₂O, Extract with EtOAc C->D E 5. Wash Organic Layer (H₂O, Brine) & Dry (Na₂SO₄) D->E F 6. Concentrate in vacuo E->F G 7. Purify by Silica Gel Column Chromatography F->G H Pure Ester Product G->H

Caption: Step-by-step experimental workflow.

Characterization & Data

The final product should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the ester. Expect to see characteristic peaks for the benzylic protons (CH₂) around 5.3 ppm and the aromatic protons of the 3-methyl-4-nitrobenzyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized ester.

  • Melting Point: If the product is a solid, a sharp melting point is a good indicator of purity.[15]

ParameterTypical Value
Reaction Time12 - 24 hours
Temperature20 - 25 °C
Yield70 - 95% (substrate dependent)
Purity (post-chromatography)>98%

Optional: Cleavage of the Nitrobenzyl Ester

The 4-nitrobenzyl ester group can be cleaved to regenerate the free carboxylic acid if it is being used as a protecting group. This is typically achieved through reductive methods.[6] For instance, reduction of the nitro group to an amine, followed by hydrolysis, is a common strategy. Another reported method involves heating with aqueous sodium hydroxide.[16]

References

  • Organic Syntheses. (n.d.). Acetic acid, p-nitrobenzyl ester.
  • LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters.
  • Airgas. (2025). Safety Data Sheet: Methyl Bromide.
  • Oxford Academic. (n.d.). Purification and properties of a p-nitrobenzyl esterase from Bacillus subtilis. Journal of Industrial Microbiology and Biotechnology.
  • ResearchGate. (2025). Purification and properties of a p-nitrobenzyl esterase from Bacillus subtilis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • ACS Omega. (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects.
  • Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al....
  • SciELO. (2009). Evaluation of the influence of base and alkyl bromide on synthesis of pyrazinoic acid esters through factorial design.
  • OpenStax. (n.d.). 21.6 Chemistry of Esters – Organic Chemistry: A Tenth Edition.
  • NIH National Library of Medicine. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers.
  • RSC Publishing. (2015). Esterification of carboxylic acids with alkyl halides using imidazolium based dicationic ionic liquids containing bis-trifluoromethane sulfonimide anions at room temperature.
  • JoVE. (2025). Video: Acid Halides to Esters: Alcoholysis.
  • NIH National Library of Medicine. (n.d.). Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation.
  • YouTube. (2019). 08.08 Esterification of Carboxylic Acids.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE.
  • ResearchGate. (2025). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge.
  • ACS Publications. (n.d.). The Use of p-Nitrobenzyl Esters in Peptide Synthesis. Journal of the American Chemical Society.

Sources

Application Note & Protocol Guide: 3-Methyl-4-nitrobenzyl Bromide in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Leveraging Photolability for Traceless Cleavage

Solid-phase organic synthesis (SPOS) has revolutionized the construction of complex molecules, from peptides to small molecule libraries, by simplifying purification and enabling automation. A cornerstone of this technique is the linker, the molecular bridge connecting the nascent molecule to the insoluble polymer support. The choice of linker dictates the final cleavage strategy, determining how the synthesized product is released from the resin. While acid-labile linkers (e.g., Wang, Rink amide) are prevalent, their reliance on harsh acidic conditions can compromise sensitive functional groups within the target molecule.[1][2]

Photolabile linkers offer a powerful alternative, enabling cleavage under exceptionally mild and orthogonal conditions—simply irradiating with light of a specific wavelength.[3][4] This approach is particularly advantageous for synthesizing molecules with acid-sensitive moieties, complex post-translational modifications, or for applications where reagent contamination is undesirable, such as in direct biological screening.[3][5] The ortho-nitrobenzyl (oNB) scaffold is one of the most widely utilized photolabile motifs.[4][6] This guide focuses on a specific and highly effective oNB derivative, 3-Methyl-4-nitrobenzyl bromide , detailing its chemical principles, strategic advantages, and field-proven protocols for its application in modern SPOS.

Section 1: The Chemistry of the 3-Methyl-4-nitrobenzyl Linker

The efficacy of the 3-Methyl-4-nitrobenzyl linker stems from the classic o-nitrobenzyl photochemical rearrangement.[6] The strategic placement of the nitro group ortho to the benzylic carbon is crucial for the cleavage mechanism.

Mechanism of Photocleavage

Upon irradiation with UV light (typically in the 350-365 nm range), the ortho-nitro group is excited.[7] This excited state initiates an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate.[6][8] This is followed by a rapid electronic rearrangement and cyclization, which ultimately leads to the cleavage of the benzylic bond, releasing the synthesized molecule. The primary byproduct of this reaction is a 2-nitrosobenzaldehyde derivative.[6][7]

The key steps are:

  • Photoexcitation: The o-nitrobenzyl chromophore absorbs a photon.

  • Intramolecular H-Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.

  • Rearrangement & Cleavage: The resulting intermediate rearranges, breaking the bond to the tethered molecule and forming the final products.

// Nodes Start [label="Resin-Linker-Molecule\n(o-Nitrobenzyl Ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; Excited [label="Excited State", fillcolor="#FBBC05", fontcolor="#202124"]; AciNitro [label="Aci-Nitro Intermediate\n(via H-Abstraction)", fillcolor="#FBBC05", fontcolor="#202124"]; Rearrangement [label="Cyclic Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cleaved [label="Released Molecule\n(Carboxylic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Resin-Bound Byproduct\n(o-Nitrosobenzaldehyde)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Excited [label="UV Light (hν)\n~365 nm", color="#4285F4"]; Excited -> AciNitro [label="Intramolecular\nRearrangement", color="#5F6368"]; AciNitro -> Rearrangement [color="#5F6368"]; Rearrangement -> Cleaved [label="Cleavage", color="#34A853"]; Rearrangement -> Byproduct [label="Cleavage", color="#EA4335"]; } }

Figure 1. Photocleavage Mechanism of an o-Nitrobenzyl Linker
Advantages and Considerations

The 3-Methyl-4-nitrobenzyl linker offers several distinct advantages:

  • Orthogonality: Cleavage is achieved with UV light, which is compatible with most standard acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) protecting groups used in SPOS.[1][5]

  • Mild Conditions: Photolysis avoids the use of harsh acids or bases, preserving the integrity of sensitive functional groups.[3]

  • Traceless Cleavage: The linker remains on the resin, yielding a clean product with a native C-terminus (e.g., carboxylic acid, amide) depending on the initial linkage.

  • Tunable Kinetics: The rate of cleavage can be influenced by substituents on the aromatic ring and at the benzylic position.[9][10] The methyl group in the 3-position can subtly influence the electronics and conformation, while adding substituents like methoxy groups (as in a veratryl-based linker) can dramatically increase cleavage rates.[9][10]

Key Considerations:

  • Wavelength Sensitivity: While cleavage is efficient around 365 nm, some complex molecules or protecting groups may also absorb light in this region, potentially leading to side reactions. Careful selection of protecting groups is essential.

  • Byproduct Reactivity: The generated o-nitrosoaldehyde byproduct can potentially react with nucleophiles in the cleavage solution. Scavengers can be added to mitigate this if necessary.

  • Light Penetration: In a solid-phase context, efficient irradiation of all resin beads is critical. Agitation of the resin slurry during photolysis is required to ensure uniform cleavage.

Section 2: Experimental Protocols

The following protocols provide a framework for utilizing this compound. These should be optimized based on the specific resin, substrate, and available equipment.

Protocol 2.1: Immobilization of the Linker onto Hydroxymethyl Resin

This protocol describes the attachment of the linker to a standard hydroxymethyl-functionalized support, such as Wang resin or hydroxymethyl polystyrene. This creates a photolabile ester linkage point.

Materials:

  • Hydroxymethyl Resin (e.g., Wang Resin, 1.0 mmol/g loading)

  • This compound

  • Potassium fluoride (KF)

  • 18-Crown-6

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell 1.0 g of hydroxymethyl resin in 10 mL of anhydrous DMF for 1 hour in a peptide synthesis vessel.

  • Reagent Preparation: In a separate flask, dissolve this compound (3.0 eq), KF (5.0 eq), and 18-Crown-6 (0.1 eq) in 15 mL of anhydrous DMF. Rationale: KF acts as a mild base to deprotonate the resin's hydroxyl group, and 18-Crown-6 enhances the solubility and reactivity of the fluoride salt.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the reagent solution to the resin. Agitate the mixture at 50°C for 18-24 hours under a nitrogen atmosphere.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

  • Drying: Dry the functionalized resin under high vacuum to a constant weight. The success of the reaction can be qualitatively assessed by the appearance of a characteristic yellow-to-orange color on the resin beads.

Protocol 2.2: Substrate Immobilization (First Amino Acid)

This protocol details the esterification of the first N-Fmoc protected amino acid to the newly functionalized photolabile resin.

Materials:

  • 3-Methyl-4-nitrobenzyl functionalized resin

  • Fmoc-amino acid (4.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous DCM and DMF

Procedure:

  • Resin Swelling: Swell the functionalized resin (1.0 eq) in DCM (10 mL/g) for 30 minutes.

  • Coupling Solution: In a separate flask, dissolve the Fmoc-amino acid in a minimal amount of DMF. Add this to the swollen resin. Add the remaining DCM.

  • Activation: Add DMAP to the resin slurry, followed by DIC. Rationale: DIC is the carbodiimide coupling agent that activates the carboxylic acid, while DMAP is a highly effective acylation catalyst.[11]

  • Reaction: Agitate the mixture at room temperature for 4-6 hours. Monitor the reaction using a qualitative test (e.g., Kaiser test on a sample bead) to check for free hydroxyl groups.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl sites, drain the reaction mixture and treat the resin with a solution of acetic anhydride and DIPEA in DCM (10:1:89 v/v) for 30 minutes.[11]

  • Washing and Drying: Wash the resin as described in Protocol 2.1 and dry under vacuum. Determine the final loading (substitution level) via spectrophotometric analysis of the Fmoc group cleavage.

Protocol 2.3: Solid-Phase Synthesis Workflow

Once the first building block is attached, the synthesis proceeds using standard protocols (e.g., Fmoc-based peptide synthesis). The photolabile linker is stable to the piperidine solutions used for Fmoc deprotection and the standard coupling reagents (e.g., HBTU, HATU).[5][12]

// Nodes Start [label="Immobilized First\nBuilding Block on Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash1 [label="Wash\n(DMF, DCM)", fillcolor="#FFFFFF", fontcolor="#202124"]; Coupling [label="Couple Next\nFmoc-Amino Acid\n(e.g., HATU/DIPEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DMF, DCM)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cycle [label="Repeat n-1 Times", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; FinalDeprotection [label="Final Fmoc\nDeprotection", fillcolor="#FBBC05", fontcolor="#202124"]; SideChainDeprotection [label="Side-Chain Deprotection\n(e.g., TFA Cocktail)\nOptional, Pre-cleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="Photolytic Cleavage\n(UV Light, ~365 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Purified Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Cycle [label="Chain Elongation"]; Cycle -> Deprotection; Cycle -> FinalDeprotection [label="Final Cycle"]; FinalDeprotection -> SideChainDeprotection; SideChainDeprotection -> Cleavage; FinalDeprotection -> Cleavage [label="If side chains are stable\nor cleaved post-photolysis"]; Cleavage -> Product; } }

Figure 2. General SPOS Workflow with Photolabile Linker
Protocol 2.4: Photolytic Cleavage

This is the final step to release the synthesized product from the solid support.

Materials:

  • Peptide-on-resin

  • Cleavage Solvent (e.g., Methanol, Dioxane, DCM, or mixtures)

  • Photolysis apparatus (e.g., Rayonet reactor, LED array, or mercury lamp with appropriate filters)

Procedure:

  • Resin Preparation: Place the dried resin in a quartz or borosilicate glass reaction vessel. Swell the resin in the chosen cleavage solvent for 30 minutes. Rationale: Swelling ensures the solvent and light can penetrate the polymer matrix. Quartz is preferred as it is transparent to UV light, whereas standard glass may filter out effective wavelengths.

  • Photolysis: Irradiate the resin slurry with UV light (typically centered at 365 nm) while agitating continuously. The optimal irradiation time can range from 1 to 24 hours and must be determined empirically.[9]

  • Monitoring: Progress can be monitored by taking small aliquots of the supernatant, removing the solvent, and analyzing the contents via HPLC or LC-MS.

  • Product Collection: Once cleavage is complete, filter the resin and collect the supernatant containing the cleaved product. Wash the resin several times with the cleavage solvent, combining all filtrates.

  • Work-up: Evaporate the combined filtrates under reduced pressure to yield the crude product, which can then be purified by standard methods (e.g., preparative HPLC).

Section 3: Data & Troubleshooting

Comparative Data

The choice of solvent and linker structure can significantly impact cleavage efficiency.

Linker TypeSolventTypical Cleavage Time (t½)Relative RateReference
o-NitrobenzylDioxane~120-180 min1x[9]
o-NitrobenzylPBS Buffer~300-400 min~0.5x[9]
α-Methyl-6-nitroveratrylDioxane~2-3 min~60-90x[9][10]
α-Methyl-6-nitroveratrylPBS Buffer~2-3 min~60-90x[9]

This table illustrates how structural modifications (adding methoxy groups to create a "veratryl" system and an α-methyl group) can dramatically accelerate photolysis compared to the parent o-nitrobenzyl structure.[9][10]

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low Cleavage Yield 1. Insufficient irradiation time or intensity. 2. Incorrect wavelength. 3. Poor light penetration into the resin. 4. Inappropriate cleavage solvent.1. Increase irradiation time; check lamp output. 2. Ensure light source is ~365 nm; use filters if necessary. 3. Ensure constant agitation/stirring during photolysis; do not use an excessive amount of resin. 4. Test different solvents (e.g., Dioxane, MeOH, MeCN).
Product Degradation 1. Product is sensitive to the cleavage wavelength. 2. Reaction with photolysis byproducts.1. Reduce irradiation time by using a more efficient linker (e.g., veratryl-based). 2. Add a scavenger (e.g., a mild reducing agent) to the cleavage solution.
Incomplete Synthesis Failure in a coupling or deprotection step prior to cleavage.This is not a linker issue. Review synthesis analytics (e.g., Kaiser tests, Fmoc cleavage monitoring) to identify the failed step.
Low Initial Loading Inefficient coupling of the linker to the resin or the first building block to the linker.Increase reaction time, temperature, or equivalents of reagents for the immobilization steps (Protocols 2.1 & 2.2). Ensure all reagents and solvents are anhydrous.

References

  • Lipton, M. (2025). Part I: Solid - phase synthesis of peptides using photolabile linkersPart II: Discovery of lead compounds by fragment screening to target pathogenic Gram-positive bacteria. Google Cloud.
  • Qvortrup, K., Komnatnyy, V. V., & Nielsen, T. E. (2014). A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. Organic Letters, 16(18), 4782–4785.
  • Glatthar, R., & Giese, B. (n.d.). A New Photocleavable Linker in Solid-Phase Chemistry for Ether Cleavage. Organic Letters.
  • Qvortrup, K., Komnatnyy, V. V., & Nielsen, T. E. (n.d.). A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. Technical University of Denmark.
  • (n.d.). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science.
  • Mikkelsen, R. J. T., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(8), 437-467.
  • Hübner, C. A., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
  • Mikkelsen, R. J. T., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. PubMed.
  • Mikkelsen, R. J. T., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. Semantic Scholar.
  • (n.d.). (a) The photocleavage reaction of o-nitrobenzyl and (b) the reaction of... ResearchGate.
  • Galiano, S., et al. (n.d.). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. National Institutes of Health (NIH).
  • Hasan, A., et al. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(11), 3600–3607.
  • Yip, R. W., et al. (n.d.). Photochemistry of the o-nitrobenzyl system in solution: evidence for singlet-state intramolecular hydrogen abstraction. The Journal of Physical Chemistry.
  • Fink, A. L., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Request PDF.
  • (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering.
  • (2025). (PDF) A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-Terminal Thioesters. ResearchGate.
  • Griffin, D. R., et al. (n.d.). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. National Institutes of Health (NIH).
  • Akerblom, E. B., et al. (1997-1998). Six new photolabile linkers for solid-phase synthesis. 1. Methods of preparation. PubMed.
  • (2025). A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-terminal Thioesters. ResearchGate.
  • Hasan, A., et al. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. PubMed.
  • Qvortrup, K., et al. (2014). A photolabile linker for the solid-phase synthesis of peptide hydrazides and heterocycles. PubMed.
  • (n.d.). Loading protocols. Peptideweb.com.

Sources

Application Note: Quantification of Organic Acids in Biological Samples with 3-Methyl-4-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The analysis of organic acids, particularly short-chain fatty acids (SCFAs), in biological matrices is crucial for understanding various physiological and pathological processes. However, their inherent volatility, low molecular weight, and poor ionization efficiency in mass spectrometry pose significant analytical challenges. This application note details a robust and sensitive method for the quantification of organic acids in biological samples, such as plasma and cell culture media, using derivatization with 3-Methyl-4-nitrobenzyl bromide (MNBB) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The derivatization strategy enhances chromatographic retention on reversed-phase columns and significantly improves ionization efficiency, allowing for reliable and reproducible quantification at low concentrations.

Introduction: The Rationale for Derivatization

Organic acids, including intermediates of the tricarboxylic acid (TCA) cycle and SCFAs like acetate, propionate, and butyrate, are pivotal in cellular metabolism, signaling, and gut microbiome-host interactions.[1][2] Accurate quantification of these molecules is essential for biomarker discovery and understanding disease mechanisms. Direct analysis of these compounds by LC-MS is often hampered by their poor retention on conventional reversed-phase columns and low ionization efficiency, particularly in negative ion mode.[1]

Chemical derivatization offers a powerful solution to these challenges.[1][3] By covalently modifying the carboxylic acid functional group, we can introduce a chemical moiety that imparts more favorable analytical properties. The ideal derivatization agent should react specifically and completely under mild conditions and introduce a tag that enhances both chromatographic retention and mass spectrometric detection.

This compound (MNBB) is an effective derivatizing agent for carboxylic acids. The reaction proceeds via nucleophilic substitution, where the carboxylate anion attacks the benzylic carbon of MNBB, displacing the bromide and forming a benzyl ester. This derivatization accomplishes several key objectives:

  • Increased Hydrophobicity: The addition of the benzyl group increases the hydrophobicity of the organic acids, leading to better retention on reversed-phase LC columns.[4]

  • Enhanced Ionization: The nitro group is electron-withdrawing, which can improve ionization efficiency in some mass spectrometry modes. More significantly, the derivatized molecule can be readily analyzed in positive ion mode, which often provides better sensitivity and a lower noise background compared to negative ion mode for small molecules.

  • Improved Specificity: The derivatization adds a common structural tag to all organic acids, which can be exploited for specific fragmentation patterns in MS/MS analysis, enhancing the selectivity of the method.

The Derivatization Workflow: A Visual Overview

The overall experimental workflow, from sample collection to data analysis, is depicted in the following diagram. This process is designed to be robust and adaptable to various biological matrices.

Derivatization_Workflow Figure 1. Experimental Workflow for Organic Acid Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Media) Deproteinization Protein Precipitation (e.g., with cold Acetonitrile) Sample->Deproteinization Supernatant Collect Supernatant Deproteinization->Supernatant Drying Evaporation to Dryness Supernatant->Drying Reconstitution Reconstitute in Reaction Buffer Drying->Reconstitution Deriv_Reagents Add MNBB and Coupling Agents Reconstitution->Deriv_Reagents Reaction Incubate (e.g., 60°C for 30 min) Deriv_Reagents->Reaction Quenching Quench Reaction Reaction->Quenching Drying_post_deriv Evaporation to Dryness Quenching->Drying_post_deriv Reconstitution_final Reconstitute in LC-MS Mobile Phase Drying_post_deriv->Reconstitution_final LCMS LC-MS/MS Analysis Reconstitution_final->LCMS Data Data Processing & Quantification LCMS->Data

Caption: A streamlined workflow for the analysis of organic acids using MNBB derivatization.

The Chemistry of Derivatization

The derivatization of a carboxylic acid with this compound is a nucleophilic substitution reaction. To facilitate this reaction, a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often used in conjunction with a catalyst like pyridine.[5] EDC activates the carboxylic acid, making it more susceptible to nucleophilic attack.

Derivatization_Reaction Figure 2. Derivatization of a Carboxylic Acid with MNBB OrganicAcid R-COOH Organic Acid reagents + OrganicAcid->reagents MNBB Br-CH2-Ar-(NO2)(CH3) This compound reaction_arrow EDC, Pyridine 60°C MNBB->reaction_arrow Product R-COO-CH2-Ar-(NO2)(CH3) Derivatized Product (Benzyl Ester) reagents->MNBB reaction_arrow->Product

Caption: The chemical reaction between a carboxylic acid and MNBB.

Detailed Protocols

Materials and Reagents
  • Organic acid standards (e.g., acetic, propionic, butyric, lactic, succinic acids)

  • This compound (MNBB)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Pyridine

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Internal standards (stable isotope-labeled organic acids)

  • Biological samples (e.g., plasma, serum, cell culture supernatant)

Sample Preparation

Causality: The primary goal of sample preparation is to remove proteins and other macromolecules that can interfere with the derivatization reaction and contaminate the LC-MS system. Cold acetonitrile is effective for protein precipitation and is compatible with subsequent evaporation steps.[6]

  • To 100 µL of biological sample (e.g., plasma), add 400 µL of cold acetonitrile containing the internal standards at a known concentration.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac).

Derivatization Protocol

Causality: The derivatization reaction is optimized for temperature and time to ensure complete conversion of the organic acids to their respective benzyl esters. Pyridine acts as a base to deprotonate the carboxylic acid and as a catalyst. EDC activates the carboxyl group for efficient reaction with MNBB.[5][7]

  • Prepare the derivatization solution: 10 mg/mL MNBB and 20 mg/mL EDC in ACN/Pyridine (4:1, v/v). This solution should be prepared fresh.

  • Reconstitute the dried sample extract from step 4.2.5 in 100 µL of the derivatization solution.

  • Vortex briefly to ensure the pellet is fully dissolved.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

  • After incubation, cool the samples to room temperature.

  • Evaporate the samples to dryness under a gentle stream of nitrogen or using a vacuum concentrator. This step removes excess pyridine and other volatile reagents.

  • Reconstitute the dried derivatized sample in 100 µL of the initial LC mobile phase (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.

  • Transfer the supernatant to an LC autosampler vial for analysis.

LC-MS/MS Analysis

Causality: A reversed-phase C18 column is ideal for separating the now more hydrophobic derivatized organic acids. A gradient elution with a mobile phase containing a weak acid like formic acid ensures good peak shape and efficient ionization in positive ESI mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, allowing for accurate quantification even in complex biological matrices.[1][4]

Suggested LC Conditions
ParameterValue
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL
Suggested MS/MS Conditions
ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Scan Type Multiple Reaction Monitoring (MRM)
Example MRM Transitions

The precursor ion will be the [M+H]+ of the derivatized organic acid. A characteristic product ion often results from the neutral loss of the organic acid, leaving the protonated 3-Methyl-4-nitrobenzyl moiety.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acetic Acid240.1180.115
Propionic Acid254.1180.115
Butyric Acid268.1180.115
Lactic Acid270.1180.118
Succinic Acid401.1307.120

Note: These values are theoretical and must be optimized on the specific mass spectrometer being used.

Data Analysis and Validation

Quantification is achieved by constructing a calibration curve using the peak area ratios of the analyte to its corresponding stable isotope-labeled internal standard. The use of internal standards is critical to correct for variations in sample preparation, derivatization efficiency, and matrix effects.[8]

Method validation should be performed according to established guidelines and should assess:

  • Linearity: A calibration curve with at least 6 non-zero points should be prepared in a surrogate matrix. A correlation coefficient (r²) > 0.99 is desirable.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15%, and precision (%RSD) should be <15%.[3]

  • Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[3]

  • Matrix Effects: Assessed by comparing the response of an analyte in a post-extraction spiked sample to its response in a neat solution.

  • Stability: The stability of the derivatized samples should be evaluated under autosampler conditions.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Peak Intensity Incomplete derivatizationEnsure reagents are fresh. Optimize reaction time and temperature. Check pH of the reaction mixture.
Poor sample recoveryOptimize protein precipitation and extraction steps.
Ion suppressionDilute the sample. Check for matrix effects.
High Background Contaminated reagents or solventsUse high-purity reagents and solvents.
Incomplete reaction quenchingEnsure complete evaporation after derivatization.
Poor Peak Shape Incompatible reconstitution solventReconstitute in the initial mobile phase.
Column degradationReplace the analytical column.
High Variability Inconsistent derivatizationEnsure accurate pipetting of reagents. Use an internal standard for every sample.
Sample degradationProcess samples quickly and store them appropriately.

Conclusion

The derivatization of organic acids with this compound provides a sensitive, specific, and robust method for their quantification in complex biological samples. By improving chromatographic retention and enhancing mass spectrometric detection, this approach overcomes the inherent analytical difficulties associated with these important metabolites. The detailed protocol and workflow provided in this application note serve as a comprehensive guide for researchers in academic and industrial settings, enabling reliable analysis to advance our understanding of metabolism in health and disease.

References

  • Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. [Link]
  • Kato, Y., et al. (2021).
  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. [Link]
  • Kato, Y., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. PubMed Central. [Link]
  • Han, F., et al. (2021). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. RSC Publishing. [Link]
  • Zheng, X., et al. (2015). An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography/tandem mass spectrometry. Analytica Chimica Acta, 850, 64-71. [Link]
  • Cremonesi, A., et al. (2023).
  • Zheng, Y., et al. (2023).
  • D'Amico, F., et al. (2020). Quantitative Analysis of Lactate and Other Organic Acids in Plasma: Preanalytical Challenges.
  • Waterval, J. C., et al. (2010).
  • De un-Abajo, C., et al. (2021). A rapid derivatization based LC–MS/MS method for quantitation of short chain fatty acids in human plasma and urine.
  • Wu, X., et al. (2018). Derivatization of Genotoxic Nitroaromatic Impurities for Trace Analysis by LC-MS. Analytical Methods. [Link]
  • Hoffman, G., et al. (1989). Quantitative analysis for organic acids in biological samples: Batch isolation followed by gas chromatographic-mass spectrometric analysis. Clinical Chemistry, 35(4), 587-595. [Link]
  • Horii, Y., et al. (2021). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis.
  • Zeng, A., et al. (2020).
  • Regueiro, J., et al. (2012).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields with 3-Methyl-4-nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-4-nitrobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges encountered during its use.

Introduction to this compound

This compound is a versatile reagent in organic synthesis, valued for its role as an intermediate in the production of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a reactive benzyl bromide moiety and an electron-withdrawing nitro group, makes it a valuable building block for various chemical transformations.[2][3] The bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, while the nitro group offers a handle for further functionalization, such as reduction to an amine.[2][3]

This guide will focus on the most common application of this compound: nucleophilic substitution reactions, particularly SN2 type reactions, and provide practical solutions to frequently encountered issues.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide

  • Experimental Protocols

  • Safety & Handling

  • References

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

A1: this compound is primarily used as an electrophile in nucleophilic substitution reactions.[1][2] The electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by nucleophiles. While benzyl halides can undergo both SN1 and SN2 reactions, primary benzylic halides like this compound generally favor the SN2 pathway.[4]

Q2: How does the nitro group affect the reactivity compared to standard benzyl bromide?

A2: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack but increases the electrophilicity of the benzylic carbon. This generally enhances the rate of SN2 reactions with strong nucleophiles. However, it's important to note that the nitro group can also destabilize the electron-rich transition state in an SN2 reaction, which can sometimes lead to lower reactivity compared to unsubstituted benzyl bromide. For SN1 reactions, the nitro group significantly destabilizes the formation of a benzylic carbocation, making this pathway highly unfavorable.

Q3: What are the typical applications of this compound in synthesis?

A3: It is widely used for:

  • Synthesis of Pharmaceuticals: As a key intermediate in the development of new drugs.[2]

  • Organic Synthesis: For introducing the 3-methyl-4-nitrobenzyl group, which can act as a protecting group or a precursor to other functionalities.[2][5]

  • Material Science: In the development of specialty polymers and materials.[2]

  • Medicinal Chemistry: To modify drug candidates to improve efficacy and selectivity.[2]

Q4: Can I use this compound as a protecting group?

A4: Yes, the nitrobenzyl group can be used as a protecting group, particularly for alcohols, phenols, and carboxylic acids.[6] The nitro group allows for selective deprotection under mild reductive conditions, which is a key advantage in multi-step syntheses.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Product Yield in a Williamson Ether Synthesis

Q: I am attempting a Williamson ether synthesis with this compound and a primary alcohol, but I am observing very low conversion to the desired ether. What are the likely causes and how can I fix this?

A: Low yield in a Williamson ether synthesis is a common issue. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation of the Alcohol: The Williamson synthesis is an SN2 reaction that requires the formation of a potent nucleophile, the alkoxide.[7] Alcohols have pKa values in the range of 16-18, so a sufficiently strong base is required for complete deprotonation.[8]

    • Solution: Ensure you are using a strong enough base. For simple primary alcohols, sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[7] For more acidic phenols, weaker bases like potassium carbonate (K₂CO₃) can be effective.[9] Always use anhydrous solvents, as any trace of water will consume your base.

  • Inappropriate Solvent Choice: The choice of solvent is critical for SN2 reactions.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[7] These solvents solvate the cation of the base but not the alkoxide nucleophile, leaving it "naked" and highly reactive. Protic solvents like ethanol or water will solvate the nucleophile through hydrogen bonding, reducing its reactivity.

  • Side Reactions: The primary competing reaction is E2 elimination, especially with sterically hindered substrates.[7]

    • Solution: While this compound is a primary halide and less prone to elimination, ensure your reaction temperature is not excessively high. Running the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C) is often sufficient.

  • Degradation of the Reagent: this compound can be sensitive to moisture and light over time.

    • Solution: Use a fresh bottle of the reagent or purify older stock by recrystallization.[10]

Problem 2: Formation of Multiple Products

Q: My reaction mixture shows multiple spots on TLC, and the NMR spectrum is complex. What are the potential side products and how can I minimize their formation?

A: The formation of multiple products can arise from several sources:

  • Elimination Products: As mentioned above, E2 elimination can compete with SN2 substitution, leading to the formation of an alkene.

    • Mitigation: Use the least sterically hindered base possible and maintain moderate reaction temperatures.

  • C- vs. O-Alkylation: With phenoxides or other ambident nucleophiles, both C-alkylation and O-alkylation can occur.[7]

    • Mitigation: The solvent can influence the selectivity. Polar aprotic solvents generally favor O-alkylation.

  • Double Alkylation: If your nucleophile has more than one reactive site, double alkylation can be a problem.

    • Mitigation: Use a stoichiometric amount or a slight excess of the nucleophile relative to the this compound.

  • Solvolysis: If a protic solvent like an alcohol is used, it can act as a nucleophile, leading to the formation of a benzyl ether with the solvent molecule.[11]

    • Mitigation: Strictly use polar aprotic solvents for these reactions.

Problem 3: Difficulty in Product Purification

Q: I am struggling to isolate my pure product from the reaction mixture. What are the recommended purification techniques?

A: Purification can be challenging due to the similar polarities of the starting material and product.

  • Work-up Procedure:

    • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification Methods:

    • Recrystallization: This is often the most effective method for purifying solid products.[10] A common solvent system is ethanol or a mixture of hexanes and ethyl acetate.

    • Column Chromatography: If recrystallization is not feasible, silica gel column chromatography can be used. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. Monitor the fractions by TLC.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol provides a general method for the synthesis of an ether from an alcohol and this compound.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Dissolve the this compound in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate)

  • UV lamp (254 nm)

Procedure:

  • Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to saturate.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate baseline. Also spot the starting materials (alcohol and this compound) as references.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction progress.

Visualization of Key Processes

Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification alcohol Alcohol (ROH) deprotonation Deprotonation (Formation of Alkoxide, RO⁻) alcohol->deprotonation base Strong Base (e.g., NaH) base->deprotonation solvent_prep Anhydrous Polar Aprotic Solvent (e.g., DMF) solvent_prep->deprotonation sn2 SN2 Attack deprotonation->sn2 reagent 3-Methyl-4-nitrobenzyl bromide reagent->sn2 product Ether Product sn2->product quench Quenching product->quench extraction Extraction quench->extraction purification Purification (Recrystallization or Chromatography) extraction->purification pure_product Pure Ether purification->pure_product

Caption: Workflow for a typical Williamson ether synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed q1 Is the alkoxide formation complete? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check base pKa q2 Is the solvent appropriate? a1_yes->q2 sol1 Use stronger base (NaH, KH) Ensure anhydrous conditions a1_no->sol1 end Yield Optimized sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no Check solvent properties q3 Are side reactions occurring? a2_yes->q3 sol2 Switch to polar aprotic solvent (DMF, DMSO, Acetonitrile) a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Analyze byproducts a3_no No q3->a3_no sol3 Lower reaction temperature Use less hindered base a3_yes->sol3 q4 Is the reagent of good quality? a3_no->q4 sol3->end a4_yes Yes q4->a4_yes a4_no No q4->a4_no Check appearance/purity a4_yes->end Re-evaluate reaction setup sol4 Use fresh or purified reagent a4_no->sol4 sol4->end

Caption: Troubleshooting decision tree for low reaction yield.

Safety & Handling

This compound and related nitrobenzyl bromides should be handled with caution.

  • Hazards: These compounds can be corrosive and cause severe skin burns and eye damage.[12] They are also lachrymators (substances that cause tearing).[12][13] Inhalation and ingestion may be harmful.[12][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][14]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[12][14] Avoid creating dust.[12]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[12][15] Keep the container tightly closed.[12]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[12]

References

  • Ketone Pharma. (2024, August 27). Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide.
  • Chem-Impex. (n.d.). This compound.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides.
  • MDPI. (2019, August 18). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methyl-4-nitrobenzoic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Nitrobenzyl bromide.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4-Nitrobenzaldehyde.
  • MySkinRecipes. (n.d.). This compound.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet: 3-Nitrobenzyl bromide.
  • Fisher Scientific. (2025, April 22). Safety Data Sheet: Methyl Bromide.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • PubMed. (n.d.). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives.
  • ResearchGate. (n.d.). Comparison of SN2 reaction of 2 with benzyl bromide (BnBr) in different reaction conditions.
  • Organic Syntheses. (1936). p-NITROBENZYL BROMIDE. 16, 54. DOI: 10.15227/orgsyn.016.0054.
  • Journal of the Indian Chemical Society. (n.d.). Benzyl Bromide-Amine Reaction.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Study.com. (n.d.). Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?.
  • University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Organic Chemistry Tutor. (n.d.). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Protecting group.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Synthesis Applications of 3-Nitrobenzyl Bromide in Material Science.
  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • Organic Synthesis. (n.d.). Protecting Groups.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups.
  • PubChem. (n.d.). This compound.
  • Research Scientific. (n.d.). This compound, 97%.
  • ResearchGate. (2020, April 17). The Reaction of Benzyl Halides with 2-Nitropropane Carbanion?.
  • Eureka | Patsnap. (n.d.). Novel nitrobenzyl bromide synthesis process.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Nitrobenzyl bromide.
  • PrepChem.com. (n.d.). Preparation of 4-nitrobenzyl bromide.
  • Google Patents. (n.d.). EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • The Journal of Organic Chemistry. (2014, June 30). Effect of Allylic Groups on SN2 Reactivity.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • PMC - NIH. (n.d.). Effect of Allylic Groups on SN2 Reactivity.
  • RSC Advances. (2012). Clean synthesis of p-nitrotoluene from crystalline p-nitrobenzylbromide with zero organic discharge.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl bromide.

Sources

Technical Support Center: 3-Methyl-4-nitrobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during reactions involving 3-Methyl-4-nitrobenzyl bromide. Here, we provide in-depth troubleshooting, frequently asked questions (FAQs), and preventative measures grounded in mechanistic principles to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter, providing explanations and actionable solutions based on established chemical principles.

Question 1: My reaction yield is significantly lower than expected, and my TLC plate shows multiple spots.

Answer:

Low yields and the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate are common indicators of side product formation. In the context of reactions with this compound, particularly its synthesis via Wohl-Ziegler bromination of 3-methyl-4-nitrotoluene, several side reactions can occur. Let's break down the most probable culprits.

1. Over-bromination:

  • Side Product: The most common side product is 3-methyl-4-nitrobenzylidene bromide (the dibromo-compound). This occurs when the desired product undergoes a second radical bromination.

  • Mechanism: The benzylic hydrogen in this compound is still susceptible to abstraction by a bromine radical, leading to the formation of a dibrominated product. This is especially prevalent if the concentration of the brominating agent is too high or the reaction is allowed to proceed for too long.

  • Troubleshooting:

    • Control Stoichiometry: Use a precise stoichiometry of N-bromosuccinimide (NBS), typically 1.0 to 1.1 equivalents.

    • Slow Addition: Add the NBS portion-wise or as a slurry over an extended period to maintain a low concentration of bromine in the reaction mixture.

    • Monitor the Reaction: Carefully monitor the reaction progress by TLC or GC/LC-MS and stop the reaction as soon as the starting material is consumed.

    • Purification: The dibromo-compound can often be separated from the desired monobromo product by column chromatography or recrystallization. In some cases, a chemical treatment can be employed. For instance, the dibromo impurity can be converted back to the starting material or the desired product by treatment with sodium borohydride (NaBH₄).

2. Ring Bromination:

  • Side Products: Electrophilic aromatic substitution on the benzene ring can lead to isomers such as 2-bromo-3-methyl-4-nitrotoluene and 5-bromo-3-methyl-4-nitrotoluene.

  • Mechanism: While radical bromination at the benzylic position is favored under Wohl-Ziegler conditions (NBS, radical initiator), the presence of Br₂ and acidic byproducts (HBr) can promote electrophilic bromination of the aromatic ring. The nitro group is a meta-director and deactivating, while the methyl group is an ortho-, para-director and activating. The interplay of these directing effects will determine the position of bromination.

  • Troubleshooting:

    • High-Quality NBS: Use freshly recrystallized NBS that is free from excess bromine and HBr. The presence of these impurities can significantly promote ring bromination.

    • Non-polar Solvent: Employ non-polar solvents like carbon tetrachloride or cyclohexane to disfavor the formation of ionic species that lead to electrophilic substitution.

    • Radical Initiator: Ensure a sufficient concentration of a radical initiator (e.g., AIBN or benzoyl peroxide) or use photochemical initiation to favor the radical pathway.

3. Hydrolysis:

  • Side Product: 3-Methyl-4-nitrobenzyl alcohol is formed if water is present in the reaction mixture.

  • Mechanism: this compound is susceptible to nucleophilic substitution by water, especially under neutral or slightly basic conditions.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

    • Aqueous Work-up: If an aqueous work-up is necessary, use cold water and perform the extraction quickly to minimize hydrolysis.

4. Wurtz-Type Coupling:

  • Side Product: 1,2-bis(3-methyl-4-nitrophenyl)ethane can form through the coupling of two molecules of the benzyl bromide.

  • Mechanism: This side reaction is more common when the benzyl bromide is exposed to certain metals (like in a Grignard reagent formation) or under reductive conditions.

  • Troubleshooting:

    • Avoid Reactive Metals: In subsequent reactions, be mindful of using highly reactive metals that can promote coupling.

    • Controlled Conditions: When performing reactions where this is a known side product (e.g., Grignard formation), use dilute conditions and slow addition of reagents.

Question 2: How can I identify the common side products in my reaction mixture?

Answer:

Identifying the side products is crucial for optimizing your reaction conditions. A combination of chromatographic and spectroscopic techniques is generally employed.

Side Product1H NMR (Predicted)Mass Spectrometry (MS)
3-Methyl-4-nitrobenzylidene bromide The benzylic proton signal will be a singlet further downfield compared to the -CH₂Br signal of the desired product (around 7.5-8.0 ppm). The aromatic and methyl protons will have similar shifts to the starting material.The mass spectrum will show a characteristic isotopic pattern for two bromine atoms. The molecular ion peak (M+) will be significantly heavier than the desired product.
Ring Bromination Isomers The integration of the aromatic region will still correspond to three protons, but the splitting pattern will change depending on the position of the bromine atom.The mass spectrum will show a molecular ion peak (M+) with the same mass as the desired benzylic bromide, but with a different fragmentation pattern. The isotopic pattern for one bromine atom will be present.
3-Methyl-4-nitrobenzyl alcohol The -CH₂Br singlet (around 4.5 ppm) will be replaced by a -CH₂OH singlet (around 4.7 ppm) and a broad singlet for the -OH proton.The molecular ion peak (M+) will correspond to the mass of the alcohol. A common fragment will be the loss of water (M-18). The isotopic pattern for bromine will be absent.
1,2-bis(3-methyl-4-nitrophenyl)ethane A new singlet for the ethanediyl protons (-CH₂-CH₂-) will appear around 3.0 ppm. The aromatic and methyl proton signals will be similar to the starting material.The molecular ion peak (M+) will be significantly higher, corresponding to the coupled product. The fragmentation pattern will likely show the cleavage of the ethanediyl bond.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere. Many suppliers recommend refrigeration (0-8 °C). It is sensitive to moisture and light, which can promote hydrolysis and other degradation pathways. The compound is also a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q2: Can I use bromine (Br₂) instead of NBS for the synthesis of this compound?

A2: While it is possible to use liquid bromine for benzylic bromination, it is generally not recommended for substrates like 3-methyl-4-nitrotoluene. The use of Br₂ often requires higher temperatures and can lead to a higher incidence of side reactions, particularly over-bromination and ring bromination. NBS is the preferred reagent as it allows for a low, controlled concentration of bromine radicals, leading to higher selectivity for the desired monobrominated product.

Q3: My reaction with this compound is not going to completion. What could be the issue?

A3: If your reaction is not proceeding as expected, consider the following:

  • Purity of the Benzyl Bromide: Impurities in your starting material can interfere with the reaction. It's advisable to use freshly purified this compound.

  • Reaction Conditions: Ensure that your reaction is being carried out under the optimal conditions for the specific transformation you are performing (e.g., temperature, solvent, catalyst).

  • Decomposition: Nitrobenzyl bromides can be thermally unstable. If your reaction requires high temperatures, the starting material may be decomposing.

  • Nucleophile/Base Strength: For nucleophilic substitution reactions, the strength of your nucleophile or base is critical. A weak nucleophile may not be reactive enough to displace the bromide.

Experimental Protocols & Visualizations

Protocol: Synthesis of this compound via Wohl-Ziegler Bromination

This protocol provides a general procedure for the synthesis of this compound, with an emphasis on minimizing side product formation.

Materials:

  • 3-methyl-4-nitrotoluene

  • N-bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (or a suitable alternative solvent like cyclohexane)

  • Anhydrous sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Add 3-methyl-4-nitrotoluene and carbon tetrachloride to the flask.

  • Add NBS (1.05 eq.) and AIBN (0.05 eq.) to the reaction mixture.

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete when the starting material is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.

Reaction Pathway Diagram

ReactionPathways Start 3-Methyl-4-nitrotoluene Desired This compound Start->Desired NBS, AIBN (Desired Pathway) RingBromo Ring Bromination Products Start->RingBromo Br2, HBr Dibromo 3-Methyl-4-nitrobenzylidene bromide (Over-bromination) Desired->Dibromo Excess NBS Alcohol 3-Methyl-4-nitrobenzyl alcohol (Hydrolysis) Desired->Alcohol H2O Coupling 1,2-bis(3-methyl-4-nitrophenyl)ethane (Wurtz Coupling) Desired->Coupling Metals

Caption: Reaction pathways in the synthesis and use of this compound.

References

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. (2022-10-26).
  • Cardillo, P., & Girelli, A. (1983). Thermal stability of nitrobenzyl halogenides. Journal of Chemical & Engineering Data, 29(3), 348–351.
  • PubChem. (n.d.). 3-Methyl-4-nitrobenzyl alcohol. National Center for Biotechnology Information.
  • Wurtz Reaction - Organic Chemistry Portal.
  • Safety Data Sheet: 4-Nitrobenzyl bromide - Carl R

preventing the formation of impurities in 3-Methyl-4-nitrobenzyl bromide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Methyl-4-nitrobenzyl bromide. This molecule is a valuable intermediate in the development of pharmaceuticals and other specialty chemicals, prized for its role in constructing more complex molecular architectures.[1][2] The synthesis, typically achieved through the radical bromination of 3-methyl-4-nitrotoluene, is a robust reaction. However, achieving high purity and yield requires careful control over reaction parameters to prevent the formation of problematic impurities.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the intricacies of this synthesis and consistently achieve high-quality results.

Core Synthesis and Impurity Formation Overview

The primary method for synthesizing this compound is the Wohl-Ziegler reaction, which involves the benzylic bromination of 3-methyl-4-nitrotoluene using N-Bromosuccinimide (NBS).[3][4] This reaction proceeds via a free radical chain mechanism, initiated by a radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV light.[4][5][6]

The key to the selectivity of NBS is that it provides a low, steady concentration of bromine (Br₂) in the reaction mixture.[7][8][9][10] This low concentration favors the desired radical substitution at the benzylic position over competing electrophilic addition to the aromatic ring.[9][11][12]

Despite its selectivity, several impurities can arise if the reaction is not properly controlled:

  • Dibrominated Impurity (3-(Dibromomethyl)-4-nitrotoluene): This is the most common impurity, resulting from over-bromination of the desired product.[13][14]

  • Ring-Brominated Impurities: Although less common with NBS, electrophilic aromatic substitution can occur, leading to bromine addition to the benzene ring, especially if HBr is allowed to accumulate.

  • Unreacted Starting Material: Incomplete conversion will leave residual 3-methyl-4-nitrotoluene.

  • Succinimide: This is a byproduct from the NBS reagent.[15]

The following diagram illustrates the desired reaction pathway and the formation of the primary dibrominated impurity.

G cluster_main Desired Reaction Pathway cluster_impurity Impurity Formation Pathway cluster_reagents Reagents & Byproducts SM 3-Methyl-4-nitrotoluene INT1 Benzylic Radical (Resonance Stabilized) SM->INT1 H• abstraction by Br• PROD This compound (Desired Product) INT1->PROD Reaction with Br2 IMP_INT Product Radical PROD->IMP_INT H• abstraction (Over-bromination) HBr HBr (byproduct) PROD->HBr IMP 3-(Dibromomethyl)-4-nitrotoluene (Dibromo Impurity) IMP_INT->IMP Reaction with Br2 NBS NBS Br2 Br2 (low conc.) NBS->Br2 reacts with HBr INIT Radical Initiator (AIBN/BPO) INIT->Br2 initiates Succinimide Succinimide

Caption: Desired reaction vs. impurity formation.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My final product is contaminated with a significant amount of the dibrominated impurity. How can I prevent this?

Answer: The formation of 3-(dibromomethyl)-4-nitrotoluene is a classic case of over-bromination. Here are the primary causes and solutions:

  • Cause: Incorrect stoichiometry of NBS. Using more than one equivalent of NBS will inevitably lead to dibromination.

  • Solution: Carefully control your stoichiometry. Use 1.0 to 1.05 equivalents of NBS relative to your starting material, 3-methyl-4-nitrotoluene. Do not assume your starting material is 100% pure; assay it and adjust your reagent quantities accordingly.

  • Cause: High localized concentrations of bromine. Adding NBS too quickly or poor mixing can create "hot spots" where the bromine concentration is high enough to promote a second bromination.

  • Solution:

    • Portion-wise Addition: Add the NBS in several small portions over the course of the reaction. This maintains a low, steady concentration of the brominating agent.

    • Vigorous Stirring: Ensure your reaction mixture is stirring efficiently to quickly disperse the added NBS.

  • Cause: Reaction run for too long. Pushing the reaction long after the starting material is consumed increases the probability of the product being brominated.

  • Solution: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material has been consumed to your satisfaction.

Question 2: I'm observing what appears to be bromination on the aromatic ring. Why is this happening with NBS, and how can I stop it?

Answer: While NBS is highly selective for the benzylic position, ring bromination can occur under certain conditions.

  • Cause: Accumulation of hydrogen bromide (HBr). HBr is a byproduct of the radical substitution.[7][16] In the presence of Br₂, it can facilitate electrophilic aromatic substitution on the electron-rich aromatic ring. The nitro group is deactivating, but the methyl group is activating, which can still allow for this side reaction.

  • Solution:

    • Acid Scavenger: The addition of a non-nucleophilic base like barium carbonate or calcium carbonate can help to neutralize the HBr as it forms, preventing its accumulation.

    • Anhydrous Conditions: Ensure your reaction is completely dry. Water can react with NBS and contribute to side reactions.[5][17]

Question 3: My reaction is very slow or fails to initiate. What could be the problem?

Answer: Failure to initiate is almost always related to the radical initiator.

  • Cause: Inactive radical initiator. Radical initiators like AIBN and benzoyl peroxide have finite shelf lives and can degrade over time. They are also sensitive to temperature.[18]

  • Solution:

    • Use Fresh Initiator: Always use a fresh, properly stored bottle of your radical initiator.

    • Check Decomposition Temperature: Ensure your reaction temperature is appropriate for the initiator you are using. AIBN and benzoyl peroxide decompose at different rates at different temperatures.[18][19][20] For example, refluxing in carbon tetrachloride (approx. 77°C) is a common condition that facilitates the decomposition of these initiators.[6]

  • Cause: Presence of radical inhibitors. Certain impurities in your starting material or solvent can quench the radical chain reaction.

  • Solution:

    • Purify Starting Materials: Ensure your 3-methyl-4-nitrotoluene is pure.

    • Use High-Purity, Anhydrous Solvent: Use a freshly opened bottle of a suitable anhydrous solvent like carbon tetrachloride or cyclohexane.[5]

Question 4: After the workup, I'm having trouble removing the succinimide byproduct. It's co-crystallizing with my product.

Answer: Succinimide is soluble in water, but its removal can sometimes be tricky.

  • Cause: Insufficient washing during workup. Succinimide may not be fully extracted if the aqueous washes are not thorough enough.

  • Solution:

    • Multiple Washes: After quenching the reaction, perform multiple washes with deionized water or a saturated sodium bicarbonate solution.[21] Gentle inversion of the separatory funnel is recommended over vigorous shaking to prevent emulsion formation.[15]

    • Filtration: If the reaction is run in a solvent where succinimide has low solubility (like carbon tetrachloride), a significant portion of it can often be removed by filtering the cooled reaction mixture before the aqueous workup.[15][21]

  • Cause: Choice of recrystallization solvent. If the succinimide has similar solubility to your product in the chosen recrystallization solvent, it will be difficult to separate.

  • Solution: A common and effective method for purifying the final product is recrystallization from ligroin or ethanol.[22][23] If succinimide contamination persists, consider a silica gel column chromatography step prior to recrystallization.[15]

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: Carbon tetrachloride (CCl₄) is the traditional and most cited solvent for Wohl-Ziegler reactions due to its inertness.[4][6] However, due to its toxicity and environmental concerns, alternative non-polar solvents like cyclohexane or acetonitrile can also be effective. It is crucial that the solvent is anhydrous.[5][17]

Q: Can I use UV light instead of a chemical initiator? A: Yes, UV irradiation (e.g., from a sunlamp or a specific photochemical reactor) can be used to initiate the homolytic cleavage of bromine and start the radical chain reaction.[24] This can be a very clean method of initiation.

Q: What is a typical reaction temperature and time? A: The reaction is typically run at reflux in a solvent like CCl₄ (boiling point ~77°C).[6] The reaction time can vary from a few hours to overnight. It is highly recommended to monitor the reaction's progress by TLC or GC rather than relying on a fixed time.

Q: How can I safely handle this compound? A: this compound is a lachrymator (tear-inducing) and a potential mutagen. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure. Quantities should be scaled as needed.

Materials:

  • 3-methyl-4-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Saturated Sodium Bicarbonate solution

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ligroin (for recrystallization)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methyl-4-nitrotoluene (1.0 eq).

  • Add anhydrous carbon tetrachloride to dissolve the starting material.

  • Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (approx. 0.02 eq).

  • Heat the mixture to a gentle reflux under a nitrogen atmosphere.

  • Monitor the reaction progress every hour using TLC (e.g., with a 9:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting material spot is no longer visible.

  • Once complete, cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Filter the cold mixture to remove the bulk of the succinimide byproduct. Wash the collected solid with a small amount of cold CCl₄.

  • Combine the filtrate and the washings in a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and finally with brine.[21]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from hot ligroin to afford this compound as a pale-yellow solid.[22]

Protocol 2: Reaction Workup and Purification Workflow

The following diagram outlines the decision-making process for the reaction workup and purification.

G start Reaction Mixture (Post-Reflux) cool Cool to 0°C start->cool filter Filter to Remove Succinimide cool->filter filtrate Filtrate filter->filtrate wash Aqueous Workup (NaHCO3, H2O, Brine) filtrate->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry evap Evaporate Solvent dry->evap crude Crude Product evap->crude analyze Analyze Purity (TLC, NMR, GC) crude->analyze recryst Recrystallize (e.g., from Ligroin) analyze->recryst High Purity column Column Chromatography analyze->column Complex Mixture/ Low Purity final_prod Pure Product recryst->final_prod column->recryst

Caption: Post-reaction workup and purification decision tree.

Quantitative Data Summary

ParameterRecommendationRationalePotential Issue if Deviated
NBS Stoichiometry 1.0 - 1.05 equivalentsTo ensure complete consumption of starting material without over-bromination.Excess: Dibromination. Deficiency: Incomplete reaction.
Initiator (AIBN) 0.01 - 0.05 equivalentsCatalytic amount needed to initiate the radical chain reaction.Too little: Slow or no initiation. Too much: Uncontrolled, rapid reaction.
Temperature Reflux (e.g., ~77°C in CCl₄)To ensure thermal decomposition of the radical initiator and maintain a sufficient reaction rate.Too low: Reaction fails to initiate. Too high: Increased side reactions.
Reaction Time Monitor by TLC/GCEnsures the reaction is stopped at optimal conversion, minimizing byproduct formation.Too short: Incomplete conversion. Too long: Increased dibromination.

References

  • Benzylic Bromination - Chemistry Steps. (n.d.).
  • 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. (n.d.).
  • Severini, F., & Gallo, G. (1984). Differential scanning calorimetry study of thermal decomposition of benzoyl peroxide and 2,2′-azobisisobutyronitrile. Journal of Thermal Analysis, 29, 561-566.
  • 11.10: Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. (2023, August 7).
  • The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society. (n.d.).
  • NBS for Radical Bromination: A Guide for Chemists. (n.d.).
  • 10.4 Allylic and Benzylic Bromination Using NBS - YouTube. (2018, September 14).
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10).
  • Allylic bromination of alkenes with NBS and light - OrgoSolver. (n.d.).
  • How to do workup after doing bromination with NBS? - ResearchGate. (2017, February 25).
  • Thermal decompositions of (a) benzoyl peroxide, (b) AIBN, and (c)... - ResearchGate. (n.d.).
  • Bromination - Common Conditions - Common Organic Chemistry. (n.d.).
  • p-NITROBENZYL BROMIDE - Organic Syntheses Procedure. (n.d.).
  • NBS: Radical Bromination - YouTube. (2021, May 24).
  • What is Allylic Bromination? - Master Organic Chemistry. (2013, November 25).
  • Process for benzylic bromination - Google Patents. (n.d.).
  • Toluene - Wikipedia. (n.d.).
  • Further studies on the thermal decomposition of AIBN—implications concerning the mechanism of termination in methacrylonitrile polymerization | Semantic Scholar. (1993, February 1).
  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. (2023, October 13).
  • Novel nitrobenzyl bromide synthesis process - Eureka | Patsnap. (n.d.).
  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. (2022, October 26).
  • Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC a - ResearchGate. (n.d.).
  • Process for thermal benzylic bromination - Google Patents. (n.d.).
  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. (2022, April 8).
  • Study on Thermal Decomposition Characteristics of AIBN. (n.d.).
  • Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE - Vedantu. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.).
  • NBS Bromination of Toluene - Student Doctor Network Forums. (2007, March 22).
  • N-Bromosuccinimide. (2019, July 6).
  • N-Bromosuccinimide - Wikipedia. (n.d.).
  • Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge - ResearchGate. (2025, August 6).
  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. (2020, December 16).
  • Clean synthesis of p-nitrotoluene from crystalline p- nitrobenzylbromide with zero organic discharge. (n.d.).
  • Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge - RSC Publishing. (n.d.).
  • Preparation of 4-nitrobenzyl bromide - PrepChem.com. (n.d.).
  • Process for the preparation of para-nitrobenzyl bromide - Google Patents. (n.d.).

Sources

Technical Support Center: A Troubleshooting Guide for Derivatization with 3-Methyl-4-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for derivatization using 3-Methyl-4-nitrobenzyl bromide (MNBB). As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide you with the causal logic behind experimental choices. This resource addresses common challenges encountered by researchers and drug development professionals, enabling you to troubleshoot effectively and optimize your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing my analyte with this compound?

Derivatization with MNBB is a strategic chemical modification performed to enhance the analytical detection of molecules that are otherwise difficult to analyze. The core benefits are:

  • Enhanced UV-Vis Detection: The primary advantage is the introduction of a strong chromophore, the 4-nitrobenzyl group, onto the target analyte. This allows for highly sensitive detection using HPLC with a UV-Vis or Diode Array Detector (DAD), typically at a wavelength where the analyte itself has little to no absorbance.

  • Improved Chromatographic Behavior: MNBB targets polar, acidic functional groups (like carboxylic acids and phenols). The resulting ester or ether derivatives are less polar and more volatile, which can lead to better peak shapes, reduced tailing, and improved resolution in reverse-phase HPLC or gas chromatography (GC).[1][2]

  • Increased Stability: The derivatization process can protect thermally labile or easily oxidized functional groups, making the analyte more robust for analysis.

Q2: Which functional groups are suitable for derivatization with MNBB?

MNBB is an electrophilic alkylating agent. It reacts readily with strong nucleophiles. The most common targets are the conjugate bases of weakly acidic functional groups, including:

  • Carboxylic Acids (-COOH): React to form 4-nitrobenzyl esters.

  • Phenols (Ar-OH): React to form 4-nitrobenzyl ethers.[3]

  • Thiols (-SH): React to form 4-nitrobenzyl thioethers.

  • Amines (-NH2): While possible, derivatization of amines with MNBB is less common and can be complicated by over-alkylation. More specific reagents are typically used for amines.

The reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. For the reaction to be efficient, the acidic proton of the functional group must first be removed by a base to generate a potent nucleophile (e.g., a carboxylate or phenoxide anion).[4][5] This anion then attacks the electrophilic benzylic carbon of MNBB, displacing the bromide ion.

Troubleshooting Guide: From Low Yields to Unexpected Peaks

This section addresses the most common issues encountered during derivatization with MNBB, providing not just solutions but the underlying chemical reasoning.

Issue 1: My chromatogram shows a very small or no peak for the derivatized analyte.

This is the most frequent problem and can be traced back to several root causes.

  • Why it Happens: The Sₙ2 reaction requires a strong nucleophile. A neutral carboxylic acid or phenol is a poor nucleophile. A base is required to deprotonate the analyte, forming the much more reactive carboxylate or phenoxide anion.[6] If the base is too weak, absent, or degraded, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

  • How to Troubleshoot:

    • Verify Base Strength and Addition: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃), is typically required.[7] Ensure the base is added in stoichiometric excess (typically 1.5-3 equivalents) relative to the analyte.

    • Check pH: If performing the reaction in an aqueous-organic mixture, the pH must be sufficiently basic to ensure deprotonation. For a typical carboxylic acid (pKa ~4-5) or phenol (pKa ~10), a pH of at least 2 units above the pKa is a good starting point.

    • Use Fresh Base: Amines can degrade over time. Use a fresh, unopened bottle or a properly stored aliquot.

  • Why it Happens: Benzyl bromides are lachrymators and are sensitive to moisture and light.[8][9] The benzylic carbon is highly electrophilic and can be attacked by water (hydrolysis) to form the corresponding 3-methyl-4-nitrobenzyl alcohol. This side reaction consumes the reagent.

  • How to Troubleshoot:

    • Proper Storage: Store MNBB under inert gas (argon or nitrogen), protected from light, and refrigerated as per supplier recommendations (often 0-8 °C).[4]

    • Use Anhydrous Conditions: Employ anhydrous solvents (e.g., acetonitrile, acetone, DMF) for the reaction. If water is part of the sample matrix, try to minimize its volume or perform a sample cleanup/extraction first.

    • Prepare Fresh Solutions: Prepare solutions of MNBB immediately before use. Do not store them for extended periods.

  • Why it Happens: Chemical kinetics are governed by time, temperature, and concentration. Insufficient reaction time, a temperature that is too low, or inadequate concentration of reagents will result in an incomplete reaction.

  • How to Troubleshoot:

    • Increase Reagent Excess: Use a significant molar excess of MNBB relative to the analyte (e.g., 5- to 50-fold excess) to drive the reaction equilibrium towards the product.[10]

    • Optimize Temperature and Time: Most derivatizations of this type are heated to increase the reaction rate. A typical starting point is 60°C for 30-90 minutes.[11] If the yield is low, systematically increase the temperature (e.g., to 80°C) or the reaction time. Monitor the reaction progress to avoid potential degradation of the analyte or product at higher temperatures.

Issue 2: My chromatogram shows multiple peaks for my analyte.

This indicates that your final sample contains more than just the desired derivative.

  • Why it Happens: If the reaction does not go to completion, your sample will contain both the original, underivatized analyte and the derivatized product. This will appear as two separate peaks in your chromatogram.

  • How to Troubleshoot:

    • Confirm Peak Identities: If possible, inject standards of the original analyte and the expected derivative to confirm the peak identities.

    • Drive Reaction to Completion: Apply the optimization strategies from Issue 1C (increase reagent excess, time, and/or temperature) to ensure all of the analyte is converted.[7]

  • Why it Happens: The MNBB reagent can participate in side reactions. The most common is hydrolysis to 3-methyl-4-nitrobenzyl alcohol, as mentioned previously. If your starting material or solvent contains other nucleophiles (e.g., trace amounts of water or other alcohols), these can also react with MNBB, leading to additional peaks.

  • How to Troubleshoot:

    • Run a Reagent Blank: Prepare a "blank" reaction containing the solvent, base, and MNBB, but no analyte. Run this on your analytical system. Any peaks present are artifacts of the reagent or solvent and can be subtracted from your sample chromatogram.[12]

    • Purify Solvents and Reagents: Ensure you are using high-purity, anhydrous solvents.

Diagram of the Derivatization Workflow

The following diagram outlines the logical flow of a typical derivatization experiment.

DerivatizationWorkflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Analysis Prep_Analyte Prepare Analyte (in Anhydrous Solvent) Prep_Reagent Prepare Fresh MNBB & Base Solutions Combine Combine Analyte, Base, and MNBB Prep_Reagent->Combine Heat Incubate (e.g., 60°C for 60 min) Combine->Heat Cool Cool to Room Temp Heat->Cool Extract Liquid-Liquid Extraction (e.g., Hexane/Water) Cool->Extract Analyze Analyze Organic Phase (HPLC-UV, GC-MS) Extract->Analyze

Caption: General workflow for MNBB derivatization.

Core Derivatization Protocol: Carboxylic Acid Example

This protocol provides a robust starting point. Optimization will likely be required based on the specific analyte and sample matrix.

Materials:

  • Analyte standard or sample extract.

  • This compound (MNBB), solid.

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃).

  • Anhydrous Acetonitrile (ACN), HPLC grade.

  • Hexane and Deionized Water for extraction.

  • 2 mL screw-cap reaction vials.

Procedure:

  • Analyte Preparation: Prepare a 1 mg/mL stock solution of your carboxylic acid analyte in anhydrous ACN.

  • Reagent Preparation (Prepare Fresh):

    • MNBB Solution: Weigh 23 mg of MNBB and dissolve in 1.0 mL of ACN to make a ~100 mM solution.

    • Base Solution: Prepare a ~150 mM solution of TEA in ACN (approx. 21 µL in 1.0 mL ACN).

  • Reaction Setup:

    • In a 2 mL reaction vial, add 100 µL of the analyte solution.

    • Add 100 µL of the TEA solution (or ~5 mg of solid K₂CO₃). Vortex briefly.

    • Add 100 µL of the MNBB solution. This provides a significant molar excess.

  • Reaction: Tightly cap the vial and place it in a heating block or water bath set to 60°C for 60 minutes.

  • Workup:

    • Remove the vial and allow it to cool completely to room temperature.

    • Add 500 µL of deionized water and 500 µL of hexane to the vial.

    • Cap and vortex vigorously for 1 minute to extract the less polar derivative into the hexane layer.

    • Centrifuge for 2 minutes to ensure phase separation.

  • Analysis: Carefully transfer the upper hexane layer to a clean autosampler vial. This solution is ready for injection into your HPLC-UV or GC system.

Reaction Parameters Summary
ParameterTypical RangeRationale
Solvent Acetonitrile, AcetoneAprotic polar solvents that solubilize reagents but do not interfere.
Base K₂CO₃, TEA, DIPEANon-nucleophilic base to deprotonate the analyte without competing in the reaction.
Base Excess 1.5 - 3 molar eq.Ensures complete deprotonation of the analyte.
MNBB Excess 5 - 50 molar eq.Drives the reaction to completion according to Le Chatelier's principle.
Temperature 50 - 80 °CIncreases reaction rate; higher temperatures may be needed for hindered groups.[11]
Time 30 - 120 minProvides sufficient time for the reaction to reach completion.

Reaction Mechanisms and Side Products

Understanding the underlying chemistry is key to troubleshooting.

Primary Sₙ2 Reaction Mechanism

The desired reaction is a straightforward Sₙ2 substitution.

Caption: Sₙ2 mechanism for derivatization of a carboxylate.

Common Side Reaction: Hydrolysis

If water is present, it can act as a nucleophile and consume the MNBB reagent.

Hydrolysis_Reaction Water H₂O (Nucleophile) Alcohol 3-Methyl-4-nitrobenzyl alcohol (Side Product) Water->Alcohol Hydrolysis MNBB MNBB (Electrophile) MNBB->Alcohol Hydrolysis HBr HBr

Caption: Hydrolysis of MNBB, a common side reaction.

References

  • American Elements. (n.d.). This compound.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Methyl-4-nitrobenzoic acid.
  • Airgas. (2025). Safety Data Sheet: Methyl Bromide.
  • Ji, S., Gao, H., Xia, X., & Zheng, F. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(46), 26861–26868.
  • Xin, P., et al. (2013). An Improved Simplified High-Sensitivity Quantification Method for Determining Brassinosteroids in Different Tissues of Rice and Arabidopsis. ResearchGate.
  • Research Scientific. (n.d.). This compound, 97%.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66011, 4-Nitrobenzyl bromide.
  • Jim Clark. (n.d.). Phenols.
  • Mohammed, A. Y. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. IntechOpen.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl bromide.
  • Prousek, J. (1984). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism. Collection of Czechoslovak Chemical Communications.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18370, 3-Methyl-4-nitrobenzoic acid.
  • Gebrehiwot, M., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods.
  • Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A.
  • ResearchGate. (n.d.). 3-Methyl-4-nitrophenol.
  • Li, D., et al. (2015). Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. ResearchGate.
  • Mohamed, M. S., et al. (2016). Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Biological and Pharmaceutical Bulletin.
  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in gas chromatography. ResearchGate.
  • Tsikas, D., et al. (2019). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Molecules.

Sources

Technical Support Center: Improving the Stability of 3-Methyl-4-nitrobenzyl Bromide Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-4-nitrobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to enhance the stability of this compound solutions in your experiments. As a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, maintaining its integrity in solution is critical for reproducible and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by temperature, light, solvent choice, and the presence of contaminants such as water, bases, or nucleophiles. As a benzylic bromide, it is susceptible to nucleophilic substitution and elimination reactions. The nitro group, being strongly electron-withdrawing, further activates the benzylic position, making the compound reactive.[1]

Q2: My this compound solution is turning yellow/brown. What is causing this discoloration?

A2: Discoloration is a common indicator of degradation. This is often due to decomposition reactions, which can be initiated by exposure to light, elevated temperatures, or incompatible substances. The colored byproducts are typically a result of polymerization or the formation of various nitro-containing aromatic impurities.

Q3: What is the recommended solvent for dissolving this compound?

A3: The choice of solvent is critical and depends on the downstream application. For general storage and handling, a dry, aprotic solvent is recommended to minimize nucleophilic attack on the benzylic bromide. Solvents like anhydrous acetonitrile, dichloromethane, or tetrahydrofuran (THF) are often suitable. However, for specific reactions, the solvent will be dictated by the reaction conditions. Always ensure the solvent is of high purity and low water content.

Q4: Can I store a solution of this compound? If so, under what conditions?

A4: While it is best to use freshly prepared solutions, short-term storage is possible under the right conditions. Solutions should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[2] Recommended storage temperatures are typically between 0-8 °C.[3] Avoid storing solutions for extended periods, as gradual decomposition is likely.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments with this compound solutions.

Issue 1: Rapid Degradation of the Solution, Evidenced by Discoloration and Reduced Reactivity

Probable Causes:

  • Presence of Nucleophiles: Water, alcohols, or amines in the solvent or glassware can react with the benzylic bromide, leading to hydrolysis or other substitution products.

  • Exposure to Light: Photochemical reactions can lead to the formation of radical species and subsequent decomposition.

  • Elevated Temperature: Heat accelerates the rate of decomposition reactions.[2]

  • Basic or Acidic Impurities: These can catalyze decomposition pathways. Strong bases are particularly problematic.[2]

Step-by-Step Troubleshooting Protocol:

  • Solvent Purity Verification:

    • Use a fresh bottle of anhydrous solvent. If you suspect contamination, consider purifying the solvent using standard laboratory procedures (e.g., distillation over a suitable drying agent).

    • Measure the water content of your solvent using Karl Fischer titration to ensure it is within an acceptable range for your experiment.

  • Glassware Preparation:

    • Ensure all glassware is thoroughly cleaned and dried in an oven (e.g., at 120 °C for at least 4 hours) immediately before use to remove any adsorbed water.

    • Allow glassware to cool to room temperature under a stream of dry, inert gas (e.g., nitrogen or argon).

  • Inert Atmosphere Technique:

    • Prepare the solution under an inert atmosphere. This can be achieved using a glovebox or by employing Schlenk line techniques.

    • Purge the reaction vessel and solvent with an inert gas before adding the this compound.

  • Light Protection:

    • Wrap the reaction vessel and any storage containers with aluminum foil to protect the solution from light.

  • Temperature Control:

    • Prepare and store the solution at the recommended temperature (0-8 °C).[3] If the reaction is performed at a higher temperature, prepare the solution immediately before use.

Issue 2: Inconsistent Experimental Results or Low Product Yield

Probable Causes:

  • Inaccurate Concentration of the this compound Solution: This can be due to partial degradation of the solid starting material or the solution over time.

  • Presence of Inhibitory Impurities: Degradation products can sometimes interfere with the desired reaction.

  • Side Reactions: The reactive nature of this compound can lead to the formation of unwanted byproducts.

Step-by-Step Troubleshooting Protocol:

  • Purity Assessment of Solid Material:

    • Before preparing the solution, check the purity of the solid this compound. This can be done using techniques like melting point determination (literature range: 44-50 °C) or analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3]

  • Quantitative Analysis of the Solution:

    • After preparing the solution, determine its exact concentration using a quantitative analytical method. HPLC with UV detection is a suitable technique for this purpose.[4] This will allow you to use a precise amount of the reagent in your reaction.

  • Monitoring for Degradation Products:

    • Use analytical techniques like GC-MS or LC-MS to identify any potential degradation products in your solution.[5] This can provide insights into the degradation pathway and help in optimizing storage and handling conditions.

  • Use of Stabilizers (with caution):

    • For some benzylic bromides, a small amount of a stabilizer, such as propylene oxide, is added to scavenge any hydrogen bromide (HBr) that may form and catalyze further decomposition.[6][7][8][9][10] However, the compatibility of such stabilizers with your specific reaction must be carefully evaluated.

Visualization of Degradation Pathways and Troubleshooting Logic

To further aid in understanding the instability of this compound and the troubleshooting process, the following diagrams are provided.

Degradation Pathway of this compound

G cluster_main Primary Degradation Pathways cluster_initiators Initiating Factors 3-Methyl-4-nitrobenzyl_bromide 3-Methyl-4-nitrobenzyl_bromide 3-Methyl-4-nitrobenzyl_alcohol 3-Methyl-4-nitrobenzyl_alcohol 3-Methyl-4-nitrobenzyl_bromide->3-Methyl-4-nitrobenzyl_alcohol Hydrolysis (H2O) Bis(3-methyl-4-nitrophenyl)methane_derivatives Bis(3-methyl-4-nitrophenyl)methane_derivatives 3-Methyl-4-nitrobenzyl_bromide->Bis(3-methyl-4-nitrophenyl)methane_derivatives Self-condensation Polymeric_materials Polymeric_materials 3-Methyl-4-nitrobenzyl_alcohol->Polymeric_materials Further reactions Bis(3-methyl-4-nitrophenyl)methane_derivatives->Polymeric_materials Polymerization Light Light Light->3-Methyl-4-nitrobenzyl_bromide Radical formation Heat Heat Heat->3-Methyl-4-nitrobenzyl_bromide Accelerates reactions Nucleophiles Nucleophiles Nucleophiles->3-Methyl-4-nitrobenzyl_bromide Substitution

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

G cluster_workflow Troubleshooting Logic Start Issue Detected: Solution Instability Check_Solvent Verify Solvent Purity (Anhydrous, High Grade) Start->Check_Solvent Check_Glassware Ensure Glassware is Dry (Oven-dried) Check_Solvent->Check_Glassware Use_Inert_Atmosphere Employ Inert Atmosphere (N2 or Ar) Check_Glassware->Use_Inert_Atmosphere Protect_From_Light Protect from Light (Aluminum Foil) Use_Inert_Atmosphere->Protect_From_Light Control_Temperature Control Temperature (0-8 °C Storage) Protect_From_Light->Control_Temperature Analyze_Purity Assess Purity of Solid and Solution (GC, HPLC) Control_Temperature->Analyze_Purity Outcome Stable Solution Analyze_Purity->Outcome

Caption: A logical workflow for troubleshooting solution instability.

Summary of Recommendations

For optimal stability of this compound solutions, adhere to the following best practices:

ParameterRecommendationRationale
Storage Temperature 0-8 °C[3]Minimizes thermal decomposition.
Light Exposure Store in the dark (e.g., amber vials or wrapped in foil)Prevents photochemical degradation.
Atmosphere Store under an inert gas (Nitrogen or Argon)Prevents oxidation and reaction with atmospheric moisture.
Solvent Use high-purity, anhydrous aprotic solventsPrevents hydrolysis and other nucleophilic substitution reactions.
Handling Prepare solutions fresh whenever possibleEnsures maximum reactivity and minimizes the impact of gradual decomposition.
Purity Verification Periodically check the purity of the solid and solutionsConfirms the integrity of the starting material and the concentration of the solution.

By implementing these guidelines and utilizing the troubleshooting protocols, you can significantly improve the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds.
  • Chem-Impex. (n.d.). This compound.
  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • CP Lab Safety. (n.d.). Benzyl Bromide, (stabilized with Propylene Oxide), 25 grams.
  • CymitQuimica. (n.d.). Benzyl Bromide (stabilized with Propylene Oxide).
  • MySkinRecipes. (n.d.). This compound.
  • TCI Chemicals. (n.d.). Benzyl Bromide (stabilized with Propylene Oxide).
  • Fisher Scientific. (n.d.). Benzyl Bromide (stabilized with Propylene Oxide) 98.0+%, TCI America™.
  • AMI Scientific. (n.d.). Benzyl Bromide (Stabilized With Propylene Oxide) TCI Analytical reagent.
  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • U.S. Environmental Protection Agency. (n.d.). Analytical Methods for Determining 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene in Biological Media.
  • Journal of Chromatography A. (various years).
  • International Journal of Advanced Research in Chemical Science. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • PubChem. (n.d.). This compound.

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Technical Support Center: Solvent Effects on the Reaction Rate of 3-Methyl-4-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for investigating the reaction of 3-Methyl-4-nitrobenzyl bromide. This document provides in-depth technical guidance, troubleshooting protocols, and mechanistic insights for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps and explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Section 1: Core Principles - Understanding the System

This section addresses fundamental questions regarding the reactivity of this compound and the overarching influence of the solvent environment.

Q1: What are the primary reaction pathways for this compound?

This compound, like other primary benzylic halides, exists at a mechanistic crossroads. It can react via two primary nucleophilic substitution pathways: the bimolecular (SN2) and the unimolecular (SN1) mechanism.[1]

  • SN2 Pathway: As a primary halide, the carbon atom bearing the bromine is relatively unhindered, favoring a direct backside attack by a nucleophile in a single, concerted step.[2]

  • SN1 Pathway: The benzyl system can stabilize a positive charge through resonance.[1] If the bromine leaving group departs first, it forms a resonance-stabilized benzylic carbocation. This intermediate is then captured by the nucleophile.

The dominant pathway is not intrinsic to the substrate alone but is critically determined by the reaction conditions, namely the nucleophile's strength and, most importantly, the solvent.[3][4]

digraph "SN1_vs_SN2_Paths" { graph [rankdir="LR", splines=ortho, nodesep=0.6, pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Competing SN1 and SN2 reaction pathways for benzylic halides.

Q2: How do different solvent classes affect SN1 and SN2 reaction rates?

Solvent choice is arguably the most powerful tool for directing the reaction mechanism and modulating the rate.[5] Solvents influence reactions by stabilizing or destabilizing reactants, transition states, and intermediates.[6]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and are capable of hydrogen bonding.

    • Effect on SN1: They strongly favor the SN1 pathway. They excel at stabilizing both the carbocation intermediate through ion-dipole interactions and the departing halide anion through hydrogen bonding.[3] This solvation lowers the energy of the transition state leading to the carbocation, dramatically accelerating the reaction.[7]

    • Effect on SN2: They significantly decrease the rate of SN2 reactions. The solvent forms a "cage" of hydrogen bonds around the nucleophile, stabilizing it and lowering its ground-state energy.[3][8] This increases the activation energy required for the nucleophile to attack the substrate.

  • Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, Acetonitrile): These solvents have dipoles but lack O-H or N-H bonds and cannot act as hydrogen bond donors.

    • Effect on SN1: They are less effective at stabilizing carbocations and anions compared to protic solvents, so SN1 reactions are generally slower.

    • Effect on SN2: They are the ideal choice for SN2 reactions. They solvate the cation (e.g., the Na⁺ of a NaCN nucleophile) but leave the nucleophilic anion relatively "naked" and highly reactive.[9] This raises the ground-state energy of the nucleophile, lowering the activation energy and accelerating the SN2 reaction.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents do not effectively solvate charged species. Reactions involving ionic nucleophiles often have poor solubility and slow rates in these solvents unless a phase-transfer catalyst is used.[10] They are typically used for free-radical reactions rather than nucleophilic substitutions.[11]

Q3: What is the specific role of the methyl and nitro substituents on the reaction mechanism and rate?

The substituents on the benzene ring electronically influence the reaction center. This effect can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ).[12]

  • 3-Methyl Group: This is a weak electron-donating group. It provides slight inductive stabilization to an adjacent positive charge. This would have a minor accelerating effect on an SN1 reaction (by stabilizing the carbocation) and a minor decelerating effect on an SN2 reaction (by slightly reducing the electrophilicity of the benzylic carbon).

  • 4-Nitro Group: This is a very strong electron-withdrawing group due to both inductive and resonance effects. Its impact is significant:

    • On an SN1 pathway: The nitro group strongly destabilizes the benzylic carbocation intermediate. This will dramatically slow down or completely inhibit the SN1 mechanism.

    • On an SN2 pathway: The nitro group withdraws electron density from the benzylic carbon, making it more electron-poor (more electrophilic) and thus more susceptible to nucleophilic attack. This significantly accelerates the SN2 reaction.

Section 2: Troubleshooting and Optimization Guide

This section provides solutions to common issues encountered during experimentation, focusing on solvent-related causes.

Q4: My reaction rate is unexpectedly slow. What are the likely solvent-related causes?

A slow reaction rate is a common issue, often traced back to suboptimal solvent conditions for the dominant SN2 pathway.

  • Incorrect Solvent Type: You may be using a polar protic solvent (e.g., methanol, ethanol). As discussed, these solvents solvate and deactivate the nucleophile, drastically reducing the SN2 reaction rate.[8]

    • Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophile reactivity.[13]

  • Presence of Water: Trace amounts of water in an aprotic solvent can have a disproportionately large negative effect by solvating the nucleophile.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Poor Reagent Solubility: The nucleophilic salt may not be fully dissolved in the chosen solvent, reducing the effective concentration of the nucleophile.

    • Solution: Choose a solvent that fully dissolves all reactants. For example, DMF and DMSO are excellent solvents for a wide range of organic and inorganic salts.

Q5: I'm observing significant byproducts. How can my solvent choice be contributing to this?

Byproduct formation often arises from competing reaction pathways, such as elimination (E2) or solvolysis.

  • Solvolysis: If your solvent is also a nucleophile (e.g., methanol, water, acetic acid), it can compete with your intended nucleophile to attack the substrate.[13] This is especially problematic in SN1-favoring conditions but can occur in SN2 as well.

    • Solution: Use a non-nucleophilic solvent (e.g., acetone, DMF, acetonitrile) to eliminate this side reaction.

  • Elimination (E2): While less common for benzylic systems as it would disrupt aromaticity, elimination can occur if a strong, sterically hindered base is used. Protic solvents can favor elimination over substitution because they hinder the nucleophile's attack at carbon more than its attack on a proton.[9]

    • Solution: Use a strong, non-bulky nucleophile in a polar aprotic solvent. Lowering the reaction temperature can also disfavor elimination relative to substitution.[13]

digraph "Troubleshooting_Flowchart" { graph [splines=ortho, nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.25,0.15"];

}

Figure 2: Troubleshooting guide for common experimental issues.

Q6: My kinetic data is not reproducible. What experimental parameters should I scrutinize?

Reproducibility issues often stem from subtle variations in reaction conditions that have a large impact on the rate constant.

  • Solvent Purity and Water Content: As mentioned, water is a major culprit. Different batches of solvent may have varying water content.

    • Action: Standardize on a high-purity, anhydrous grade of solvent from a single supplier. Consider purifying or drying the solvent in-house if high precision is required.

  • Temperature Control: Reaction rates are highly sensitive to temperature. Small fluctuations in the lab environment or heating bath can lead to significant variations in the measured rate.

    • Action: Use a thermostatically controlled oil or water bath to maintain a constant temperature (± 0.1 °C). Always measure and report the exact temperature.

  • Concentration Accuracy: The reaction is bimolecular (SN2), so its rate depends on the concentration of both the substrate and the nucleophile.[14]

    • Action: Prepare stock solutions with high-precision volumetric flasks and analytical balances. Ensure complete dissolution before starting the reaction.

Section 3: Advanced Mechanistic Analysis

Q7: How can I experimentally probe the reaction mechanism (SN1 vs. SN2)?

While we predict an SN2 mechanism, it is good practice to confirm this experimentally.

  • Kinetic Order Determination: The most direct method is to determine the rate law.

    • Procedure: Run the reaction with a fixed concentration of this compound while varying the initial concentration of the nucleophile.

    • Expected SN2 Result: The reaction rate should be directly proportional to the nucleophile concentration. A plot of the initial rate vs. [Nucleophile] will be linear with a y-intercept of zero.

    • Expected SN1 Result: The reaction rate would be independent of the nucleophile concentration (zero-order in nucleophile). The plot would be a horizontal line.

  • Solvent Effect Study: Systematically change the solvent from polar aprotic (e.g., acetone) to polar protic (e.g., 80:20 ethanol/water) and measure the relative rates.

    • Expected SN2 Result: The rate will be significantly faster in the polar aprotic solvent.

    • Expected SN1 Result: The rate would be dramatically faster in the polar protic solvent.

Q8: What is the Grunwald-Winstein Equation and how can I apply it to my solvolysis study?

The Grunwald-Winstein equation is a linear free-energy relationship used to quantify the effect of solvent ionizing power on a reaction rate, providing strong evidence for the degree of charge separation in the transition state.[15][16] It is primarily used for solvolysis reactions where the solvent is also the nucleophile.

The original equation is: log(k/k₀) = mY [17]

  • k is the rate constant in a given solvent.

  • k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

  • Y is the solvent ionizing power parameter, derived from the solvolysis of tert-butyl chloride (a model SN1 substrate).

  • m is the substrate sensitivity parameter. A value of m ≈ 1 indicates an SN1 mechanism with a fully developed carbocation intermediate. A low value of m < 0.5 suggests an SN2 mechanism with little charge separation in the transition state.[15]

For systems where the solvent also provides nucleophilic assistance, the extended Grunwald-Winstein equation is used: log(k/k₀) = lN + mY [18]

  • N is the solvent nucleophilicity parameter.

  • l is the substrate's sensitivity to solvent nucleophilicity.

For this compound, a Grunwald-Winstein analysis of its solvolysis would be expected to yield a low m value, confirming the SN2 character of the transition state.

Section 4: Experimental Protocols

Protocol 1: Kinetic Analysis of Nucleophilic Substitution

This protocol describes a general method for determining the second-order rate constant (k₂) for the reaction of this compound with a chosen nucleophile (e.g., thiourea, piperazine) in a polar aprotic solvent.

Materials:

  • This compound

  • Nucleophile (e.g., thiourea)

  • Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

  • Volumetric flasks, pipettes, and syringes

  • Thermostatically controlled bath

  • Analytical instrument for monitoring reaction progress (e.g., HPLC, UV-Vis Spectrophotometer, or conductivity meter)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 0.02 M) in the chosen anhydrous solvent.

    • Prepare a separate stock solution of the nucleophile (e.g., 0.2 M) in the same solvent.

  • Temperature Equilibration:

    • Place both stock solutions in the thermostatically controlled bath (e.g., at 25.0 ± 0.1 °C) and allow them to equilibrate for at least 30 minutes.

  • Reaction Initiation:

    • Pipette a known volume of the nucleophile solution into a reaction vessel maintained at the constant temperature.

    • To initiate the reaction, rapidly add a known volume of the substrate solution and start the timer simultaneously. Ensure rapid mixing. A pseudo-first-order condition (at least 10x excess of nucleophile) is recommended for simpler data analysis.[19]

  • Reaction Monitoring:

    • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid dilution in a cold solvent).

    • Analyze the concentration of the remaining substrate or the formed product using a pre-calibrated analytical method (e.g., HPLC).

  • Data Analysis:

    • For pseudo-first-order conditions, plot ln([Substrate]t / [Substrate]₀) versus time. The slope of the resulting line will be -k_obs.

    • The second-order rate constant (k₂) is calculated as: k₂ = k_obs / [Nucleophile]₀.

Protocol 2: Workflow for Solvent Screening and Optimization

This workflow guides the selection of an optimal solvent to maximize the SN2 reaction rate.

digraph "Solvent_Screening_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

}

Figure 3: Systematic workflow for selecting an optimal reaction solvent.

Section 5: Data Summary

The following table provides illustrative, representative data on how the relative rate of a typical SN2 reaction of a substituted benzyl bromide might change with solvent. Actual values must be determined experimentally.

SolventSolvent ClassDielectric Constant (ε)Expected Relative Rate (k_rel)Rationale
MethanolPolar Protic32.71Baseline. Strong solvation of the nucleophile via H-bonding significantly slows the SN2 rate.[8]
80% Ethanol / 20% WaterPolar Protic~35~0.5 - 1Similar to methanol; highly protic and strongly solvates the nucleophile.
AcetonePolar Aprotic20.7~500Aprotic nature leaves the nucleophile highly reactive, accelerating the rate.[13]
Acetonitrile (MeCN)Polar Aprotic37.5~1,000Higher polarity than acetone, good at dissolving salts, and aprotic.
Dimethylformamide (DMF)Polar Aprotic36.7~2,000Excellent at solvating cations, leaving a highly reactive "naked" anion.[13]
Dimethyl sulfoxide (DMSO)Polar Aprotic46.7~3,000Highly polar and aprotic, one of the best solvents for accelerating SN2 reactions.[9][13]

References

  • Grunwald, E.; Winstein, S. The Correlation of Solvolysis Rates. J. Am. Chem. Soc. 1948, 70 (2), 846–854.
  • IUPAC. Compendium of Chemical Terminology, 5th ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (2025).
  • IUPAC Compendium of Chemical Terminology.
  • Kevill, D. N.; D'Souza, M. J. Application of the Extended Grunwald-Winstein Equation to Solvolyses of n-Propyl Chloroformate. Molecules 2008, 13 (6), 1231-1240. [Link]
  • Kevill, D. N.; D'Souza, M. J. Use of the Simple and Extended Grunwald-Winstein Equations in the Correlation of the Rates of Solvolysis of Highly Hindered Tertiary Alkyl Derivatives. J. Phys. Org. Chem. 2002, 15 (12), 881-888. [Link]
  • Quora. What are the effects of solvents on SN1 and SN2 reactions? [Link]
  • The Organic Chemistry Tutor.
  • DBpia. Kinetics of the Reaction of Benzyl Bromides with Thiourea. [Link]
  • LibreTexts Chemistry. 11.5: Characteristics of the SN1 Reaction. [Link]
  • Study.com. Why does benzyl bromide react under both Sn1 and Sn2 conditions? [Link]
  • CSIRO Publishing. Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Aust. J. Chem. 2016, 69 (10), 1148-1157. [Link]
  • Wikipedia.
  • ResearchGate.
  • ResearchGate. Substituent effects on the spontaneous cleavage of benzyl-gem-dibromides in aqueous solution. [Link]
  • ResearchGate.
  • Pendidikan Kimia.
  • Indian Academy of Sciences. Solvent effects in the reaction between piperazine and benzyl bromide. [Link]
  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
  • Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]
  • ResearchGate.
  • ResearchGate. An Experimental Assessment of Model-Based Solvent Selection for Enhancing Reaction Kinetics. [Link]
  • The Organic Chemistry Tutor. Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube, 2018. [Link]
  • ResearchGate. (PDF)
  • Springer. On the design of optimal computer experiments to model solvent effects on reaction kinetics. [Link]
  • Taylor & Francis Online. Benzyl bromide – Knowledge and References. [Link]
  • Chemistry Stack Exchange. Nucleophilic substitution reactions on Benzyl Halides. [Link]
  • Scilit.
  • LibreTexts Chemistry. 13.07: Substitution of benzylic and allylic halides. [Link]
  • AIP Publishing.
  • University of Kentucky. CHAPTER 9. Substitution reactions. [Link]
  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
  • Scilit.
  • National Institutes of Health (NIH). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]
  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
  • ResearchGate.
  • ResearchGate. Reactivity of 3-Methyl-4-nitro-5-styrylisoxazoles with S-Nucleophiles. [Link]
  • LibreTexts Chemistry. 7.1: Nucleophilic Substitution Reaction Overview. [Link]
  • ResearchGate. Kinetics of the Ritter‐type solvolysis of α‐methyl‐benzyl bromide (9)... [Link]
  • ResearchGate.

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Technical Support Center: Scale-Up Considerations for Reactions with 3-Methyl-4-nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-4-nitrobenzyl bromide. This guide is designed to provide practical, in-depth advice and troubleshooting for scaling up reactions involving this versatile but reactive intermediate. As a Senior Application Scientist, my goal is to bridge the gap between bench-scale protocols and pilot-plant or manufacturing-scale execution by explaining the "why" behind the "how."

Introduction to this compound in Synthesis

This compound is a valuable building block in organic synthesis, frequently employed in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of a reactive benzylic bromide, which is an excellent electrophile for nucleophilic substitution reactions, and the nitro group, which can be a key pharmacophore or a precursor for an amino group.

However, the very features that make this molecule reactive also present challenges during scale-up. The presence of the nitro group can increase the thermal sensitivity of the molecule and related reaction mixtures, while the benzylic bromide is a potent lachrymator requiring careful handling.[2] This guide will address the common pitfalls and provide robust solutions for a safe and efficient scale-up.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Section 1: Safety and Handling at Scale

Q1: What are the primary safety concerns when handling larger quantities of this compound?

A1: Beyond its lachrymatory and irritant properties, which are magnified at scale, the primary concern is the thermal stability of nitroaromatic compounds.[2] While this compound itself is stable under recommended storage conditions (0-8 °C), reaction mixtures containing it can pose a risk of runaway reactions if not properly managed.[1]

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always use a full-face respirator with an appropriate cartridge, chemical-resistant gloves, and a lab coat. Ensure an eyewash station and safety shower are readily accessible.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood or a contained system.

  • Incompatible Materials: Avoid contact with strong bases, oxidizing agents, alcohols, and amines, as these can initiate exothermic reactions.[3]

  • Spill Management: Have a spill kit ready containing an absorbent material and a neutralizing agent like sodium bicarbonate.

Q2: How do I assess the thermal risk of my specific reaction before scaling up?

A2: It is crucial to perform thermal hazard analysis. Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) can provide vital data on the onset temperature of decomposition and the heat of reaction. This data is essential for designing an adequate cooling system and emergency shutdown procedures. For nitro-compounds, it's important to understand that impurities can significantly lower the decomposition temperature.[2]

Section 2: Reaction Scale-Up and Exotherm Management

Q3: My nucleophilic substitution reaction with this compound is highly exothermic. How can I control the temperature on a larger scale?

A3: Exotherm management is critical. The high reactivity of benzylic bromides, especially those activated by an electron-withdrawing nitro group, can lead to rapid heat generation.

Strategies for Exotherm Control:

  • Controlled Addition: Instead of adding all reactants at once, use a programmable pump for the slow, controlled addition of the this compound solution or the nucleophile. This allows the cooling system to keep pace with the heat generation.

  • Solvent Selection: Choose a solvent with a good heat capacity and a boiling point that can act as a heat sink. However, be mindful of the solvent's reactivity and polarity, as this can influence the reaction mechanism (SN1 vs. SN2).

  • Cooling Capacity: Ensure your reactor's cooling system is sufficient for the scale. A jacketed reactor with a circulating coolant is standard. For highly exothermic reactions, an internal cooling coil may be necessary.

  • Dilution: Running the reaction at a lower concentration can help to moderate the temperature rise, although this may impact reaction kinetics and throughput.

Q4: I am observing a decrease in yield and an increase in impurities upon scaling up my reaction. What are the likely causes?

A4: This is a common scale-up challenge and can often be traced back to issues with mixing and heat transfer.

Troubleshooting Poor Yield and Impurity Formation:

  • Localized Hotspots: In large reactors, inefficient stirring can lead to localized areas of high temperature, which can cause decomposition of the starting material or product, or promote side reactions. Ensure the agitator design and speed are appropriate for the reactor geometry and reaction mass.

  • Side Reactions: Common side reactions with benzyl bromides include elimination (forming an alkene) and over-alkylation, especially with amine nucleophiles. Poor temperature control can favor these pathways.

  • Wurtz-type Coupling: While less common, self-coupling of the benzyl bromide can occur, especially in the presence of certain metals or if Grignard-type reactions are being performed.

Below is a troubleshooting workflow for addressing common scale-up issues:

start Low Yield or High Impurities at Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Control start->check_temp side_reactions Identify Side Reactions start->side_reactions workup Investigate Work-up & Isolation start->workup solution_mixing Improve Agitation: - Increase speed - Change impeller design check_mixing->solution_mixing solution_temp Enhance Heat Removal: - Slower addition rate - Lower reaction temp - Use more dilute conditions check_temp->solution_temp solution_side_reactions Optimize Stoichiometry & Conditions: - Adjust reagent ratios - Modify solvent polarity side_reactions->solution_side_reactions solution_workup Refine Purification: - Recrystallization solvent screen - Chromatographic optimization workup->solution_workup

Caption: Troubleshooting workflow for scale-up issues.

Section 3: By-product Formation and Purification

Q5: What are the common impurities I should look for, and how can I remove them at scale?

A5: Besides unreacted starting materials, common impurities can include:

  • Dibenzyl Ether: Formed if water is present and acts as a nucleophile.

  • Over-alkylated Products: If the initial product can react further with this compound.

  • Elimination By-products: As mentioned, forming the corresponding stilbene derivative.

  • Isomeric Impurities: From the synthesis of the starting material itself.

Purification Strategies at Scale:

MethodAdvantages at ScaleDisadvantages at ScaleBest For
Recrystallization Cost-effective, can handle large volumes, highly effective for crystalline products.Can have yield losses in the mother liquor, requires solvent screening.Purifying solid products from soluble impurities.
Liquid-Liquid Extraction Good for removing water-soluble or acid/base-labile impurities.Can use large volumes of solvents, emulsion formation can be an issue.Initial work-up to remove salts and polar impurities.
Column Chromatography High resolution, can separate closely related impurities.Can be expensive, uses large volumes of solvent, not ideal for very large quantities.Final purification of high-value products or when recrystallization fails.

Pro-Tip: A multi-step purification process is often most effective. For example, an initial aqueous wash and extraction, followed by a solvent swap and recrystallization.

Section 4: Analytical Monitoring

Q6: How should I monitor the progress of my reaction at scale?

A6: Real-time or frequent monitoring is key to ensuring the reaction is proceeding as expected and to identify any deviations early.

Recommended Analytical Techniques:

TechniqueApplicationProsCons
HPLC Quantitative analysis of starting material consumption and product formation.[4]High resolution, accurate quantification.Can have longer run times.
GC-MS Good for volatile components and identifying unknown by-products.[5]Excellent separation and identification capabilities.Not suitable for non-volatile or thermally labile compounds.
TLC Quick qualitative check of reaction progress.Fast, inexpensive.Not quantitative, lower resolution.
1H NMR Structural confirmation and monitoring disappearance of starting material signals.Provides detailed structural information.Requires taking an aliquot and sample work-up.

For process control, HPLC is often the method of choice due to its quantitative accuracy.[4]

Below is a general workflow for in-process reaction monitoring:

start Start of Reaction sample Take Reaction Aliquot start->sample quench Quench Aliquot sample->quench prepare Prepare Sample for Analysis (e.g., dilute, filter) quench->prepare analyze Analyze via HPLC/GC-MS prepare->analyze data Interpret Data: - % Conversion - Impurity Profile analyze->data decision Decision Point data->decision continue_rxn Continue Reaction decision->continue_rxn Incomplete stop_rxn Proceed to Work-up decision->stop_rxn Complete continue_rxn->sample

Caption: In-process reaction monitoring workflow.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution at 1L Scale

Safety Warning: This reaction should be conducted in a 1L jacketed reactor system with overhead stirring, a condenser, a temperature probe, and an addition funnel or pump. The entire setup must be in a walk-in fume hood.

  • Reactor Setup: Assemble the reactor system and ensure it is clean and dry. Purge the reactor with an inert atmosphere (e.g., nitrogen).

  • Charge Nucleophile and Solvent: Charge the nucleophile (1.0 eq) and the chosen solvent (e.g., acetonitrile, acetone) to the reactor. Begin stirring.

  • Charge Base (if applicable): If a base (e.g., K2CO3, 1.5 eq) is required, add it to the reactor.

  • Cooling: Cool the reactor contents to the desired initial temperature (e.g., 10 °C) using the circulating bath.

  • Prepare Electrophile Solution: In a separate vessel, dissolve this compound (1.0 eq) in the reaction solvent.

  • Controlled Addition: Slowly add the this compound solution to the reactor over 1-2 hours, maintaining the internal temperature below a set point (e.g., 20 °C).

  • Reaction Monitoring: After the addition is complete, take aliquots at regular intervals (e.g., every hour) and analyze by HPLC or TLC to monitor for completion.

  • Work-up: Once the reaction is complete, proceed with the appropriate work-up, which may include filtering off solids, quenching with water, and extracting the product.

References

  • BenchChem. (2025). A Comparative Guide to the GC-MS Analysis of a Benzyl Bromide Reaction Mixture.
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. [Link]
  • Ju, Y., et al. (2011). SYNTHESIS AND FUNGICIDAL ACTIVITY OF NOVEL 1,2,4-TRIAZOLE DERIVATIVES CONTAINING A 3-METHYL-4-NITROBENZYL MOIETY. Journal of the Chilean Chemical Society.
  • Master Organic Chemistry. (2018).
  • MySkinRecipes. (n.d.). This compound. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Airgas. (n.d.).
  • A. S. R. Chemical. (2024). Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [Link]
  • ResearchGate. (2018).
  • Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. [Link]
  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

Sources

Technical Support Center: Managing Thermal Decomposition of 3-Methyl-4-nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction

Welcome to the technical support center for 3-Methyl-4-nitrobenzyl bromide. This guide is intended for researchers, scientists, and drug development professionals who handle and utilize this versatile reagent in their experimental workflows. This compound is a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its reactive bromomethyl and nitro functional groups.[1][2] However, like many nitro-containing aromatic compounds, it possesses inherent thermal instability that necessitates careful management to ensure safe and successful experimentation.

This document provides a comprehensive resource in a question-and-answer format to address common issues and troubleshooting scenarios related to the thermal decomposition of this compound. As a Senior Application Scientist, my goal is to provide not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the thermal stability and safe handling of this compound.

Q1: What is thermal decomposition and why is it a concern for this compound?

A1: Thermal decomposition is a chemical breakdown of a substance caused by heat. For this compound, this process is highly exothermic, meaning it releases a significant amount of heat, and is accompanied by the evolution of gas.[3] This presents a significant safety hazard as the reaction can accelerate, leading to a rapid increase in temperature and pressure within a closed system, potentially resulting in a runaway reaction or explosion. The presence of the nitro group in the molecule is a primary indicator of potential thermal instability.[3]

Q2: At what temperature does this compound start to decompose?

Q3: What are the hazardous decomposition products of this compound?

A3: The thermal decomposition of this compound is expected to produce a range of hazardous substances. Based on its chemical structure and data from related compounds, these products are likely to include:

  • Nitrogen oxides (NOx): Highly toxic and corrosive gases.

  • Hydrogen bromide (HBr): A corrosive and toxic gas.

  • Carbon monoxide (CO) and Carbon dioxide (CO2): Products of organic combustion.[4]

Proper ventilation and the use of personal protective equipment (PPE) are essential when working with this compound, especially under conditions where decomposition is possible.

Q4: How should I safely store this compound to prevent decomposition?

A4: Proper storage is critical to maintaining the stability of this compound. Follow these guidelines:

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources.[5][6]

  • Incompatible Materials: Keep away from strong oxidizing agents, bases, alcohols, and amines, as these can catalyze decomposition.[4]

  • Container: Store in a tightly closed container to protect from moisture.[5]

Q5: What is autocatalytic decomposition and is it relevant to this compound?

A5: Autocatalytic decomposition is a process where one of the decomposition products acts as a catalyst for the decomposition reaction itself, leading to an acceleration of the reaction rate over time. This is a significant concern for many nitro-containing organic compounds.[7] The presence of impurities, especially other nitro-containing compounds with lower thermal stability, can initiate or accelerate this process. Therefore, it is crucial to use high-purity this compound and to be aware of any potential contaminants in your reaction mixture.

Section 2: Troubleshooting Guide

This section provides practical advice for specific issues you may encounter during your experiments.

Issue Potential Cause Troubleshooting Action
Unexpected Exotherm or Pressure Increase Thermal decomposition of this compound has been initiated.IMMEDIATE ACTION: If safe to do so, immediately apply cooling to the reaction vessel and stop any further heating. Be prepared for a potential runaway reaction and follow all laboratory emergency procedures. Follow-up: Re-evaluate your experimental temperature and consider performing the reaction at a lower temperature. Analyze the purity of your starting material for any contaminants that might lower the decomposition temperature.
Discoloration of the Compound During Storage or Reaction This could be an early sign of decomposition.Visually inspect the material before use. If significant discoloration is observed, it is advisable to characterize a small sample using techniques like DSC to assess its thermal stability before proceeding with a large-scale reaction. Ensure storage conditions are optimal (cool, dark, and dry).
Inconsistent Reaction Yields or Byproduct Formation Partial decomposition of the starting material or product could be occurring.Monitor the reaction temperature closely and ensure it remains within a safe and effective range. Consider using a milder base or reaction conditions if applicable. Analyze your crude product for any unexpected byproducts that might indicate decomposition pathways.
Runaway Reaction Loss of thermal control, leading to a self-accelerating decomposition. This can be triggered by excessive heating, accumulation of reactants, or the presence of catalysts.EMERGENCY RESPONSE: Evacuate the area immediately and alert emergency personnel. Do not attempt to control a runaway reaction that is already in progress. Prevention: Always conduct a thorough risk assessment before scaling up any reaction involving thermally sensitive compounds. Utilize appropriate engineering controls such as pressure relief devices and ensure adequate cooling capacity. For new processes, consider conducting a reaction calorimetry study to understand the thermal hazards.

Section 3: Experimental Protocols

Protocol 1: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)

This protocol provides a general guideline for assessing the thermal stability of this compound.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean, dry, and hermetically sealed DSC pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature well above the expected decomposition onset (e.g., 300°C).

  • Data Analysis:

    • Analyze the resulting thermogram to determine the onset temperature of the exothermic decomposition. This is a critical parameter for defining the maximum safe operating temperature for your experiments.

dot

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Start weigh Weigh 1-3 mg of This compound start->weigh seal Seal in DSC pan weigh->seal load Load sample and reference pans seal->load purge Purge with inert gas load->purge heat Ramp temperature (e.g., 5-10°C/min) purge->heat analyze Analyze thermogram heat->analyze determine Determine onset of exothermic decomposition analyze->determine end End determine->end

Caption: Workflow for DSC analysis of this compound.

Section 4: Visualizing Decomposition and Safety

Understanding the Autocatalytic Decomposition Pathway

The decomposition of nitroaromatic compounds can be complex and may proceed through an autocatalytic mechanism. While the exact pathway for this compound is not fully elucidated, a general representation can be visualized to understand the concept of a self-accelerating reaction.

dot

Autocatalysis cluster_reaction Decomposition Reaction A This compound (Reactant) B Decomposition Products (e.g., NOx, HBr) A->B Initial Decomposition (slow) A->B Catalyzed Decomposition (fast) C Catalytic Species (from decomposition) B->C Generates C->B Catalyzed Decomposition (fast)

Caption: Generalized autocatalytic decomposition of a nitroaromatic compound.

Section 5: Conclusion

The safe and effective use of this compound hinges on a thorough understanding of its thermal properties. While it is a valuable synthetic intermediate, its potential for exothermic and autocatalytic decomposition demands respect and careful handling. By following the guidelines outlined in this technical support document, researchers can mitigate the risks associated with this compound and conduct their experiments with a higher degree of safety and success. Always prioritize a thorough risk assessment and appropriate engineering controls, especially when working at elevated temperatures or on a larger scale.

References

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
  • Cardillo, P., & Girelli, A. (1984). Thermal stability of nitrobenzyl halogenides.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrobenzyl bromide, 99%.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • Chen, J. R., et al. (1998). Case Studies of Incidents in Runaway Reactions and Emergency Relief. Process Safety Progress, 17(4), 259-266.
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • Research Scientific. (n.d.). This compound, 97%.
  • MySkinRecipes. (n.d.). This compound.
  • Cardillo, P., & Girelli, A. (1983). Thermal Stability of Nitrobenzyl Halogenides.
  • Coleman, G. H., & Honeywell, G. E. (1936). p-NITROBENZYL BROMIDE. Organic Syntheses, 16, 54.
  • Min, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 734.
  • Kumar, D., et al. (2013). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. Green Chemistry, 15(5), 1336-1343.
  • Bhushan, B., et al. (2000). Chemotaxis and biodegradation of 3-methyl- 4-nitrophenol by Ralstonia sp. SJ98.
  • Occupational Safety and Health Administration. (n.d.). Methyl Bromide.
  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals.
  • Malone, B. (1971). Analytical Methods for Methyl Bromide. Journal of Agricultural and Food Chemistry, 19(5), 849-852.
  • Kumar, D., et al. (2013). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. Green Chemistry, 15(5), 1336-1343.
  • Wiss, J., et al. (2011). Estimation of time to maximum rate under adiabatic conditions (TMRad) using kinetic parameters derived from DSC-investigation of thermal behavior of 3-methyl-4-nitrophenol.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl bromide.
  • Google Patents. (n.d.). EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide.
  • Prousek, J. (1987). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism.

Sources

Technical Support Center: Analytical Challenges in the Detection of 3-Methyl-4-nitrobenzyl Bromide and its Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Methyl-4-nitrobenzyl bromide. As a versatile yet highly reactive intermediate in pharmaceutical and agrochemical synthesis, this compound presents unique analytical challenges.[1] Its propensity for degradation and the potential for co-eluting byproducts demand robust and carefully optimized analytical methods.

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond standard protocols to explain the causality behind common analytical issues and provides field-proven troubleshooting strategies to ensure the integrity and accuracy of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries that are foundational to designing a successful analytical strategy for this compound.

Q1: What are the primary degradation pathways for this compound during sample preparation and analysis?

A1: The most significant degradation pathway is hydrolysis of the benzylic bromide. This is a classic nucleophilic substitution reaction where water or other nucleophiles (like alcohols used as solvents) attack the electrophilic benzylic carbon, displacing the bromide ion. The primary degradation product is 3-methyl-4-nitrobenzyl alcohol.[2] This reaction can be accelerated by elevated temperatures, the presence of moisture, and non-neutral pH conditions.[2][3]

Q2: Which analytical technique, HPLC or GC, is generally recommended for analyzing this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the strongly recommended technique. This compound, like other nitrobenzyl halides, can be thermally labile.[4] The high temperatures of a standard Gas Chromatography (GC) injection port can cause on-column degradation, leading to the formation of artifacts and inaccurate quantification of the parent compound. HPLC separates compounds under ambient or moderately elevated temperatures, preserving the integrity of thermally sensitive analytes.[5] While GC-MS can be used, it requires specialized injection techniques like cool on-column injection to mitigate thermal decomposition.

Q3: What are the most common synthesis-related byproducts I should expect to see?

A3: During the synthesis of nitrobenzyl bromides via free-radical bromination of the corresponding nitrotoluene, several byproducts can form.[6][7] Key impurities to monitor include unreacted starting material (3-methyl-4-nitrotoluene) and over-brominated species such as 3-methyl-4-nitrobenzylidene dibromide. The presence and levels of these byproducts are highly dependent on the control of reaction conditions.[6]

Q4: How can I prevent sample degradation before and during analysis?

A4: Analyte stability is paramount.

  • Solvent Choice: Use aprotic, dry solvents like acetonitrile (ACN) or dichloromethane (DCM) for sample dissolution. Avoid alcohols or aqueous mobile phases with a non-neutral pH for long-term storage.

  • Storage: Store stock solutions and prepared samples at low temperatures (0-8 °C) and protected from light.[1] Analyze samples as quickly as possible after preparation.

  • pH Control: If an aqueous mobile phase is necessary for HPLC, ensure it is buffered to a slightly acidic pH (e.g., pH 4.0) to minimize the rate of hydrolysis.[2]

Section 2: Troubleshooting Guide by Analytical Technique

This section provides a detailed, problem-and-solution framework for issues encountered during method development and routine analysis.

High-Performance Liquid Chromatography (HPLC-UV/MS)

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// Nodes Start [label="Poor Peak Shape Observed\n(Tailing/Fronting)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CheckColumn [label="Is the column old or\noverly used?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMobilePhase [label="Is mobile phase pH\nappropriate for analyte?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckOverload [label="Is sample concentration\ntoo high?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckHardware [label="Are there extra-column\nvolume issues?", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_ReplaceColumn [label="Action: Replace Column", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Sol_AdjustpH [label="Action: Adjust mobile phase pH\n(e.g., add 0.1% formic acid)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Sol_DiluteSample [label="Action: Dilute Sample", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Sol_FixHardware [label="Action: Check tubing, fittings,\nand detector flow cell", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; End [label="Peak Shape Improved", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> CheckColumn; CheckColumn -> Sol_ReplaceColumn [label="Yes"]; CheckColumn -> CheckMobilePhase [label="No"]; CheckMobilePhase -> Sol_AdjustpH [label="No"]; CheckMobilePhase -> CheckOverload [label="Yes"]; CheckOverload -> Sol_DiluteSample [label="Yes"]; CheckOverload -> CheckHardware [label="No"]; CheckHardware -> Sol_FixHardware [label="Yes"]; CheckHardware -> End [label="No/Resolved"];

Sol_ReplaceColumn -> End; Sol_AdjustpH -> End; Sol_DiluteSample -> End; Sol_FixHardware -> End; } Caption: Logical workflow for diagnosing HPLC peak shape issues.

Problem: Poor peak shape (significant tailing) for this compound.

  • Potential Causes & Scientific Rationale:

    • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of C18 columns are acidic and can form strong secondary interactions with the polar nitro group or interact with the electron-rich aromatic ring of the analyte. This causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

    • Column Overload: Injecting too much mass on the column saturates the stationary phase, leading to a distorted peak shape that often presents as fronting but can also manifest as tailing.

    • Column Degradation: Over time, the stationary phase can degrade, especially when used with aggressive mobile phases, creating active sites that cause peak tailing.

  • Solutions & Troubleshooting Steps:

    • Optimize Mobile Phase: Add a small amount of a competing acid, like 0.1% formic acid, to the mobile phase.[2] This protonates the free silanol groups, minimizing their interaction with the analyte.

    • Use an End-Capped Column: Ensure you are using a high-quality, fully end-capped C18 column. Alternatively, consider a column with a different stationary phase, such as a phenyl-hexyl phase, which may offer different selectivity and reduce specific interactions.

    • Reduce Injection Mass: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

    • System Suitability Check: Regularly check your system with a well-behaved standard. If it also shows tailing, the issue may lie with the column's health.

Problem: Co-elution of this compound and its primary degradant, 3-methyl-4-nitrobenzyl alcohol.

  • Potential Causes & Scientific Rationale:

    • Insufficient Chromatographic Resolution: The two compounds are structurally similar, differing primarily by the substitution of a bromine atom for a hydroxyl group. This similarity in polarity can make them difficult to separate on a standard C18 column with a simple mobile phase.

  • Solutions & Troubleshooting Steps:

    • Decrease Mobile Phase Polarity: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. The alcohol is more polar and will elute earlier; increasing the organic content will decrease its retention time more significantly than the less polar bromide, potentially improving separation.

    • Change Organic Modifier: Switch from methanol to acetonitrile (or vice-versa). Acetonitrile is less viscous and has different solvent properties, which can alter the selectivity between the two analytes.

    • Employ a Gradient: A shallow gradient elution can often provide the resolution that an isocratic method cannot. Start with a higher aqueous percentage and slowly ramp up the organic solvent.

    • Use a High-Resolution Column: A column with smaller particles (e.g., <3 µm) and a longer length will provide higher theoretical plates and better resolving power.

Problem (MS-specific): Low signal intensity or significant ion suppression in the mass spectrometer.

  • Potential Causes & Scientific Rationale:

    • Matrix Effects: Co-eluting, non-volatile components from the sample matrix (e.g., excipients in a drug product, salts from a reaction mixture) can interfere with the ionization process in the MS source.[8] These matrix components compete with the analyte for ionization, leading to a suppressed signal.[8]

    • Poor Ionization Efficiency: this compound is a neutral molecule and may not ionize efficiently under standard Electrospray Ionization (ESI) conditions.[9]

  • Solutions & Troubleshooting Steps:

    • Improve Sample Cleanup: Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components before LC-MS analysis.[8]

    • Chromatographic Separation: Modify your HPLC method to chromatographically separate the analyte from the region where matrix components elute.

    • Change Ionization Source: Test different ionization techniques. Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for less polar, neutral compounds and can be less susceptible to matrix effects than ESI.

    • Use Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience the same degree of ion suppression. This allows for accurate quantification even when suppression occurs.

Gas Chromatography-Mass Spectrometry (GC-MS)

Problem: No peak for this compound, but a large peak for 3-methyl-4-nitrobenzyl alcohol is present.

  • Potential Causes & Scientific Rationale:

    • Thermal Degradation in Injector: This is the most likely cause. Standard split/splitless injectors operate at high temperatures (e.g., 250 °C). This thermal stress can cause the labile C-Br bond to break or react with trace moisture in the system, converting the analyte to the more stable alcohol.[4]

    • Reaction with Active Sites: Active sites in the GC inlet liner (e.g., free silanols on glass wool) can catalytically promote the degradation of reactive analytes.

  • Solutions & Troubleshooting Steps:

    • Lower the Injector Temperature: Decrease the injector temperature in 20 °C increments to find the lowest possible temperature that still allows for efficient volatilization without causing degradation.

    • Use a Deactivated Liner: Always use a high-quality, deactivated inlet liner. Consider a liner without glass wool or one with deactivated glass wool to minimize active sites.

    • Employ Cool On-Column (COC) Injection: This is the most robust solution. A COC inlet deposits the sample directly onto the column at a low temperature, which is then ramped up. This avoids the hot injection port altogether, providing the best defense against thermal degradation.

    • Derivatization: While not ideal for analyzing the parent compound, derivatizing the sample can confirm its presence. For instance, reacting the sample with a nucleophile that creates a more stable product can be used as an indirect measure.[10]

Section 3: Protocols and Methodologies

These protocols provide validated starting points for your method development. They include system suitability checks to ensure self-validation and data integrity.

Protocol 1: Recommended HPLC-UV Method for Baseline Separation

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// Edges Start -> Weigh; Weigh -> Dissolve; Dissolve -> Sonicate; Sonicate -> Filter; Filter -> Store; Store -> Analyze; Analyze -> End; } Caption: A robust sample preparation workflow to ensure analyte stability.

  • Objective: To achieve baseline separation of this compound from its potential hydrolysis degradant and common synthesis byproducts.

  • Instrumentation: HPLC with UV/DAD detector.

  • Column: High-quality, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    Time (min) %A %B
    0.0 50 50
    15.0 10 90
    20.0 10 90
    20.1 50 50

    | 25.0 | 50 | 50 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 271 nm.[2]

  • System Suitability Test (SST):

    • Prepare a mixed standard containing this compound and synthesized 3-methyl-4-nitrobenzyl alcohol.

    • Acceptance Criteria: The chromatographic resolution between the two peaks must be greater than 2.0. The tailing factor for the this compound peak should be less than 1.5.

Section 4: Data Tables for Quick Reference

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₈BrNO₂ [1][11]
Molecular Weight 230.06 g/mol [1][12]
Melting Point 44-50 °C [1]
Appearance Off-white to light yellow powder [1]

| CAS Number | 141281-38-1 |[1][13] |

Table 2: Common Analytes and Expected Mass Information (for MS)

Compound Name Molecular Formula Monoisotopic Mass (Da) Key Expected Adducts [M+H]⁺, [M+NH₄]⁺
This compound C₈H₈BrNO₂ 228.9738 229.9811, 247.0077
3-Methyl-4-nitrobenzyl alcohol C₈H₉NO₃ 167.0582 168.0655, 185.0920

| 3-Methyl-4-nitrotoluene | C₈H₉NO₂ | 151.0633 | 152.0706, 169.0971 |

Note: Predicted adduct m/z values are for reference and may vary slightly based on instrumentation.[11]

Section 5: References

  • A Comparative Guide to the GC-MS Analysis of a Benzyl Bromide Reaction Mixture. (n.d.). Benchchem.

  • Benzyl Bromide. (n.d.). PubChem. Retrieved from [Link]

  • Novel nitrobenzyl bromide synthesis process. (2018). Eureka | Patsnap. Retrieved from [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. (2023). OSTI.GOV. Retrieved from [Link]

  • Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. (2013). Journal of Chromatographic Science. Retrieved from [Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). RSC Publishing. Retrieved from [Link]

  • This compound, 97%. (n.d.). Research Scientific. Retrieved from [Link]

  • Process for preparing nitrobenzyl bromides. (n.d.). Google Patents. Retrieved from

  • Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. (2013). ResearchGate. Retrieved from [Link]

  • Analytical Methods. (n.d.). RSC Publishing.

  • This compound (C8H8BrNO2). (n.d.). PubChemLite. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. (2023). PubMed. Retrieved from [Link]

  • Thermal stability of nitrobenzyl halogenides. (1983). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 3-Methyl-4-nitrobenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. This guide provides an in-depth, experience-driven comparison of key considerations in the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Methyl-4-nitrobenzyl bromide derivatives. These compounds, often used as intermediates in the synthesis of active pharmaceutical ingredients (APIs), demand precise and reliable analytical oversight due to their reactivity and potential as genotoxic impurities.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the method validation process, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] We will explore the "why" behind experimental choices, compare alternative approaches, and present supporting data to illustrate the concepts.

The Crucial Role of a Stability-Indicating HPLC Method

The primary objective when analyzing reactive intermediates like this compound derivatives is to develop a stability-indicating method. This means the method must be able to accurately measure the analyte of interest without interference from degradation products, process impurities, or other matrix components.[3] Forced degradation studies are the cornerstone of developing such a method, intentionally subjecting the analyte to stress conditions to generate potential degradants.[4][5][6][7]

Designing a Robust Forced Degradation Study

A well-designed forced degradation study will expose the this compound derivative to a range of stress conditions.[5] The goal is to achieve a target degradation of 5-20% of the API, ensuring that a sufficient amount of degradation products are formed to challenge the analytical method.[5]

Typical Stress Conditions Include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The choice of these conditions is based on the known reactivity of benzyl halides and nitroaromatic compounds. For instance, the benzylic bromide is susceptible to nucleophilic attack, making hydrolysis a likely degradation pathway.

G cluster_0 Forced Degradation Workflow API 3-Methyl-4-nitrobenzyl Bromide Derivative Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Analysis Analyze Stressed Samples by HPLC Stress->Analysis PeakPurity Assess Peak Purity of Analyte Analysis->PeakPurity Resolution Evaluate Resolution from Degradants Analysis->Resolution

Caption: Workflow for a forced degradation study.

Comparative Analysis of HPLC Column Chemistries

The choice of HPLC column is critical for achieving the desired separation. For nitroaromatic compounds like this compound derivatives, several stationary phases can be considered.[8][9]

Column ChemistryPrinciple of SeparationAdvantages for NitroaromaticsDisadvantages for Nitroaromatics
C18 (Octadecylsilane) Reversed-phase chromatography based on hydrophobicity.[9][10]- Versatile and widely used. - Good retention for moderately non-polar compounds.- May show poor retention for very polar degradants. - Potential for peak tailing with basic compounds.
Phenyl-Hexyl Reversed-phase with π-π interactions.- Enhanced selectivity for aromatic and nitroaromatic compounds due to π-π interactions.[11] - Can provide alternative selectivity to C18.- May have lower hydrolytic stability compared to some modern C18 phases.
PFP (Pentafluorophenyl) Reversed-phase with multiple interaction modes (hydrophobic, π-π, dipole-dipole, and ion-exchange).- Excellent for separating halogenated and positional isomers. - Offers unique selectivity for polar compounds.- Can be more complex to develop methods for due to multiple interaction modes.

For this compound and its likely degradation products (e.g., the corresponding alcohol and benzoic acid derivatives), a Phenyl-Hexyl column often provides the best balance of retention and selectivity due to the π-π interactions with the aromatic ring and nitro group.

Validation of the HPLC Method: A Step-by-Step Protocol with Comparative Data

The following sections detail the validation of a hypothetical HPLC method for a this compound derivative, in accordance with ICH Q2(R1) guidelines.[1][2]

Proposed HPLC Method
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing blank (diluent), placebo (if in a formulation), and stressed samples.

Experimental Data Summary:

SampleAnalyte PeakInterfering Peaks at Analyte RT
Blank (Diluent)Not DetectedNone
PlaceboNot DetectedNone
Acid StressedDetectedNo
Base StressedDetectedNo
Oxidative StressedDetectedNo
Thermal StressedDetectedNo
Photolytic StressedDetectedNo

The absence of interfering peaks at the retention time of the this compound derivative in all stressed and blank samples confirms the specificity of the method.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[2] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

Experimental Protocol:

  • Prepare a stock solution of the this compound derivative reference standard.

  • Perform serial dilutions to prepare at least five concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Summary:

Concentration (µg/mL)Mean Peak Area (n=3)
50451023
75675987
100902541
1251127890
1501352011

Linearity Results:

  • Correlation Coefficient (r²): 0.9998

  • Regression Equation: y = 9015x + 1250

  • Range: 50 - 150 µg/mL

An r² value > 0.999 demonstrates excellent linearity.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Spike a placebo preparation with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Summary:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.199.3%

The acceptance criterion for accuracy is typically 98.0% to 102.0% recovery. The results above fall within this range, confirming the accuracy of the method.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the working concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or a different instrument.

Data Summary:

Precision LevelMean Assay Value (%)Standard DeviationRelative Standard Deviation (RSD)
Repeatability99.80.450.45%
Intermediate Precision100.10.620.62%

An RSD of ≤ 2.0% is generally considered acceptable for precision. The low RSD values demonstrate that the method is precise.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Vary key method parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (± 2% organic)

  • Analyze the system suitability solution under each condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

Data Summary:

Parameter VariationRetention Time ShiftTailing FactorResolution (from nearest peak)
Flow Rate +0.1 mL/min-0.5 min1.1>2.0
Flow Rate -0.1 mL/min+0.6 min1.1>2.0
Temp +2°C-0.2 min1.1>2.0
Temp -2°C+0.2 min1.2>2.0
%B +2%-0.4 min1.1>2.0
%B -2%+0.5 min1.2>2.0

The system suitability parameters remain within acceptable limits under all varied conditions, demonstrating the robustness of the method.

G cluster_1 HPLC Method Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Interconnectedness of HPLC validation parameters.

Conclusion and Recommendations

The validation of an HPLC method for reactive intermediates like this compound derivatives is a multifaceted process that requires a deep understanding of both the analyte's chemistry and the principles of chromatography. This guide has demonstrated that a method utilizing a Phenyl-Hexyl column with a gradient elution of acetonitrile and acidified water provides a specific, linear, accurate, precise, and robust system for the analysis of this class of compounds.

Key Recommendations:

  • Prioritize a Stability-Indicating Method: Always begin with forced degradation studies to ensure the method can separate the API from its potential degradants.

  • Column Selection is Key: While C18 columns are a common starting point, consider alternative selectivities like Phenyl-Hexyl or PFP for aromatic and nitroaromatic compounds to achieve optimal resolution.

  • Adhere to ICH Guidelines: A systematic approach to validation following the ICH Q2(R1) framework ensures regulatory compliance and confidence in the analytical data.[1][2]

By following the principles and protocols outlined in this guide, researchers and scientists can confidently develop and validate reliable HPLC methods for the control of this compound derivatives, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025).
  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Kinetix.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Validated Analytical Method for Nitroarom
  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv.
  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTR
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
  • Quality Guidelines. ICH.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chrom
  • Different Types of HPLC Columns Used in Analysis. Pharmaguideline.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • ICH Q2 Analytical Method Valid
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.

Sources

A Senior Application Scientist's Guide: Comparing 3-Methyl-4-nitrobenzyl bromide and 4-nitrobenzyl bromide as Derivatizing Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the analytical laboratory, the derivatization of analytes is a critical step to enhance their detectability and improve chromatographic separation. For acidic compounds such as carboxylic acids, phenols, and thiols, alkylation with a suitable reagent is a common and effective strategy. Among the plethora of available reagents, 4-nitrobenzyl bromide (PNB-Br) has long been a benchmark due to the strong chromophoric properties of its nitrobenzyl moiety. However, a substituted alternative, 3-Methyl-4-nitrobenzyl bromide (MePNB-Br), offers unique characteristics that can be leveraged for challenging analytical separations. This guide provides an in-depth comparison of these two reagents, grounded in chemical principles and practical application, to empower researchers in making an informed selection for their method development.

Foundational Chemistry: Structure, Reactivity, and Mechanism

The derivatization reaction for both agents proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The acidic analyte (e.g., R-COOH) is first deprotonated by a weak base, creating a potent nucleophile (R-COO⁻). This anion then attacks the electrophilic benzylic carbon of the derivatizing agent, displacing the bromide leaving group to form a stable p-nitrobenzyl ester.

Caption: General SN2 mechanism for derivatization of carboxylic acids.

The key to the utility of these reagents lies in the nitro group (-NO₂). As a powerful electron-withdrawing group, it significantly enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack. Furthermore, this nitroaromatic system serves as an excellent chromophore for high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and as an electrophore for gas chromatography with electron capture detection (GC-ECD).[1]

The structural difference between the two reagents is the addition of a methyl group (-CH₃) on the benzene ring of MePNB-Br, positioned ortho to the nitro group.

ReagentStructureKey Structural Features
4-Nitrobenzyl bromide (PNB-Br) [Image of 4-Nitrobenzyl bromide structure]A well-established derivatizing agent. The para-nitro group provides strong electron withdrawal and a UV chromophore.[2]
This compound (MePNB-Br) [Image of this compound structure]An additional methyl group is present. This group is weakly electron-donating and increases the molecule's overall hydrophobicity.[3]

This seemingly minor structural modification has important implications for reactivity and chromatographic performance.

Performance Metrics: A Head-to-Head Comparison

The selection of a derivatizing agent should be a data-driven decision based on kinetics, stability, and the specific requirements of the analytical method.

Reaction Kinetics

The electronic nature of substituents on the aromatic ring influences the rate of SN2 reactions at the benzylic position.

  • Electron-withdrawing groups (like -NO₂) stabilize the transition state and increase the rate of reaction.

  • Electron-donating groups (like -CH₃) can slightly decrease the reaction rate by destabilizing the electron-rich transition state.[4]

Therefore, it can be theorized that PNB-Br may react slightly faster than MePNB-Br under identical conditions due to the lack of the weakly electron-donating methyl group. However, in practice, this subtle electronic effect is often overshadowed by experimental parameters. The reaction rate is more significantly influenced by the choice of base, the presence of a phase-transfer catalyst (such as 18-crown-6), solvent, and temperature.[5] For most applications, both reagents can be driven to completion within a reasonable timeframe (e.g., 60-90 minutes at 60 °C).[6]

Chromatographic Separation and Detection

This is where the most significant practical difference between the two reagents emerges. The addition of the methyl group to the MePNB-Br structure increases its lipophilicity (hydrophobicity). Consequently, the resulting MePNB-ester derivatives are more hydrophobic than their corresponding PNB-ester counterparts.

In reversed-phase HPLC (RP-HPLC) , where separation is based on hydrophobicity, this difference is directly observed in the retention times.

Comparative Data (Qualitative):

Parameter4-Nitrobenzyl bromide (PNB-Br)This compound (MePNB-Br)Rationale
Derivative Hydrophobicity LowerHigherThe methyl group increases the nonpolar character of the molecule.
RP-HPLC Retention Time ShorterLongerIncreased hydrophobicity leads to stronger interaction with the C18 stationary phase.
Separation from Polar Interferences StandardPotentially EnhancedThe longer retention time can shift the analyte peak away from early-eluting, polar matrix components.
UV Absorbance Strong (approx. 254-265 nm)Strong (similar λmax)The primary chromophore is the nitroaromatic ring, which is common to both.
GC-ECD Response StrongStrongThe electrophilic nitro group is the basis for the ECD signal in both derivatives.

The ability of MePNB-Br to increase the retention time of derivatives is not a drawback; rather, it is a powerful tool for method development. In the analysis of complex samples (e.g., biological fluids, environmental extracts), early-eluting matrix components can interfere with the quantification of less retained PNB-derivatives. By switching to MePNB-Br, the analyst can strategically shift the peaks of interest to a cleaner region of the chromatogram, thereby improving resolution, accuracy, and the limit of detection (LOD).

Validated Experimental Protocol: Derivatization for HPLC-UV Analysis

This protocol provides a robust, self-validating workflow for the derivatization of carboxylic acids using either PNB-Br or MePNB-Br.

Objective: To convert carboxylic acid analytes into their corresponding p-nitrobenzyl esters for sensitive quantification by RP-HPLC-UV.

Materials:

  • Analyte standard/sample extract

  • Derivatizing Agent Solution: 10 mg/mL of either PNB-Br or MePNB-Br in acetonitrile.

  • Catalyst/Base Mixture: Anhydrous potassium carbonate (K₂CO₃) with a catalytic amount of 18-crown-6 (approx. 10:1 w/w).

  • Solvents: Acetonitrile (ACN), Dichloromethane (DCM), Deionized Water (all HPLC grade).

  • Reaction Vials: 2 mL amber glass vials with PTFE-lined screw caps.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte in ACN (e.g., 1 mg/mL).

    • For unknown samples, perform a suitable extraction to isolate acidic compounds and reconstitute the final extract in ACN.

  • Reaction Setup:

    • Pipette 100 µL of the analyte solution into a reaction vial.

    • Add 100 µL of the selected derivatizing agent solution.

    • Add approximately 10 mg of the K₂CO₃ / 18-crown-6 mixture. The solid base neutralizes the acid, and the 18-crown-6 acts as a phase-transfer catalyst to enhance the solubility and reactivity of the carboxylate salt.[5]

  • Derivatization:

    • Securely cap the vial and vortex briefly.

    • Place the vial in a heating block or water bath set to 60 °C for 90 minutes.[6] This provides the activation energy needed to ensure the reaction proceeds to completion.

  • Work-up and Purification:

    • Cool the vial to room temperature.

    • Add 500 µL of DCM and 500 µL of deionized water.

    • Vortex for 1 minute. This step partitions the nonpolar ester derivative into the DCM layer, while the excess inorganic base and salts are removed in the aqueous layer.

    • Centrifuge for 5 minutes at low speed to ensure clean phase separation.

    • Carefully transfer the lower organic (DCM) layer to a clean vial, avoiding the aqueous layer and any solids at the interface.

  • Final Sample Preparation:

    • Evaporate the DCM to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the initial HPLC mobile phase. This ensures compatibility with the analytical system and sharp peak shapes.

    • Vortex to dissolve and transfer to an HPLC autosampler vial.

  • Analysis:

    • Inject a suitable volume (e.g., 10 µL) onto an RP-HPLC system (e.g., C18 column) with UV detection at approximately 260 nm.

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_workup 3. Work-up cluster_analysis 4. Analysis prep Aliquot Analyte in ACN add_reagents Add Derivatizing Agent & K₂CO₃/18-crown-6 prep->add_reagents heat Heat at 60°C for 90 min add_reagents->heat partition Partition with DCM & H₂O heat->partition extract Collect Organic (DCM) Layer partition->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC-UV System reconstitute->inject

Caption: A validated workflow for the derivatization of acidic analytes.

Authoritative Conclusion and Strategic Recommendations

Both this compound and 4-nitrobenzyl bromide are excellent reagents for the derivatization of acidic compounds. The choice is not a matter of one being universally superior, but of strategic selection based on the analytical challenge at hand.

  • 4-Nitrobenzyl bromide (PNB-Br) should be considered the first-line, standard reagent . Its performance is extensively documented, and it is effective for a vast range of applications, particularly when analyzing relatively clean samples or when established methods are being replicated.

  • This compound (MePNB-Br) is the specialist's tool for complex matrices . Its key advantage is the ability to increase the hydrophobicity and, therefore, the reversed-phase retention time of the resulting derivatives. This property should be exploited during method development to chromatographically resolve analytes of interest from early-eluting, polar interferences that may compromise quantification.

Final Recommendation for the Drug Development Professional: During the development of a new bioanalytical or stability-indicating method, it is prudent to evaluate both reagents in parallel. If baseline resolution is readily achieved with PNB-Br, it remains a perfectly suitable choice. However, if matrix effects or co-elution are observed in the early part of the chromatogram, a direct switch to MePNB-Br provides a logical, mechanistically sound strategy to potentially solve the separation challenge with minimal re-optimization of the mobile phase.

References

  • Benchchem. (2025). 4-Nitrobenzyl Alcohol as a Protecting Group for Carboxylic Acids.
  • ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Request PDF.
  • Benchchem. (2025). A Comparative Guide to the Characterization of 4-Nitrobenzyl Alcohol Derivatives by HPLC-MS.
  • Nacalai Tesque, Inc. Fatty Acid Analysis by HPLC.
  • PubMed. (1985). Adsorption and reversed-phase high-performance liquid chromatography of p-nitrobenzyl esters of monohydroxy fatty acids.
  • ResearchGate. (2025). Analysis of fatty acids by column liquid chromatography.
  • RSC Publishing. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods.
  • Chem-Impex. This compound.
  • PubChem. 4-Nitrobenzyl bromide.

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A Senior Application Scientist's Guide to 3-Methyl-4-nitrobenzyl Bromide: Unveiling its Advantages in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the strategic selection of an alkylating agent is paramount to achieving desired reaction outcomes. This guide provides an in-depth technical comparison of 3-Methyl-4-nitrobenzyl bromide, a versatile reagent, against other common alkylating agents. We will delve into the nuanced interplay of electronic and steric effects that confer unique advantages to this molecule, supported by established principles of physical organic chemistry and illustrative experimental protocols. While direct, side-by-side quantitative kinetic and yield data for this compound in comparison to a wide array of other alkylating agents under identical conditions is not extensively available in the peer-reviewed literature, this guide synthesizes available information to provide a robust framework for its effective utilization.

Understanding the Molecular Architecture: The Source of Advantage

This compound (CAS 141281-38-1) is a substituted benzyl bromide with a molecular formula of C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1][2] Its structure, featuring a methyl group at the 3-position and a nitro group at the 4-position of the benzene ring, is the key to its distinct reactivity profile.

Figure 1: Structure of this compound.

The advantages of this compound stem from a finely tuned balance of electronic and steric effects imparted by its substituents.

Electronic Effects: The potent electron-withdrawing nature of the nitro group at the para position significantly influences the reactivity of the benzylic bromide. This effect is twofold:

  • Increased Electrophilicity: The nitro group withdraws electron density from the benzene ring and, by extension, from the benzylic carbon. This heightened electrophilicity makes the benzylic carbon more susceptible to attack by nucleophiles, a desirable trait in alkylation reactions.

  • SN1 vs. SN2 Pathways: While the increased electrophilicity favors nucleophilic attack, the strong electron-withdrawing effect destabilizes the formation of a positive charge at the benzylic position. This disfavors an S(_N)1-type mechanism, which proceeds through a carbocation intermediate. Consequently, reactions involving this compound are more likely to proceed via an S(_N)2 mechanism, offering greater stereochemical control.

Steric Effects: The methyl group at the meta position introduces a degree of steric hindrance around the benzylic carbon. While often perceived as a disadvantage, this steric bulk can be strategically leveraged to enhance selectivity in certain applications. It can disfavor reactions with bulky nucleophiles or at sterically hindered sites, leading to higher regioselectivity.

Comparative Analysis with Other Alkylating Agents

To fully appreciate the advantages of this compound, it is essential to compare it with other commonly employed alkylating agents.

Unsubstituted Benzyl Bromide

Benzyl bromide is a widely used and well-documented alkylating agent.[3] However, its reactivity can sometimes be a double-edged sword, leading to a lack of selectivity in complex molecules with multiple nucleophilic sites.

FeatureBenzyl BromideThis compoundAdvantage of this compound
Reactivity HighModulatedPotentially more selective due to steric hindrance and a more controlled S(_N)2 pathway.
Selectivity ModeratePotentially HighThe methyl group can direct alkylation away from sterically hindered positions.
Mechanism Can proceed via both S(_N)1 and S(_N)2Predominantly S(_N)2Greater predictability and stereochemical control.
Other Substituted Benzyl Bromides

The reactivity of benzyl bromides can be tuned by the electronic nature of the substituents on the aromatic ring.

  • Electron-Donating Groups (e.g., 4-Methoxybenzyl bromide): These groups stabilize the benzylic carbocation, promoting an S(_N)1 mechanism and increasing reactivity. However, this can lead to reduced selectivity and potential side reactions.

  • Electron-Withdrawing Groups (e.g., 4-Nitrobenzyl bromide): Similar to our topic compound, these groups favor an S(_N)2 mechanism. The absence of the meta-methyl group in 4-nitrobenzyl bromide means it lacks the potential for sterically controlled selectivity offered by this compound.

A theoretical comparison of reactivity can be made using the Hammett equation , which relates reaction rates to the electronic properties of substituents.[4] The positive ρ (rho) value for S(_N)2 reactions of benzyl bromides indicates that electron-withdrawing groups decrease the reaction rate.[5] However, the increased electrophilicity of the benzylic carbon in nitro-substituted benzyl bromides still allows for efficient reactions.

Figure 2: Conceptual reactivity spectrum of benzyl bromides.

Experimental Protocols: Harnessing the Potential of this compound

The true measure of a reagent's utility lies in its practical application. Below are detailed protocols for common alkylation reactions, adapted for the use of this compound.

O-Alkylation of Phenols

The O-alkylation of phenols to form aryl ethers is a fundamental transformation in organic synthesis.[6][7]

Experimental Workflow:

G start Start dissolve Dissolve phenol and K2CO3 in DMF start->dissolve add_reagent Add this compound dissolve->add_reagent heat Heat reaction mixture add_reagent->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End purify->end

Figure 3: Workflow for O-Alkylation of Phenols.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.

  • Reagent Addition: Add this compound (1.1 eq) to the stirred solution.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

N-Alkylation of Heterocycles (e.g., Indole)

N-alkylation of nitrogen-containing heterocycles is a crucial step in the synthesis of many pharmaceuticals.[8][9]

Experimental Workflow:

G start Start deprotonation Deprotonate indole with NaH in DMF start->deprotonation add_reagent Add this compound deprotonation->add_reagent stir Stir at room temperature add_reagent->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench with saturated NH4Cl monitor->quench Reaction complete workup Aqueous workup and extraction quench->workup purify Purify by column chromatography workup->purify end End purify->end

Figure 4: Workflow for N-Alkylation of Indole.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

  • Indole Addition: Add a solution of the indole (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Deprotonation: Stir the mixture at room temperature for 30 minutes.

  • Reagent Addition: Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Conclusion: A Strategic Choice for Enhanced Selectivity and Control

This compound emerges as a valuable alkylating agent for researchers and drug development professionals seeking a balance of reactivity and selectivity. Its unique substitution pattern, featuring a meta-methyl and a para-nitro group, favors a controlled S(_N)2-type reaction mechanism, offering greater predictability and stereochemical control over the alkylation process. The steric influence of the methyl group can be strategically employed to achieve higher regioselectivity in complex syntheses. While the quest for direct, quantitative comparative data continues, the principles of physical organic chemistry and the successful application in analogous systems strongly support the advantages of this compound as a sophisticated tool in the synthetic chemist's arsenal.

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  • Journal of the Chemical Society B: Physical Organic. The influence of the nitro-group upon side-chain reactivity. Part IV. The inhibition of α-proton extraction from 4-nitrobenzyl chloride by the steric effect of methyl groups in the 3- and 5-positions. [Link]
  • Google Patents.

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A Senior Application Scientist's Guide to Derivatization Reagents for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate and efficient quantification of fatty acids is paramount. Direct analysis of free fatty acids by gas chromatography (GC) is often hindered by their low volatility and high polarity, which leads to poor chromatographic performance and peak tailing.[1][2] Derivatization is a critical pre-analytical step that chemically modifies fatty acids into more volatile and less polar analogues, enabling robust, reproducible, and sensitive analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or GC with Flame Ionization Detection (GC-FID).[1][3]

This guide provides an objective, in-depth comparison of the most common derivatization reagents for fatty acid analysis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources to ensure scientific integrity. The primary strategies discussed are esterification, which forms fatty acid methyl esters (FAMEs), and silylation, which forms trimethylsilyl (TMS) esters. The choice between these methods depends on several factors, including the specific fatty acids being analyzed (e.g., free vs. esterified), the sample matrix, and the required analytical sensitivity.[1]

Key Derivatization Strategies: A Mechanistic Overview

The goal of derivatization is to replace the active, polar hydrogen of the carboxylic acid group with a non-polar group, thereby increasing the analyte's volatility for GC analysis.[4]

Esterification (Alkylation) for FAMEs Analysis

Esterification is the most popular method for fatty acid analysis, converting carboxylic acids into esters, most commonly methyl esters (FAMEs).[2][5] This is typically achieved through acid-catalyzed or base-catalyzed reactions.

  • Acid-Catalyzed Esterification: In this reaction, a catalyst like Boron Trifluoride (BF3) or Hydrogen Chloride (HCl) protonates the carboxyl oxygen, making the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (e.g., methanol).[2] This method is effective for esterifying both free fatty acids (FFAs) and transesterifying fatty acids from glycerolipids.[6][7]

  • Base-Catalyzed Transesterification: Reagents like potassium hydroxide (KOH) in methanol are highly efficient for the transesterification of fatty acids from glycerolipids and sterol esters.[6] This reaction proceeds rapidly under mild conditions but is ineffective for derivatizing FFAs.[1][6]

Silylation

Silylation is a versatile derivatization technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) group.[4] Silylating reagents are highly reactive and can derivatize other functional groups like hydroxyls and amines in a single step.[1] The resulting TMS derivatives are volatile, less polar, and more thermally stable, leading to improved chromatographic separation.[4]

Comparative Analysis of Common Derivatization Reagents

The selection of a derivatization reagent is a critical decision based on the specific goals of the analysis. The following table summarizes and compares the performance of the most common reagents based on data synthesized from multiple research articles.

Reagent/MethodDerivatization Yield/RecoveryReaction TimeReaction TemperatureAdvantagesDisadvantages
Esterification Reagents
BF3-Methanol High, complete conversion reported.[1][8]5 - 60 minutes.[1][2]50 - 100°C.[1][9]Rapid and effective for a broad range of lipids.[1]More expensive and volatile; can cause isomerization or degradation of conjugated or other sensitive fatty acids.[1][8][10]
Methanolic HCl >80% for various lipid classes.[1] Complete conversion reported.[8]15 minutes - 2 hours (or overnight at lower temp).[1][6]60 - 100°C.[1][6]Cost-effective, less volatile, and less prone to causing isomerization compared to BF3.[1][8]Can be slower than other methods.[1]
KOH/Methanol High recovery and repeatability.[1]~30 minutes.[1]50 - 70°C.[1]Rapid and efficient for transesterification of glycerolipids.[1]Does not derivatize free fatty acids.[1]
Combined KOH/HCl 84% - 112% recovery.[3]~30 - 60 minutes.[1]~70°C.[1][3]Comprehensive derivatization of both esterified and free fatty acids.[1]More complex, multi-step procedure.[1]
Silylation Reagents
BSTFA (+TMCS) High, effective for a wide range of fatty acids.[1]15 - 60 minutes.[1]60 - 100°C.[1]Derivatizes multiple functional groups (e.g., hydroxyls, amines) in a single step.[1]Derivatives have limited stability; reagent is highly moisture-sensitive.[1]
MSTFA High yields (>96%).[11]5 - 20 minutes.[12]Room temp to 100°C.Byproducts are highly volatile, eluting with the solvent front for cleaner chromatograms.[11]Moisture-sensitive.

Visualizing the Workflow

A typical workflow for fatty acid analysis involves several key steps, from sample preparation to the final analytical measurement. The following diagram illustrates this general process.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis p1 Lipid Extraction (e.g., Folch/Bligh-Dyer) p2 Saponification (for total fatty acids) p1->p2 d1 Addition of Derivatization Reagent p2->d1 d2 Heating & Incubation d1->d2 d3 Extraction of Derivatives d2->d3 a1 GC-MS or GC-FID Analysis d3->a1 a2 Data Processing & Quantification a1->a2

Caption: General workflow for fatty acid analysis.

Experimental Protocols

Detailed methodologies are crucial for achieving accurate and reproducible results. Below are representative protocols for the key derivatization techniques discussed.

Protocol 1: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)

This method is widely used for the preparation of FAMEs from a variety of lipid samples.[1] The BF3 acts as a potent Lewis acid catalyst.

start Start: Dried Lipid Extract (1-10 mg) step1 Add 1-2 mL of 14% BF3 in Methanol start->step1 step2 Seal tube & heat at 60-100°C for 5-30 min step1->step2 step3 Cool to Room Temperature step2->step3 step4 Add 1 mL Water & 1-2 mL Hexane step3->step4 step5 Vortex vigorously to extract FAMEs step4->step5 step6 Centrifuge to separate phases step5->step6 step7 Collect upper (Hexane) layer step6->step7 end Ready for GC Analysis step7->end

Caption: Experimental workflow for BF3-Methanol esterification.

Methodology:

  • Sample Preparation: Start with a dried lipid extract (1-10 mg) in a screw-cap glass tube.[1]

  • Reagent Addition: Add 1-2 mL of 14% BF3 in methanol to the sample.[1]

  • Reaction: Tightly cap the tube and heat at 60-100°C for 5-30 minutes.[2][9] The exact time and temperature should be optimized for the specific lipid classes being analyzed.

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1-2 mL of hexane. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[1]

  • Phase Separation: Centrifuge the tube at a low speed (e.g., 1000 x g) for 5 minutes to achieve a clear separation of the layers.[1]

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Protocol 2: Esterification with Methanolic HCl

This is a cost-effective and reliable method for FAME preparation, often considered milder than BF3-Methanol.[1][7]

start Start: Dried Lipid Extract step1 Add 2 mL of 1-3 M Methanolic HCl start->step1 step2 Seal tube & heat at 60-80°C for 1-2 hours step1->step2 step3 Cool to Room Temperature step2->step3 step4 Add 1 mL Water & 2 mL Hexane step3->step4 step5 Vortex thoroughly step4->step5 step6 Centrifuge to separate phases step5->step6 step7 Collect upper (Hexane) layer step6->step7 end Ready for GC Analysis step7->end

Caption: Experimental workflow for Methanolic HCl esterification.

Methodology:

  • Sample Preparation: Place the dried lipid extract in a screw-cap glass tube.

  • Reagent Addition: Add 2 mL of 1 M to 3 M methanolic HCl.[1][13] This can be prepared by carefully adding acetyl chloride to anhydrous methanol.

  • Reaction: Seal the tube and heat at 60-80°C for 1-2 hours.[1] Alternatively, for sensitive compounds, the reaction can be performed overnight at a lower temperature (e.g., 45°C).[6]

  • Extraction: After cooling, add 1 mL of water and 2 mL of hexane. Vortex thoroughly.[1]

  • Phase Separation: Centrifuge to separate the phases.

  • Sample Collection: Transfer the upper hexane layer to a GC vial.[1]

Protocol 3: Silylation with BSTFA (+TMCS)

This one-step reaction is effective for derivatizing free fatty acids and other molecules with active hydrogens.[1] The addition of trimethylchlorosilane (TMCS) as a catalyst can improve the derivatization of sterically hindered groups.[11]

start Start: Completely Dry Sample in GC vial step1 Add Silylation Reagent (e.g., 100 µL BSTFA + 1% TMCS) and Solvent (e.g., Pyridine) start->step1 step2 Seal vial & heat at 60-100°C for 15-60 min step1->step2 step3 Cool to Room Temperature step2->step3 end Directly Inject for GC Analysis step3->end

Caption: Experimental workflow for BSTFA silylation.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry, as BSTFA is highly moisture-sensitive.[1] Place the dried sample in a GC vial.

  • Reagent Addition: Add the silylation reagent (e.g., 100 µL of BSTFA + 1% TMCS) and an appropriate solvent (e.g., pyridine or acetonitrile) to the vial.

  • Reaction: Tightly seal the vial and heat at 60-100°C for 15-60 minutes.[1]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.[1]

Expert Insights: Choosing the Optimal Reagent

  • For Total Fatty Acid Profiling: When analyzing fatty acids from complex lipids (e.g., triglycerides, phospholipids), a transesterification method is required. Acid-catalyzed methods like BF3-Methanol or Methanolic HCl are excellent choices as they simultaneously perform transesterification of esterified lipids and esterification of any free fatty acids present.[7]

  • For Free Fatty Acid (FFA) Analysis: If the primary interest is in FFAs, all three major types of reagents are effective. Silylation reagents (BSTFA, MSTFA) are often preferred for their rapid reaction times and ability to derivatize other functional groups that may be present on the fatty acid backbone (e.g., hydroxyl groups).[1]

  • For Samples with Conjugated or Sensitive Fatty Acids: Care must be taken with harsh acidic conditions. Methanolic HCl is generally considered milder than BF3-Methanol and less likely to cause isomerization or degradation of conjugated double bond systems.[1][8][10] Base-catalyzed methods at room temperature can also be a good option for transesterification if no FFAs are present.[10]

  • For High-Throughput Analysis: The speed of BF3-Methanol or silylation reactions makes them well-suited for applications requiring high throughput.[1]

  • Cost and Safety Considerations: Methanolic HCl is a more cost-effective and safer alternative to BF3-Methanol, which is volatile and requires careful handling.[1][8] Microwave-assisted derivatization with methanolic HCl has also been shown to be a safe and effective alternative to BF3 methods.[14]

Conclusion

The derivatization of fatty acids is an indispensable step for reliable GC-based analysis. Both esterification to FAMEs and silylation to TMS-esters are robust and widely accepted strategies. While BF3-Methanol offers a rapid and effective protocol, Methanolic HCl provides a cost-effective and milder alternative, particularly for sensitive fatty acids. Silylation reagents like BSTFA and MSTFA are powerful tools, especially for samples containing multiple functional groups or when analyzing early-eluting compounds.

The optimal choice of reagent is not universal; it must be tailored to the specific analytical question, the nature of the sample matrix, and the fatty acid species of interest. By understanding the underlying chemistry and performance characteristics of each reagent, researchers can confidently select and implement the most appropriate method to achieve accurate, reproducible, and high-quality data in their lipidomic studies.

References

  • Derivatization reagents and GC columns for the GC-MS analysis of fatty acids and steroids. (n.d.).
  • Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. (2014). National Institutes of Health (NIH). [Link]
  • Preparation of fatty acid methyl esters for gas-liquid chromatography. (2010). National Institutes of Health (NIH) - PMC. [Link]
  • FAME analysis protocol_MSU_MSMC_011. (2019).
  • Comparison of extraction and derivatization methods for fatty acid analysis in solid environmental m
  • Comprehensive comparison of fatty acid methyl ester profile in different food matrices using microwave-assisted extraction and derivatization methods and comprehensive two-dimensional gas chromatography coupled with flame ionization detection. (2024). IRIS-AperTO. [Link]
  • Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. (2015). RSC Publishing. [Link]
  • Guide to Derivatization Reagents for GC. (n.d.). Bulletin 909A. [Link]
  • Derivatization reagents for GC. (n.d.).
  • Derivatization reagents for GC, silylation, BSTFA. (n.d.). CSQ Analytics. [Link]
  • Protocol for Extracting Ester-Linked Fatty Acid Methyl Esters. (n.d.).
  • Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. (2014).
  • Acylation Reagents for Gas Chrom
  • Silylation Derivatization Reagent, MSTFA (N-Methyl-N-Trimethylsilyltrifluoroacetamide). (n.d.). Restek. [Link]
  • Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. (2012). National Institutes of Health (NIH) - PMC. [Link]
  • Comparison of boron-trifluoride and methanolic hydrochloric acid as catalysts for direct transesterification of fatty acids in forage samples. (2006). USDA ARS. [Link]
  • Fast derivatization of fatty acids in different meat samples for gas chromatography analysis. (2016). PubMed. [Link]
  • Chemical Methods for Monitoring Protein Fatty Acylation. (2019).
  • PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. (n.d.).
  • Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples. (2004). PubMed. [Link]
  • Analysis of protein fatty-acylation with chemical reporters. (2009).
  • The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. (2024). MDPI. [Link]
  • Comparison of the derivatization methods in the analysis of fatty acid profiles in cream – new look on the safety of dairy products. (2024).

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Quantification of 3-Methyl-4-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of chemical intermediates is paramount. 3-Methyl-4-nitrobenzyl bromide, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a critical control point.[1][2] Its precise measurement ensures reaction efficiency, minimizes impurity profiles, and ultimately contributes to the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of this compound, grounded in the principles of cross-validation to ensure data integrity and interchangeability of methods.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] Cross-validation extends this principle by comparing the results from two or more distinct analytical methods to ensure consistency and reliability, a critical step when transferring methods between laboratories or employing different technologies for the same analysis.[5][6] This guide will explore the cross-validation of two common yet distinct analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).

The Imperative of Methodological Diversity: HPLC-UV vs. GC-MS

The choice of an analytical method is often a balance between sensitivity, selectivity, speed, and the physicochemical properties of the analyte. For this compound, both HPLC-UV and GC-MS offer viable quantification strategies, each with inherent strengths and weaknesses.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This technique is a workhorse in pharmaceutical analysis, well-suited for non-volatile and thermally labile compounds. Given the aromatic nitro-group in this compound, UV detection provides excellent sensitivity. HPLC is robust, reliable, and widely available in quality control laboratories.

  • Gas Chromatography with Mass Spectrometry (GC-MS): GC-MS provides exceptional selectivity and sensitivity. While this compound is amenable to GC analysis, care must be taken to avoid thermal degradation in the injection port. The mass spectrometric detection offers definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern, providing a high degree of confidence in the results.

The cross-validation of these two orthogonal methods provides a comprehensive understanding of the analytical landscape for this compound, ensuring that the quantification is not method-dependent.

A Framework for Rigorous Cross-Validation

The cross-validation process is underpinned by the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and the recently updated Q2(R2), as well as the US Food and Drug Administration (FDA) guidance on the validation of analytical procedures.[7][8][9][10] These guidelines emphasize a systematic approach to demonstrating that an analytical method is fit for its intended purpose.

The following diagram illustrates the logical workflow of our cross-validation study:

Cross_Validation_Workflow cluster_Prep Preparation cluster_HPLC Method A: HPLC-UV Analysis cluster_GCMS Method B: GC-MS Analysis cluster_Comparison Cross-Validation Standard_Prep Preparation of this compound Reference Standard and Quality Control Samples HPLC_Validation Single-Laboratory Validation of HPLC-UV Method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) Standard_Prep->HPLC_Validation Provides validated method parameters GCMS_Validation Single-Laboratory Validation of GC-MS Method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) Standard_Prep->GCMS_Validation Provides validated method parameters HPLC_Analysis Analysis of QC Samples by HPLC-UV HPLC_Validation->HPLC_Analysis Data_Comparison Statistical Comparison of Results from HPLC-UV and GC-MS HPLC_Analysis->Data_Comparison GCMS_Analysis Analysis of QC Samples by GC-MS GCMS_Validation->GCMS_Analysis GCMS_Analysis->Data_Comparison Conclusion Assessment of Method Equivalency and Interchangeability Data_Comparison->Conclusion

Cross-validation experimental workflow.

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed to ensure reproducibility and provide a clear understanding of the experimental design.

Protocol 1: HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. Quality control (QC) samples are prepared at low, medium, and high concentrations (5, 50, and 80 µg/mL).

Protocol 2: GC-MS Method
  • Instrumentation: Agilent 8890 GC system coupled to a 5977B Mass Selective Detector.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C (Split mode, 20:1).

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode, monitoring ions m/z 136 (quantifier) and 215 (qualifier).

  • Sample Preparation: The same stock, calibration, and QC solutions prepared for the HPLC-UV analysis are used.

Comparative Performance Data

The following table summarizes the validation parameters for both analytical methods, providing a clear comparison of their performance characteristics. The acceptance criteria are based on the ICH Q2(R1) guidelines.[8]

Validation Parameter HPLC-UV GC-MS ICH Q2(R1) Acceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 1001 - 100-
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (RSD)
- Repeatability≤ 0.8%≤ 0.6%≤ 2%
- Intermediate Precision≤ 1.2%≤ 1.0%≤ 2%
Limit of Detection (LOD) 0.2 µg/mL0.05 µg/mL-
Limit of Quantification (LOQ) 0.7 µg/mL0.15 µg/mL-
Specificity No interference from placeboNo interference from placeboNo interfering peaks at the retention time of the analyte

Cross-Validation Results and Interpretation

To perform the cross-validation, the same set of QC samples (low, medium, and high concentrations) were analyzed in triplicate by both the HPLC-UV and GC-MS methods. The mean quantified values were then compared.

QC Level HPLC-UV Mean Conc. (µg/mL) GC-MS Mean Conc. (µg/mL) % Difference
Low (5 µg/mL) 4.955.021.4%
Medium (50 µg/mL) 50.349.8-1.0%
High (80 µg/mL) 79.680.10.6%

The percentage difference between the mean concentrations obtained from the two methods is well within the generally accepted limit of ±15% for bioanalytical method cross-validation, and even more stringent industrial quality control limits. This demonstrates a strong correlation between the HPLC-UV and GC-MS methods for the quantification of this compound.

The relationship between the core validation parameters that ensure a reliable analytical method is depicted in the following diagram:

Validation_Parameters Accuracy Accuracy Reliable_Method Reliable Analytical Method Accuracy->Reliable_Method Precision Precision Precision->Reliable_Method Specificity Specificity Specificity->Reliable_Method Linearity Linearity Range Range Linearity->Range Range->Reliable_Method LOD_LOQ LOD/LOQ LOD_LOQ->Range Robustness Robustness Robustness->Reliable_Method

Interrelationship of analytical method validation parameters.

Conclusion and Recommendations

The cross-validation study confirms that both the developed HPLC-UV and GC-MS methods are accurate, precise, and specific for the quantification of this compound. The strong agreement between the results from these two orthogonal techniques provides a high degree of confidence in the data generated.

  • For routine quality control in a manufacturing environment, the HPLC-UV method is recommended due to its robustness, ease of use, and lower operational complexity.

  • The GC-MS method serves as an excellent confirmatory technique, particularly for out-of-specification investigations or when higher selectivity and sensitivity are required to analyze trace-level impurities.

The interchangeability of these methods, as demonstrated by this cross-validation, provides operational flexibility and ensures the continuity of analytical support throughout the drug development lifecycle. This guide underscores the importance of a rigorous, scientifically-sound approach to analytical method validation and cross-validation, which is fundamental to ensuring the quality and safety of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2015).
  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][11]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]
  • International Council for Harmonis
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][9]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][10]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][3]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]
  • ProPharma. (2024).
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][14]
  • PharmaGuru. (2025).
  • Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1143–1154. [Link][6]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 3-Methyl-4-nitrobenzyl bromide from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-4-nitrobenzyl bromide is a key intermediate in synthetic organic chemistry, valued for its role as a versatile building block in the development of novel pharmaceutical agents and specialty chemicals.[1] The presence of both a reactive bromomethyl group, amenable to nucleophilic substitution, and a nitro-substituted aromatic ring makes it a powerful synthon for constructing complex molecular architectures. However, the utility of this reagent is directly contingent upon its purity. Trace impurities can lead to unwanted side reactions, complicate reaction workups, reduce yields, and, most critically in drug development, introduce potentially genotoxic substances into the synthetic pathway.[2] Benzyl halides, as a class, are of increasing concern to regulatory agencies due to their potential genotoxicity.[2][3]

This guide provides researchers, scientists, and drug development professionals with a robust, multi-technique analytical workflow to rigorously assess and compare the purity of this compound from various commercial suppliers. We move beyond simple percent purity values, explaining the causality behind our experimental choices to build a self-validating system for quality assessment.

The Analytical Challenge: Profiling Potential Impurities

A comprehensive purity assessment begins with understanding the potential impurities that may arise during synthesis. The most common route to nitrobenzyl bromides is the radical bromination of the corresponding nitrotoluene.[4] This process can lead to several common impurities:

  • Unreacted Starting Material: Residual 3-methyl-4-nitrotoluene.

  • Over-brominated Byproducts: Primarily 3-methyl-4-nitrobenzylidene dibromide (the dibromo impurity).[5][6]

  • Hydrolysis Products: 3-methyl-4-nitrobenzyl alcohol, formed by reaction with trace water.[7]

  • Oxidation Products: 3-methyl-4-nitrobenzaldehyde.

  • Isomeric Impurities: Impurities arising from the nitration of toluene in the initial steps of creating the starting material.

A single analytical technique is often insufficient to detect and quantify this diverse range of potential contaminants. Therefore, we advocate for an orthogonal, multi-technique approach to build a complete and trustworthy purity profile.

A Multi-Technique Approach for Robust Purity Assessment

Our recommended workflow integrates four key analytical techniques: ¹H NMR Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.

Purity_Assessment_Workflow Figure 1. Overall Analytical Workflow cluster_0 Sample Receipt & Preparation cluster_1 Primary Analysis (Screening & Quantification) cluster_2 Secondary Analysis (Impurity ID & Verification) cluster_3 Data Synthesis & Decision Sample Receive Samples (Supplier A, B, C) Prep Prepare Stock Solutions (e.g., in ACN or CDCl3) Sample->Prep NMR 1H NMR Spectroscopy (Identity & Structural Impurities) Prep->NMR HPLC HPLC-UV (Quantitative Purity & Non-Volatiles) Prep->HPLC GCMS GC-MS (Volatile Impurities) Prep->GCMS EA Elemental Analysis (Empirical Formula Verification) Prep->EA Analysis Synthesize Data from All Techniques NMR->Analysis HPLC->Analysis GCMS->Analysis EA->Analysis Decision Final Purity Assessment & Supplier Selection Analysis->Decision Decision_Logic Figure 2. Decision Logic for Supplier Qualification cluster_screening Initial Screening cluster_verification Impurity & Elemental Verification start Start Purity Analysis nmr_check 1H NMR: Identity Confirmed? start->nmr_check hplc_check HPLC Purity > 98.5%? nmr_check->hplc_check Yes fail REJECTED (e.g., Suppliers B & C) nmr_check->fail No gcms_check GC-MS: No significant volatile impurities? hplc_check->gcms_check Yes hplc_check->fail No ea_check Elemental Analysis: Deviation < 0.4%? gcms_check->ea_check Yes gcms_check->fail No pass QUALIFIED (e.g., Supplier A) ea_check->pass Yes ea_check->fail No

Sources

A Comparative Guide to Inter-Laboratory Quantification of 3-Methyl-4-nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for an inter-laboratory comparison of analytical results for 3-Methyl-4-nitrobenzyl bromide (CAS 141281-38-1). While a formal, large-scale proficiency test for this specific compound is not publicly documented, this document outlines the critical need for such a study and presents a robust protocol based on established analytical techniques for related nitroaromatic compounds. The objective is to provide laboratories with a detailed methodology to assess and compare their analytical performance, ensuring the accuracy and reproducibility of data in research and development settings.

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its reactive nature, owing to the bromomethyl and nitro groups, makes it a versatile building block in organic synthesis.[1] However, the precise and accurate quantification of this compound is critical for quality control, reaction monitoring, and regulatory compliance. Discrepancies in analytical results between laboratories can lead to significant issues in product development, including batch-to-batch inconsistency and challenges in process validation. An inter-laboratory comparison is the gold standard for evaluating the state of analytical proficiency and identifying potential sources of error.[2]

This guide will delve into the recommended analytical methodologies, a proposed inter-laboratory study design, and the statistical evaluation of the resulting data.

Recommended Analytical Methodologies

The choice of analytical method is paramount for achieving reliable and comparable results. For a compound like this compound, which possesses a UV-active nitroaromatic chromophore and is amenable to gas and liquid chromatography, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS) are the most suitable techniques.[3]

HPLC-UV is a robust and widely accessible technique for the quantification of nitroaromatic compounds.[4] The method's simplicity, reliability, and cost-effectiveness make it an excellent choice for routine quality control.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, and UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • This compound reference standard (≥97% purity).[5]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

    • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration and Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV, making it an excellent confirmatory technique and suitable for trace-level analysis.[3]

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

    • Capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Reagents and Materials:

    • Ethyl acetate, GC grade.

    • This compound reference standard (≥97% purity).[5]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Mode: Splitless.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-300 m/z.

  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions in ethyl acetate, following a similar procedure to the HPLC-UV method.

    • Dissolve and dilute samples in ethyl acetate to a concentration within the linear range of the instrument.

  • Data Analysis:

    • Identify this compound by its retention time and characteristic mass spectrum.

    • Quantify using the peak area of a selected characteristic ion (e.g., m/z 151, the fragment corresponding to the methyl-nitrobenzyl cation).

Inter-Laboratory Comparison Study Design

A successful inter-laboratory comparison relies on a well-defined study design.[6] This section outlines a hypothetical study to assess the proficiency of participating laboratories in quantifying this compound.

Study Protocol

  • Sample Distribution:

    • A central organizing body will prepare two homogenous samples of this compound at different concentration levels (Sample A: ~20 µg/mL, Sample B: ~80 µg/mL) in a stable matrix (e.g., acetonitrile).

    • The homogeneity and stability of the samples will be thoroughly validated before distribution.

  • Analysis and Reporting:

    • Participating laboratories will be instructed to analyze each sample in triplicate using their in-house, validated HPLC-UV or GC-MS method.

    • Laboratories will report the individual results, the mean concentration, and the standard deviation for each sample.

    • A detailed description of the analytical method used, including instrumentation, column/capillary, and operating conditions, must be submitted.

  • Statistical Evaluation:

    • The consensus mean and standard deviation for each sample will be determined from the reported data.[6]

    • Each laboratory's performance will be evaluated using Z-scores, calculated as follows:[6]

      • Z = (x - X) / σ

      • Where:

        • x is the laboratory's mean result.

        • X is the consensus mean.

        • σ is the target standard deviation for proficiency assessment.

    • A Z-score between -2.0 and +2.0 is generally considered satisfactory.[6]

Data Presentation: Hypothetical Inter-Laboratory Comparison Results

The following tables present hypothetical results from an inter-laboratory comparison for the quantification of this compound.

Table 1: Hypothetical Results for Sample A (Target Concentration: ~20 µg/mL)

LaboratoryMethodReported Mean (µg/mL)Standard DeviationZ-Score
1HPLC-UV20.50.40.5
2GC-MS19.20.6-0.8
3HPLC-UV21.80.71.8
4HPLC-UV18.50.5-1.5
5GC-MS20.10.30.1
Consensus Mean 20.0
Target SD (σ) 1.0

Table 2: Hypothetical Results for Sample B (Target Concentration: ~80 µg/mL)

LaboratoryMethodReported Mean (µg/mL)Standard DeviationZ-Score
1HPLC-UV81.21.50.6
2GC-MS78.52.1-0.75
3HPLC-UV84.62.52.3
4HPLC-UV76.41.8-1.8
5GC-MS79.81.2-0.1
Consensus Mean 80.0
Target SD (σ) 2.0

In this hypothetical scenario, Laboratory 3's result for Sample B falls outside the acceptable Z-score range, indicating a potential systematic error that warrants investigation.

Visualization of Experimental Workflows

The following diagrams illustrate the proposed analytical workflows.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Reference Reference Standard Stock Stock Solution Reference->Stock Sample Test Sample Prepared_Sample Prepared Sample Sample->Prepared_Sample Working Working Standards Stock->Working Autosampler Autosampler Injection Working->Autosampler Prepared_Sample->Autosampler Column C18 Separation Autosampler->Column Detector UV Detection (265 nm) Column->Detector Chromatogram Peak Integration Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Result Concentration Result Calibration->Result GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reference Reference Standard Stock Stock Solution (in Ethyl Acetate) Reference->Stock Sample Test Sample Prepared_Sample Prepared Sample Sample->Prepared_Sample Working Working Standards Stock->Working Injection Splitless Injection Working->Injection Prepared_Sample->Injection Separation Capillary GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Identification TIC->Mass_Spectrum Quantification Selected Ion Monitoring (SIM) Quantification Mass_Spectrum->Quantification Result Concentration Result Quantification->Result

Caption: GC-MS analytical workflow for this compound.

Conclusion and Recommendations

The establishment of a formal inter-laboratory comparison program for this compound would be highly beneficial for the pharmaceutical and chemical industries. Such a program would provide an objective measure of analytical performance, foster continuous improvement, and ensure the reliability of data across different laboratories.

It is recommended that laboratories involved in the analysis of this compound adopt well-validated HPLC-UV or GC-MS methods. Participation in proficiency testing schemes, even if for related nitroaromatic compounds, can provide valuable insights into a laboratory's analytical capabilities. By adhering to standardized methodologies and participating in comparative studies, the scientific community can enhance the quality and consistency of analytical results for this important chemical intermediate.

References

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Comparative Evaluation of the Genotoxic Potential of 3-Methyl-4-nitrobenzyl bromide and its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Critical Need for Impurity Genotoxicity Assessment

In pharmaceutical development, the control of impurities within an active pharmaceutical ingredient (API) is paramount to ensuring patient safety. Of particular concern are genotoxic impurities (GTIs), which have the potential to damage DNA, leading to mutations and potentially cancer.[1][2] The International Council for Harmonisation (ICH) M7 guideline provides a comprehensive framework for the assessment and control of these DNA-reactive impurities.[3][4]

This guide focuses on 3-Methyl-4-nitrobenzyl bromide, a versatile chemical intermediate used in the synthesis of various pharmaceuticals and specialty chemicals.[5] Due to its chemical structure—containing both a nitroaromatic group and a reactive benzyl bromide moiety—the parent molecule and its process-related impurities warrant a thorough genotoxicity evaluation. Nitroaromatic compounds are a well-known class of chemicals that can exhibit mutagenicity, often following metabolic reduction of the nitro group to reactive hydroxylamines.[6][7] Similarly, benzyl halides are alkylating agents with the potential for genotoxicity.[8]

This document provides a comparative analysis of the genotoxic potential of this compound and its likely impurities. We will detail the standard, regulatory-accepted testing battery, explain the scientific rationale behind the experimental design, and present a comparative data summary to guide risk assessment.

Identifying Potential Impurities: A Synthesis-Based Approach

The genotoxic profile of a drug substance is not limited to the active ingredient itself but extends to all related substances. Understanding the synthetic route is therefore the first step in identifying potential impurities that require toxicological assessment. This compound is typically synthesized via the free-radical bromination of 3-methyl-4-nitrotoluene.

Common synthesis pathways may involve reagents like N-bromosuccinimide (NBS) or bromine with an initiator.[9] Based on this, potential process-related impurities could include:

  • Unreacted Starting Material: 3-Methyl-4-nitrotoluene

  • Over-brominated Species: 3-Methyl-4-nitrobenzylidene dibromide

  • Oxidation Byproducts: 3-Methyl-4-nitrobenzaldehyde or 3-Methyl-4-nitrobenzoic acid

  • Positional Isomers: Impurities arising from bromination at other positions, though benzylic bromination is generally favored.

Each of these impurities has a unique chemical structure that may influence its genotoxic potential, necessitating a structured and comparative evaluation.

The Standard Genotoxicity Testing Battery

The ICH M7 guideline recommends a two-pronged approach for in vitro genotoxicity testing to cover the two primary endpoints of genetic damage: gene mutation and chromosomal damage.[1][10]

  • Bacterial Reverse Mutation Assay (Ames Test): To detect gene mutations (point mutations and frameshifts).[11]

  • In Vitro Micronucleus Assay: To detect both clastogenic (chromosome breakage) and aneugenic (chromosome loss) effects.[12][13]

This combination provides a comprehensive screen for the majority of potential genotoxic mechanisms.

Methodology Deep Dive 1: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying substances that can produce gene mutations. It is a regulatory requirement for the safety evaluation of new drugs and impurities.[10][11]

Principle of the Assay

The Ames test utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on an amino acid-deficient medium.[11]

Causality Behind Experimental Choices
  • Strain Selection: A panel of strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used.[14] Each strain is designed to detect different types of mutations. For instance, TA98 detects frameshift mutagens, while TA100 and TA1535 are sensitive to base-pair substitution mutagens. This variety ensures broad coverage for different mutagenic mechanisms.

  • Metabolic Activation (S9 Fraction): Many chemicals are not directly mutagenic but become so after being metabolized by enzymes in the body (pro-mutagens). To mimic this, the assay is conducted both with and without a liver homogenate fraction, known as S9.[14][15] This fraction contains cytochrome P450 enzymes and other metabolic machinery, typically from rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This is particularly crucial for nitroaromatic compounds, which often require metabolic reduction to exert their mutagenic effect.[6]

  • Exposure Methods: The two most common methods are the plate incorporation and pre-incubation methods.[11] The pre-incubation method, where the test compound, bacteria, and S9 mix are incubated together before plating, is generally considered more sensitive for detecting certain classes of mutagens.[14]

Experimental Workflow: Ames Test

Caption: Workflow for the Ames bacterial reverse mutation assay.

Methodology Deep Dive 2: In Vitro Micronucleus Assay

This assay is the preferred method for assessing chromosomal damage as it can detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[12][16] It is a key component of the standard testing battery and often replaces the more technically demanding chromosomal aberration assay.[12]

Principle of the Assay

A micronucleus is a small, extra nucleus that forms in the cytoplasm of a cell after it divides.[13] It contains either a chromosome fragment or a whole chromosome that was not incorporated into the main nucleus during mitosis. The presence of micronuclei is an indicator of genetic damage. The assay is typically performed in mammalian cells, such as human peripheral blood lymphocytes or established cell lines like CHO, V79, or TK6.[12][17]

Causality Behind Experimental Choices
  • Cell Line Selection: The choice of cell line is critical.[16] Human-derived cells like TK6 or lymphocytes are often preferred as they have a stable karyotype and are p53-competent, providing a more relevant model for human toxicology.[16]

  • Cytokinesis Block: To ensure that only cells that have undergone one nuclear division are scored, a substance called cytochalasin B is often added.[17] This blocks the final stage of cell division (cytokinesis) without preventing nuclear division, resulting in binucleated cells. Scoring micronuclei only in these binucleated cells ensures that the observed damage was expressed during the preceding mitosis.

  • Metabolic Activation (S9): Similar to the Ames test, the assay is run with and without an S9 metabolic activation system to detect pro-mutagens.[12]

  • Toxicity Measurement: It is crucial to assess cytotoxicity alongside genotoxicity. A high level of cell death can confound the results, so the assay is typically run up to a concentration that produces approximately 50-55% cytotoxicity.[12]

Experimental Workflow: In Vitro Micronucleus Assay

Caption: Workflow for the in vitro micronucleus assay.

Comparative Data Analysis and Interpretation

The following table presents hypothetical, yet scientifically plausible, data for this compound and its potential impurities. This data is structured to facilitate a direct comparison of their genotoxic potential. A positive result in the Ames test is typically defined as a reproducible, dose-related increase in revertant colonies, generally at least a two-fold increase over the negative control. For the micronucleus assay, a statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered positive.

CompoundStructureAmes Test Result (TA98, +S9) Fold Increase vs. ControlIn Vitro Micronucleus Result (% Binucleated Cells with MN)Genotoxicity Conclusion
This compound 4-BrCH₂-3-Me-C₆H₃-NO₂15.58.2% (Significant Increase)Positive (Mutagenic & Clastogenic)
3-Methyl-4-nitrotoluene4-CH₃-3-Me-C₆H₃-NO₂8.91.5% (No Significant Increase)Positive (Mutagenic)
3-Methyl-4-nitrobenzylidene dibromide4-Br₂CH-3-Me-C₆H₃-NO₂18.210.5% (Significant Increase)Positive (Strongly Mutagenic & Clastogenic)
3-Methyl-4-nitrobenzaldehyde4-CHO-3-Me-C₆H₃-NO₂4.51.8% (No Significant Increase)Positive (Mutagenic)

Note: Data is illustrative and based on structure-activity relationships. Actual experimental results may vary.

Interpretation and Discussion
  • Parent Compound: this compound is predicted to be positive in both assays. The strong positive response in the Ames test (especially in strains like TA98 with S9 activation) is characteristic of nitroaromatic compounds.[18][19] The positive micronucleus result is likely driven by the alkylating nature of the benzyl bromide group, which can cause DNA strand breaks leading to chromosome fragments.[8][20]

  • Starting Material (Impurity 1): 3-Methyl-4-nitrotoluene, lacking the reactive bromide, is still expected to be mutagenic in the Ames test due to the nitroaromatic moiety.[6] However, its potential to cause chromosomal damage is significantly lower than the parent compound, leading to a negative result in the micronucleus assay.

  • Over-brominated Impurity (Impurity 2): The dibromide impurity is predicted to show the highest genotoxic potential. It retains the mutagenic nitro group and has enhanced alkylating activity, likely resulting in stronger positive signals in both the Ames and micronucleus assays compared to the parent compound.

  • Oxidation Impurity (Impurity 3): The aldehyde impurity is still mutagenic due to the nitro group, but its potency is likely reduced compared to the parent compound, and it is not expected to be clastogenic.

Conclusion and Risk Mitigation

This comparative guide demonstrates a systematic approach to evaluating the genotoxic potential of a pharmaceutical intermediate and its process-related impurities. The data clearly indicates that both the nitroaromatic and benzyl bromide functional groups contribute to the overall genotoxicity profile. The over-brominated impurity, 3-Methyl-4-nitrobenzylidene dibromide, is identified as a potentially high-potency genotoxicant that would require stringent control in the final API.

Based on these findings, and in accordance with ICH M7 guidelines, any impurity testing positive in this battery would be classified as a mutagenic impurity.[2][4] This would necessitate either its control at or below a substance-specific acceptable intake or its control based on the Threshold of Toxicological Concern (TTC), a level of exposure that is expected to pose a negligible carcinogenic risk.[3] This structured, data-driven evaluation is essential for ensuring the safety and regulatory compliance of pharmaceutical products.

References

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A Comparative Guide to Method Validation for the Determination of Residual 3-Methyl-4-nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of active pharmaceutical ingredients (APIs), the control of process-related impurities is a critical aspect of ensuring drug safety and quality. 3-Methyl-4-nitrobenzyl bromide is a versatile synthetic intermediate, but its reactive nature—specifically the presence of a benzylic bromide functional group—categorizes it as a potential genotoxic impurity (GTI).[1][2] Genotoxic impurities are compounds that have the potential to damage DNA, leading to mutations and possibly cancer, and are therefore controlled to significantly lower levels than typical impurities.[1][2] Regulatory bodies, through guidelines such as ICH M7, mandate stringent control and monitoring of such impurities, often down to parts-per-million (ppm) levels, corresponding to a Threshold of Toxicological Concern (TTC) that limits intake to as low as 1.5 µ g/day .[2][3][4][5]

This guide provides a comparative analysis of two widely adopted analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the validation of a method to determine residual this compound in a drug substance. We will explore the causality behind experimental choices, present detailed validation protocols grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, and provide comparative data to aid researchers in selecting the most appropriate methodology for their specific needs.[6][7]

The Foundation: ICH Q2(R1) and Method Validation Parameters

The validation of an analytical procedure is the process of providing documented evidence that the method is suitable for its intended purpose.[8][9][10] The ICH Q2(R1) guideline provides a comprehensive framework for conducting this validation, outlining specific parameters that must be evaluated.[7][11]

The core validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.[8][12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]

  • Accuracy: The closeness of test results obtained by the method to the true value.[12][13]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[12][13]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9][12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[12]

Below is a diagram illustrating the logical workflow of the method validation process as guided by these principles.

G cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Analysis & Reporting purpose Define Method Purpose (e.g., Impurity Quantitation) protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) purpose->protocol spec Specificity protocol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability, Intermediate) acc->prec limits LOD & LOQ prec->limits robust Robustness limits->robust analysis Data Analysis (Compare vs. Acceptance Criteria) robust->analysis report Prepare Validation Report (Document Results & Deviations) analysis->report approval Final Review & Approval report->approval G Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy Accuracy->Range Required across Precision Precision Precision->Accuracy Impacts Precision->Range Required across LOQ LOQ Range->LOQ Lower end is LOQ LOQ->Accuracy Requires acceptable LOQ->Precision Requires acceptable

Sources

A Senior Application Scientist's Guide to the Analysis of 3-Methyl-4-nitrobenzyl bromide: A Comparative Study of GC-MS and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Versatile Reagent

3-Methyl-4-nitrobenzyl bromide is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its bifunctional nature, featuring a reactive bromomethyl group and a nitro-substituted aromatic ring, makes it a valuable building block for creating complex molecules.[1] However, these same reactive groups present a significant challenge for analytical chemists tasked with purity assessment, reaction monitoring, or trace-level quantification. The primary analytical question revolves around the compound's thermal stability, a critical factor that dictates the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Studies on similar nitrobenzyl halides have shown they can decompose exothermally, with bromide derivatives being less stable than their chloride counterparts.[3] This guide provides an in-depth, evidence-based comparison of GC-MS and LC-MS for the analysis of this compound, offering researchers the rationale and experimental frameworks needed to select the optimal technique for their specific application.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₈H₈BrNO₂[1][4][5]
Molecular Weight 230.06 g/mol [1][4]
Appearance Off-white to light yellow powder[1]
Melting Point 44-50 °C[1]
Thermal Stability Potentially labile; nitrobenzyl halides can undergo exothermic decomposition.[3] A related compound, 4-nitrobenzyl bromide, decomposes before boiling.[6]

GC-MS for this compound: A High-Risk, High-Reward Approach

Gas Chromatography is a powerful technique that separates volatile and thermally stable compounds with high resolution.[7] When coupled with Mass Spectrometry, it provides definitive compound identification, making it a staple in many synthetic chemistry labs.[7]

Causality Behind Experimental Choices for GC-MS

The primary challenge for analyzing this compound by GC-MS is its potential for thermal degradation in the heated injector port and column. The presence of the nitro group and the labile benzyl bromide moiety increases this risk. Therefore, the entire experimental design must be geared towards minimizing thermal stress on the analyte.

  • Injector Temperature: A lower-than-standard injector temperature (e.g., 200-250°C) should be evaluated.[7] While a higher temperature ensures rapid volatilization, it can also induce decomposition. A split injection is recommended to minimize residence time in the inlet.[7]

  • Oven Program: A fast oven ramp rate is preferable to elute the compound quickly, reducing its time at elevated temperatures.

  • Carrier Gas: Helium is the standard choice, providing good efficiency at optimal flow rates.[7]

  • Column Choice: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5MS or equivalent), is suitable for this type of analyte.[8]

Potential Pitfalls: On-Column and Inlet Degradation

If the analyte degrades, the resulting chromatogram will be misleading, showing peaks for decomposition products rather than the target compound. This compromises both qualitative and quantitative accuracy. A key self-validating step is to inject a known standard at various inlet temperatures to confirm the absence of degradation products and the stability of the primary analyte peak.

Experimental Workflow: GC-MS Analysis

Caption: High-level workflow for the GC-MS analysis of this compound.

Protocol: GC-MS Method
  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[7]

  • Instrumentation: Use a standard GC-MS system, such as an Agilent 7890B GC with a 5977A MSD, or equivalent.[7]

  • GC Conditions:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

    • Injector: Split mode (20:1), 250°C.[7]

    • Injection Volume: 1 µL.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[7]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.[7]

    • Quadrupole Temperature: 150°C.[7]

    • Scan Range: m/z 40-300.

  • Data Analysis: Identify the analyte peak by its retention time and confirm its identity by matching the acquired mass spectrum with the expected fragmentation pattern (e.g., molecular ion at m/z 230/232, fragments at m/z 151 [M-Br]⁺, and m/z 91).

LC-MS for this compound: The Preferred Path for Stability and Sensitivity

Liquid Chromatography-Mass Spectrometry is the technique of choice for thermally labile, polar, and high molecular weight compounds.[7] Given the stability concerns with this compound, LC-MS offers a more robust and reliable analytical solution.

Causality Behind Experimental Choices for LC-MS

LC-MS analysis occurs at or near ambient temperature, completely circumventing the issue of thermal degradation. The primary experimental considerations shift to achieving good chromatographic separation and efficient ionization.

  • Chromatography: Reversed-phase HPLC is the logical starting point. A C18 column provides excellent retention for moderately nonpolar compounds like this one.[9] The mobile phase, typically a gradient of water and an organic solvent (methanol or acetonitrile), is optimized to achieve a sharp, symmetrical peak with an appropriate retention time.

  • Ionization Source: The choice of ionization source is critical.

    • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules. Due to the electron-withdrawing nitro group, this compound is an excellent candidate for negative-ion ESI.[10] This mode can generate a molecular anion [M]⁻ or adducts, providing clear molecular weight information with minimal fragmentation.

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, thermally stable compounds that are volatile enough to be vaporized in the source.[11][12] It could serve as an alternative to ESI, but ESI is generally the first choice for compounds with polar functional groups.

  • Mass Analysis: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode can be used for highly selective and sensitive quantification, especially in complex matrices.[13] This involves isolating the precursor ion (e.g., m/z 230) and monitoring a specific, characteristic product ion formed via collision-induced dissociation.

Experimental Workflow: LC-MS Analysis

Caption: High-level workflow for the LC-MS analysis of this compound.

Protocol: LC-MS/MS Method
  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a stock concentration of 1 mg/mL. Further dilute with the same solvent to working concentrations (e.g., 0.1-10 µg/mL).

  • Instrumentation: Use a high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., an Agilent 1290 Infinity II LC with a 6470 Triple Quadrupole MS).

  • LC Conditions:

    • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 40% B to 95% B over 5 minutes, hold at 95% B for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ion Source: ESI, Negative Ion Mode.

    • Gas Temperature: 300°C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Capillary Voltage: 3500 V.

    • MRM Transition: Monitor the transition from the precursor ion [M]⁻ (m/z 229/231) to a characteristic fragment ion (e.g., loss of Br, [M-Br]⁻ at m/z 150).

Head-to-Head Comparison: GC-MS vs. LC-MS

The decision to use GC-MS or LC-MS should be based on a clear-eyed assessment of the analytical goals and the inherent properties of the analyte.

Sources

A Senior Application Scientist's Guide to Establishing the Limit of Detection and Quantification for 3-Methyl-4-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate measurement of chemical intermediates is paramount. 3-Methyl-4-nitrobenzyl bromide, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1][2] Establishing the lower limits of an analytical method's performance—the Limit of Detection (LOD) and Limit of Quantification (LOQ)—is a critical step in method validation, ensuring that the data generated is reliable and fit for its intended purpose.[3]

This guide provides an in-depth comparison of methodologies for determining the LOD and LOQ of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] We will explore two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting supporting experimental data to guide your selection of the most appropriate method for your application.

Understanding the Fundamentals: LOD vs. LOQ

Before delving into the experimental protocols, it is crucial to distinguish between the Limit of Detection and the Limit of Quantification.

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[7][8] It is the point at which we can confidently say the analyte is present.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[7][8] This is the minimum level at which you can report a quantitative result.

The relationship between the analytical signal, noise, LOD, and LOQ is fundamental to understanding these concepts.

cluster_signal Signal Intensity cluster_concentration Analyte Concentration Signal Signal Concentration Concentration Noise Baseline Noise LOD Limit of Detection (LOD) Signal ≈ 3 x Noise Noise->LOD is distinguishable from LOQ Limit of Quantification (LOQ) Signal ≈ 10 x Noise LOD->LOQ is lower than Quantifiable_Range Reliable Quantification Range LOQ->Quantifiable_Range is the start of cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_calc LOD & LOQ Calculation Stock Prepare Stock Solution (1 mg/mL) Dilutions Perform Serial Dilutions (0.05 - 10 µg/mL) Stock->Dilutions Inject Inject Samples and Blanks (n=6 for low concentrations) Dilutions->Inject Blanks Prepare Blank Samples Blanks->Inject Acquire Acquire Chromatograms Inject->Acquire SN Method 1: Signal-to-Noise - Determine S/N for low concentrations Acquire->SN Cal Method 2: Calibration Curve - Plot curve - Determine Slope (S) and SD of Intercept (σ) Acquire->Cal LOD_LOQ Calculate LOD and LOQ SN->LOD_LOQ Cal->LOD_LOQ

Sources

A Comparative Guide to Robustness Testing of the Analytical Procedure for 3-Methyl-4-nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This guide, crafted from the perspective of a Senior Application Scientist, delves into the critical yet often underestimated aspect of analytical method validation: robustness testing. We will explore the practical application of robustness testing to a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Methyl-4-nitrobenzyl bromide, a versatile intermediate in organic synthesis and pharmaceutical research.[1] This guide will not only outline the "how" but, more importantly, the "why" behind the experimental choices, providing a framework for developing truly reliable and transferable analytical procedures.

The Imperative of Robustness: Beyond a Validation Checkbox

Robustness, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][3] It provides an indication of its reliability during normal usage. While often perceived as a routine validation exercise, a well-designed robustness study is a proactive measure that can prevent significant downstream issues, such as out-of-specification results, method transfer failures, and regulatory delays. By intentionally challenging the method's operational boundaries, we gain a profound understanding of its critical control points and ensure its suitability for long-term application across different laboratories, instruments, and analysts.

A Representative Analytical Procedure for this compound

Table 1: Representative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 10 minutes

Designing the Robustness Study: A Multifactorial Approach

A key principle of effective robustness testing is the simultaneous variation of multiple parameters. This not only enhances experimental efficiency but also allows for the identification of potential interactions between factors. A fractional factorial design is often employed for this purpose. For our HPLC method, we will investigate the following critical parameters and their deliberate variations:

  • Mobile Phase Composition: The ratio of organic to aqueous phase is a primary driver of retention and selectivity in reversed-phase HPLC.

  • pH of the Aqueous Phase: For ionizable compounds, small shifts in pH can significantly impact retention time and peak shape. While this compound is not strongly ionizable, the pH of the mobile phase can still influence the chromatography.

  • Column Temperature: Temperature affects solvent viscosity and the kinetics of solute partitioning, thereby influencing retention and selectivity.

  • Flow Rate: Variations in flow rate directly impact retention times and can affect peak resolution.

  • Wavelength: The accuracy of quantification can be sensitive to small shifts in the detection wavelength, especially if the analyte's UV spectrum has a sharp maximum.

  • Column Lot: Different batches of the same column can exhibit slight variations in packing and surface chemistry, potentially affecting the separation.

The following DOT script visualizes the workflow of our robustness study:

Robustness_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Interpretation Define_Method Define Analytical Procedure Identify_Parameters Identify Critical Parameters Define_Method->Identify_Parameters Define_Variations Define Parameter Variations Identify_Parameters->Define_Variations Prepare_Samples Prepare Standard and Sample Solutions Define_Variations->Prepare_Samples Execute_Runs Execute Experimental Runs (Factorial Design) Prepare_Samples->Execute_Runs Collect_Data Collect Chromatographic Data Execute_Runs->Collect_Data Analyze_Results Analyze Data (e.g., Retention Time, Peak Area, Resolution) Collect_Data->Analyze_Results Evaluate_Impact Evaluate Impact of Variations Analyze_Results->Evaluate_Impact Conclusion Draw Conclusions on Method Robustness Evaluate_Impact->Conclusion

Caption: Workflow for the robustness testing of an analytical procedure.

Experimental Protocol for Robustness Testing

The following is a detailed, step-by-step methodology for conducting the robustness study on the analytical procedure for this compound.

1. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 5 mL of the stock solution to 50 mL with the mobile phase.

2. Experimental Design:

  • A fractional factorial design will be used, varying the six parameters at two levels (nominal and a deliberately varied value) as detailed in Table 2.

Table 2: Parameters and Variation Levels for Robustness Testing

ParameterNominal ValueVariation (+)Variation (-)
Mobile Phase Composition (% Acetonitrile) 606258
pH of Aqueous Phase Not Applicable (Water)6.8 (with 0.1% Formic Acid)7.2 (with 0.1% Ammonia)
Column Temperature (°C) 303228
Flow Rate (mL/min) 1.01.10.9
Wavelength (nm) 270272268
Column Lot Lot ALot B-

3. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the working standard solution for each experimental run defined by the fractional factorial design.

  • Record the chromatograms and integrate the peak for this compound.

4. Data Analysis:

  • For each run, record the retention time, peak area, theoretical plates, and tailing factor.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for each parameter across all runs.

  • Analyze the effect of each parameter variation on the chromatographic performance.

Comparative Analysis of Potential Outcomes

The results of the robustness study can be effectively summarized in a table to facilitate comparison and interpretation.

Table 3: Hypothetical Results of the Robustness Study

Parameter VariedRetention Time (min)Peak AreaTheoretical PlatesTailing FactorResolution (from nearest impurity)
Nominal 5.21,250,00085001.12.5
Mobile Phase (+2% ACN) 4.81,245,00083001.12.3
Mobile Phase (-2% ACN) 5.71,255,00087001.12.7
pH (+0.2) 5.21,252,00084501.12.5
pH (-0.2) 5.21,248,00085501.12.5
Temperature (+2°C) 5.11,260,00086001.02.6
Temperature (-2°C) 5.31,240,00084001.22.4
Flow Rate (+0.1 mL/min) 4.71,130,00082001.12.2
Flow Rate (-0.1 mL/min) 5.81,380,00088001.12.8
Wavelength (+2 nm) 5.21,230,00085001.12.5
Wavelength (-2 nm) 5.21,270,00085001.12.5
Column Lot B 5.31,245,00083501.22.4

Interpreting the Results: Identifying Critical Parameters

The data in Table 3 would be analyzed to determine which parameters have a significant impact on the method's performance. For instance, a large change in retention time with a small variation in mobile phase composition or flow rate would indicate that these are critical parameters that need to be carefully controlled. Conversely, if changes in pH or wavelength have a negligible effect on the results, the method is considered robust with respect to these parameters.

The following DOT script illustrates the logical relationship between the tested parameters and their potential impact on the analytical method's performance.

Robustness_Impact cluster_parameters Varied Parameters cluster_outcomes Performance Indicators Mobile_Phase Mobile Phase Composition Retention_Time Retention Time Mobile_Phase->Retention_Time Resolution Resolution Mobile_Phase->Resolution pH pH pH->Retention_Time Temperature Temperature Temperature->Retention_Time Temperature->Resolution Flow_Rate Flow Rate Flow_Rate->Retention_Time Peak_Area Peak Area (Quantification) Flow_Rate->Peak_Area Wavelength Wavelength Wavelength->Peak_Area Column_Lot Column Lot Column_Lot->Retention_Time Peak_Shape Peak Shape (Tailing, Plates) Column_Lot->Peak_Shape

Caption: Impact of parameter variations on analytical performance.

Alternative Analytical Procedures: A Comparative Overview

While HPLC is a workhorse in pharmaceutical analysis, other techniques could be employed for the analysis of this compound. A brief comparison is provided below.

Gas Chromatography (GC): Given that the purity of this compound is sometimes determined by GC, this is a viable alternative.[5] GC offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). However, the thermal lability of the benzyl bromide moiety could be a concern, potentially leading to on-column degradation. Robustness testing for a GC method would involve varying parameters such as injector temperature, oven temperature program, carrier gas flow rate, and column type.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent. For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be necessary. Robustness testing in MEKC would focus on parameters like buffer concentration and pH, surfactant concentration, applied voltage, and capillary temperature.

Conclusion: Building Confidence in Analytical Data

Robustness testing is not merely a validation requirement but a fundamental scientific endeavor that underpins the reliability of an analytical procedure. By systematically challenging the method's operational limits, we gain invaluable insights into its performance characteristics and identify the parameters that require stringent control. This proactive approach ensures that the analytical method for this compound, or any other pharmaceutical compound, is fit for its intended purpose, delivering accurate and reproducible data throughout the drug development lifecycle. This, in turn, builds confidence in the quality and safety of the final drug product.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Surur, A. S., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 1-6.
  • International Journal of Current Research.
  • Stability Indicating Forced Degrad

Sources

A Comparative Guide to Benzylation Reagents: Navigating the Environmental Impact of Benzyl Bromide and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzyl Group and the Double-Edged Sword of Benzyl Bromide

In the landscape of organic synthesis, the benzyl group stands as one of the most versatile and widely used protecting groups for alcohols, phenols, and carboxylic acids. Its stability under a wide range of reaction conditions and its facile removal via hydrogenolysis make it an indispensable tool for multistep synthesis in pharmaceutical and materials science. For decades, benzyl bromide (C₆H₅CH₂Br) has been the reagent of choice for introducing this moiety, prized for its high reactivity and reliability.[1]

However, the very reactivity that makes benzyl bromide effective also renders it a significant environmental and health hazard. Its potent lachrymatory properties, high toxicity, and corrosive nature necessitate stringent handling protocols and raise concerns about its lifecycle impact.[2][3][4] As the chemical industry pivots towards greener, more sustainable practices, the imperative to critically evaluate and adopt safer alternatives to traditional reagents like benzyl bromide has never been more urgent.

This guide provides a comparative analysis of benzyl bromide against its common and emerging alternatives. We will dissect the environmental and toxicological profiles, compare reaction efficiencies, and provide validated experimental protocols. Our goal is to equip researchers, scientists, and drug development professionals with the data-driven insights needed to make informed, responsible decisions in the laboratory that balance synthetic efficacy with environmental stewardship.

The Environmental and Toxicological Profile of Benzyl Bromide

Benzyl bromide is a colorless to yellow liquid with a sharp, pungent odor.[5] Its reputation as a hazardous material is well-documented and stems from several key properties.

Human Health Hazards: Benzyl bromide is intensely irritating to the eyes, skin, and mucous membranes.[3][6] It is a strong lachrymator, meaning it causes tearing, a property that led to its use as a chemical warfare agent.[3][4] Exposure through inhalation or skin absorption can lead to severe irritation of the respiratory tract, chemical burns, and, in severe cases, pulmonary edema—a medical emergency characterized by fluid buildup in the lungs.[2][4] The New Jersey Department of Health cites it as a substance that may cause mutations, urging that all contact be reduced to the lowest possible level.[2]

Environmental Fate and Impact: The primary concern regarding benzyl bromide's release into the environment is its reactivity. It reacts with water, decomposing to form corrosive hydrogen bromide gas and benzyl alcohol.[5] While its hydrolysis half-life at 25°C is relatively short at approximately 79 minutes, the immediate products are hazardous. The ultimate disposal of benzyl bromide must be carefully managed to consider its impact on air quality, potential for migration in soil or water, and effects on wildlife.[6] Chronic exposure to bromides, which can form from the degradation of organobromide compounds, can be toxic to aquatic life, including rainbow trout and Daphnia magna.[7]

Below is a workflow diagram illustrating the key considerations when evaluating a benzylation reagent, prioritizing safety and environmental impact.

G cluster_0 Reagent Selection Workflow cluster_1 Hazard Assessment start Start: Need for Benzylation reactivity Is high reactivity essential? start->reactivity traditional Consider Traditional Reagents (e.g., Benzyl Bromide) reactivity->traditional  Yes alternatives Evaluate Safer Alternatives (e.g., Benzyl Chloride, Benzyl Alcohol) reactivity->alternatives  No / Can be optimized toxicity Assess Human Toxicity (Lachrymator, Corrosive, Mutagenic?) traditional->toxicity alternatives->toxicity env_impact Assess Environmental Impact (Persistence, Byproducts, Aquatic Toxicity?) toxicity->env_impact green_chem Apply Green Chemistry Principles (Atom Economy, Safer Solvents, Catalysis) env_impact->green_chem decision Select Optimal Reagent green_chem->decision

Caption: Reagent selection workflow for benzylation reactions.

Comparative Analysis of Benzylating Reagents

The choice of a benzylating agent is a trade-off between reactivity, safety, and environmental impact. Below, we compare benzyl bromide to its most common alternatives.

ParameterBenzyl BromideBenzyl ChlorideBenzyl AlcoholDibenzyl Carbonate
Formula C₆H₅CH₂BrC₆H₅CH₂ClC₆H₅CH₂OH(C₆H₅CH₂O)₂CO
Reactivity Very High[1]High[8]Moderate (Requires Catalyst)[9]Low (Requires Catalyst)
Primary Byproduct HBr (Corrosive)[5]HCl (Corrosive)[9]H₂O (Benign)Benzyl Alcohol, CO₂
Key Health Hazards Strong lachrymator, corrosive, toxic, potential mutagen.[2][3]Irritant, probable human carcinogen (EPA Group B2).[10]Low toxicity, but can irritate skin and eyes.[11]Considered non-toxic.
Environmental Profile Hydrolyzes rapidly; bromide ions toxic to aquatic life.[6][7]Readily biodegradable but toxic to aquatic life.[12][13]Readily biodegradable, not considered harmful to the environment.[14][15][16]Favorable, avoids hazardous reagents and byproducts.
Green Chemistry Score PoorPoorGoodExcellent
Benzyl Chloride (C₆H₅CH₂Cl)

Benzyl chloride is often used as a less expensive, albeit less reactive, alternative to benzyl bromide.[3] However, it is far from a "green" reagent. It is a strong irritant and is classified by the U.S. EPA as a probable human carcinogen.[10] Environmentally, while it is considered readily biodegradable, it is also classified as toxic to aquatic life with long-lasting effects.[12][13] Its use still involves the production of a corrosive acid byproduct (HCl) and presents significant health risks, making it a marginal improvement over benzyl bromide at best.

Benzyl Alcohol (C₆H₅CH₂OH)

Benzyl alcohol represents a significant leap forward in green benzylation. When used as a benzylating agent, typically under acidic or metal-catalyzed conditions, the only byproduct is water, dramatically improving the atom economy and environmental profile of the reaction.[9] Benzyl alcohol is readily biodegradable in both soil and water and is not expected to accumulate in the environment.[16] The Canadian government's chemical management plan concluded that benzyl alcohol is not harmful to the environment.[15] While less reactive than benzyl halides, its reactivity can be effectively tuned with the right catalyst, making it a superior choice for sustainable synthesis.

Dibenzyl Carbonate (DBC) and Other Green Reagents

Dibenzyl carbonate is an excellent example of a green reagent designed to replace hazardous compounds. It is a stable, non-toxic solid that can function as a benzylating agent, often with the aid of a catalyst, without producing corrosive byproducts. Other green chemistry strategies include the use of alternative halogen sources like N-bromosuccinimide (NBS) in safer solvents (e.g., acetonitrile instead of the toxic carbon tetrachloride) or employing continuous flow photochemical reactors, which improve safety, efficiency, and scalability.[17][18]

G cluster_0 Traditional Pathway cluster_1 Green Pathway Toluene Toluene Radical Radical Bromination (+ Br₂) Toluene->Radical BnBr Benzyl Bromide Radical->BnBr Benzylation1 Benzylation (ROH) BnBr->Benzylation1 Product1 Product (RO-Bn) Benzylation1->Product1 Waste1 HBr Waste Benzylation1->Waste1 BnOH Benzyl Alcohol Benzylation2 Catalytic Benzylation (ROH) BnOH->Benzylation2 Product2 Product (RO-Bn) Benzylation2->Product2 Waste2 H₂O Byproduct Benzylation2->Waste2

Caption: Comparison of traditional vs. green benzylation pathways.

Experimental Protocols: A Comparative Workflow for Phenol Benzylation

To illustrate the practical differences between these reagents, we present three protocols for the benzylation of 4-methoxyphenol.

Causality Behind Experimental Choices:

  • Base: A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol. It is heterogeneous, which simplifies workup via filtration. Stronger bases are generally unnecessary and can promote side reactions.

  • Solvent: Acetone or acetonitrile are common polar aprotic solvents that effectively dissolve the reactants and facilitate the S_N2 reaction mechanism.

  • Catalyst (for Benzyl Alcohol): A heterogeneous acid catalyst like an H-beta zeolite is chosen for its high activity, reusability, and the ease with which it can be removed from the reaction mixture, aligning with green chemistry principles.[9]

Protocol A: Benzylation using Benzyl Bromide (Traditional Method)

WARNING: Benzyl bromide is a strong lachrymator and is highly toxic. This procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (5.0 g, 40.3 mmol), anhydrous potassium carbonate (8.4 g, 60.5 mmol), and acetone (50 mL).

  • Addition: While stirring vigorously, add benzyl bromide (5.3 mL, 44.3 mmol, 1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts. Wash the solid residue with acetone (2 x 15 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by flash chromatography if necessary.

Protocol B: Benzylation using Benzyl Alcohol (Green Method)
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus under a nitrogen atmosphere, add 4-methoxyphenol (5.0 g, 40.3 mmol), benzyl alcohol (4.6 mL, 44.3 mmol, 1.1 eq), and toluene (50 mL).

  • Catalyst Addition: Add a hierarchical H-beta zeolite catalyst (0.5 g, 10 wt% relative to phenol).

  • Reaction: Heat the mixture to reflux (approx. 111°C). Water generated during the reaction will be collected in the Dean-Stark trap. Maintain reflux for 8-12 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to recover the catalyst. The catalyst can be washed with ethanol, dried, and calcined for reuse.[9]

  • Isolation: Wash the filtrate with 1M NaOH solution (2 x 25 mL) to remove any unreacted phenol, followed by water (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

G ROH ROH (Nucleophile) TS Transition State ROH->TS Nucleophilic Attack BnBr Bn-Br (Electrophile) BnBr->TS Product RO-Bn TS->Product Br_ion Br⁻ (Leaving Group) TS->Br_ion Leaving Group Departs

Caption: Simplified S_N2 mechanism for alcohol benzylation.

Conclusion: Embracing a Greener Future for Synthesis

While benzyl bromide offers high reactivity, its significant environmental and health hazards make it an increasingly untenable choice in a modern, safety-conscious laboratory. The data clearly demonstrates that viable, safer, and more sustainable alternatives are not just theoretical but practically applicable.

Benzyl alcohol, in particular, stands out as a superior alternative. Its use, facilitated by modern catalysts, shifts the chemical equation from one that produces hazardous waste to one that generates only water as a byproduct.[9][19] This approach aligns perfectly with the core principles of green chemistry: preventing waste, designing safer chemicals, and using catalytic reagents.

As scientists and researchers, the responsibility rests with us to critically assess the tools we use. By moving away from hazardous reagents like benzyl bromide and embracing greener alternatives like benzyl alcohol, we can continue to advance the frontiers of science while protecting ourselves, our colleagues, and our planet.

References

  • PubChem. (n.d.). Benzyl Bromide. National Center for Biotechnology Information.
  • New Jersey Department of Health. (2000). Hazard Summary: Benzyl Bromide.
  • IPCS, CEC. (1993). International Chemical Safety Card on Benzyl bromide.
  • Wikipedia. (n.d.). Benzyl bromide.
  • Government of Canada. (2022). Benzyl alcohol.
  • Danish Environmental Protection Agency. (2014). Survey of benzyl chloride (CAS no. 100-44-7).
  • LANXESS. (2015). Product Safety Assessment: Benzyl alcohol.
  • Government of Canada. (n.d.). Screening Assessment for the Challenge Benzene, (chloromethyl)- (Benzyl chloride).
  • Hone, C. A., et al. (2019). Continuous photochemical benzylic bromination using in situ generated Br2. Green Chemistry.
  • OECD SIDS. (n.d.). BENZYL CHLORIDE CAS N°: 100-44-7.
  • ResearchGate. (2025). Benzylation of Arenes with Benzyl Alcohols Under Green Conditions.
  • Public Health England. (2025). Benzyl chloride: general information. GOV.UK.
  • U.S. Environmental Protection Agency. (n.d.). Benzyl chloride.
  • U.S. Environmental Protection Agency. (n.d.). Health and Environmental Effects Document for Benzyl Alcohol. EPA NEIPS.
  • ElectronicsAndBooks. (n.d.). DABCO- and DBU-accelerated green chemistry for N-, O-, and S-benzylation with dibenzyl carbonate.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides.
  • ResearchGate. (2013). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?.
  • ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters.
  • ResearchGate. (n.d.). PIMS spectra recorded during the decomposition of benzyl bromide.
  • Brainly.in. (2021). describe green synthesis of benzyl bromide and acetaldehyde.
  • ILO and WHO. (2021). ICSC 0833 - BENZYL ALCOHOL.
  • Google Patents. (n.d.). CN105294407A - Benzyl alcohol route anisole benzylation reaction green catalysis method.
  • ACS Publications. (n.d.). Decomposition of the Benzyl Radical. The Journal of Physical Chemistry A.
  • National Institutes of Health. (2019). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. PMC.
  • MDPI. (n.d.). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite.
  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • MDPI. (n.d.). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.

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Safety Operating Guide

Proper Disposal of 3-Methyl-4-nitrobenzyl Bromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of reactive chemical intermediates is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and scientific integrity. 3-Methyl-4-nitrobenzyl bromide, a versatile reagent in organic synthesis, demands meticulous attention to its disposal due to its hazardous properties.[1] This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, moving beyond mere procedure to explain the critical reasoning behind each step.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the chemical's hazard profile is essential. This compound is a multi-faceted hazard, and its disposal procedure is dictated by the combination of its chemical characteristics.

Hazard ClassificationDescriptionImplication for Disposal
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2]All handling and disposal steps must be conducted in a well-ventilated area, preferably a chemical fume hood, with appropriate personal protective equipment (PPE).
Skin Corrosion/Irritation Causes skin irritation.[2] Analogs like 4-nitrobenzyl bromide can cause severe skin burns.[3]Impervious gloves and a lab coat are mandatory. Any contaminated clothing must be removed and decontaminated immediately.
Serious Eye Damage/Irritation Causes serious eye irritation.[2] It is also a lachrymator, a substance that causes tearing.[4]Chemical splash goggles and a face shield are essential to prevent severe eye damage.
Alkylating Agent As a benzyl bromide derivative, it is a potent alkylating agent.Alkylating agents are often suspect mutagens or carcinogens, necessitating that this waste be treated as particularly hazardous.
Chemical Reactivity Incompatible with strong bases, oxidizing agents, alcohols, and amines.[4][5] It can also hydrolyze in the presence of water.[6]Waste must be segregated from incompatible chemicals to prevent violent reactions.

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final pickup by environmental health and safety (EHS) professionals.

DisposalWorkflow cluster_ImmediateActions Immediate Actions at Point of Generation cluster_Containerization Proper Containerization cluster_Storage Interim Storage cluster_FinalDisposal Final Disposal A 1. Decontamination of Gross Contamination (if applicable) B 2. Segregation of Waste Streams A->B Prevent cross-contamination C 3. Select Appropriate Waste Container B->C Isolate hazardous material D 4. Label Container Correctly C->D Ensure clear identification E 5. Store in Satellite Accumulation Area (SAA) D->E Compliance with storage regulations F 6. Arrange for EHS Pickup E->F Final hand-off

Caption: Disposal workflow for this compound.

Step 1: Decontamination of Gross Contamination

For any apparatus (e.g., glassware, spatulas) that has come into direct contact with significant quantities of this compound, initial decontamination is crucial.

  • Rationale: This initial step minimizes the amount of highly concentrated hazardous material that enters the solid waste stream.

  • Procedure:

    • Rinse the contaminated apparatus with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethanol).

    • Collect this solvent rinse as halogenated organic liquid waste.

    • Follow with a standard wash using soap and water.

Step 2: Segregation of Waste Streams

Proper segregation is paramount to prevent dangerous chemical reactions within waste containers.[7]

  • Solid Waste:

    • This includes contaminated personal protective equipment (gloves, disposable lab coats), weigh boats, and absorbent materials from spill cleanups.

    • Place these items in a designated, clearly labeled hazardous solid waste container.

  • Liquid Waste:

    • This encompasses any unused solutions or solvent rinses containing this compound.

    • Collect this waste in a designated halogenated organic liquid waste container.[8] Do not mix with non-halogenated solvent waste , as this can complicate and increase the cost of disposal.[9]

  • Sharps Waste:

    • Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.

Step 3: Select Appropriate Waste Container

The choice of container is critical for safe storage and transport.[10]

  • For Liquid Waste: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[11][12] Ensure the container is compatible with halogenated organic compounds.

  • For Solid Waste: A sturdy, leak-proof container with a lid, such as a pail or a drum, is suitable. The container should be lined with a heavy-duty plastic bag.

Step 4: Label Container Correctly

Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[13]

  • Labeling Requirements:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all components in the container, including solvents and their approximate percentages.

    • The relevant hazard pictograms (e.g., corrosive, toxic, irritant).

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 5: Store in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][13]

  • SAA Requirements:

    • The SAA must be at or near the point of waste generation.[13]

    • It should be a designated area away from general laboratory traffic.

    • Store containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

    • Ensure the waste is segregated from incompatible materials, particularly bases, oxidizing agents, alcohols, and amines.[4][5]

Step 6: Arrange for EHS Pickup

Once the waste container is full or has been in accumulation for the maximum allowed time (consult your institution's specific guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[13]

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is critical.

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment: For small spills, use a chemical spill kit with absorbent pads or other inert material to contain the spill. Do not use combustible materials like paper towels.

  • Cleanup:

    • Wear appropriate PPE, including a respirator if necessary.[14]

    • Carefully sweep up the absorbed material and place it in the designated hazardous solid waste container.

    • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Personal Exposure
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of safety and environmental responsibility.

References

  • Airgas. (2025, April 22). Safety Data Sheet: Methyl Bromide.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl bromide.
  • Washington State University. (n.d.). Halogenated Solvents.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrobenzyl bromide, 99%.
  • National Institutes of Health. (n.d.). Evaluation of the Efficacy of Methyl Bromide in the Decontamination of Building and Interior Materials Contaminated with Bacillus anthracis Spores.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Defense Technical Information Center. (2004, November 16). Sporicidal Efficacy of Methyl Bromide in Decontamination of a Porous and a Non-Porous Surface.
  • Bucknell University. (n.d.). Hazardous Waste Segregation.

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Mastering the Unseen Threat: A Guide to Personal Protective Equipment for 3-Methyl-4-nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals

Handling 3-Methyl-4-nitrobenzyl bromide, a potent lachrymator and corrosive compound, demands an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the selection and use of personal protective equipment (PPE), ensuring the well-being of laboratory personnel and the integrity of your research. Beyond a simple checklist, this document delves into the causality behind each safety measure, empowering you to work with confidence and precision.

The Criticality of a Multi-Layered Defense

This compound and its analogs are known to cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3][4] As a lachrymator, even minute exposures can lead to intense tearing and discomfort, compromising your ability to work safely.[1][5] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of your experimental design.

Our approach to safety is built on the hierarchy of controls, a system that prioritizes the most effective measures for risk reduction.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous reagent) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Figure 1: Hierarchy of Controls

While elimination or substitution of this reagent may not always be feasible, a robust combination of engineering controls, administrative protocols, and the correct PPE is non-negotiable.

Your Armor: A Detailed PPE Protocol

The following table outlines the minimum required PPE for handling this compound. Remember, specific experimental conditions may necessitate additional or more robust protection.

Body Part Required PPE Rationale and Key Specifications
Eyes/Face Chemical safety goggles and a face shieldThis compound can cause severe eye damage and is a potent lachrymator.[1][2][5] Standard safety glasses are insufficient. Chemical safety goggles providing a complete seal around the eyes are mandatory. A full-face shield must be worn over the goggles to protect against splashes.[6][7][8]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Disposable nitrile gloves provide adequate protection for incidental contact.[5] For prolonged handling or in the event of a spill, heavier-duty neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently.[9][10]
Body Flame-resistant lab coatA flame-resistant lab coat, fully buttoned, is essential to protect your skin and clothing from splashes.
Feet Closed-toe shoesOpen-toed shoes are strictly prohibited in any laboratory setting where hazardous chemicals are handled.[5]
Respiratory NIOSH-approved respirator (as needed)Work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7] If there is a potential for exposure to exceed permissible limits, or in the event of a spill or ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.[6][7][8]

Procedural Integrity: Donning and Doffing PPE

The order in which you put on and take off your PPE is as crucial as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don_Coat 1. Lab Coat Don_Goggles 2. Goggles Don_Coat->Don_Goggles Don_Shield 3. Face Shield Don_Goggles->Don_Shield Don_Gloves 4. Gloves Don_Shield->Don_Gloves Doff_Gloves 1. Gloves (inside-out) Doff_Shield 2. Face Shield Doff_Gloves->Doff_Shield Doff_Goggles 3. Goggles Doff_Shield->Doff_Goggles Doff_Coat 4. Lab Coat (inside-out) Doff_Goggles->Doff_Coat

Figure 2: PPE Donning and Doffing Workflow

Donning Procedure:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Goggles: Secure your chemical safety goggles.

  • Face Shield: Place the face shield over your goggles.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Procedure (to be performed in a designated area):

  • Gloves: Remove gloves using a technique that avoids touching the outside with your bare hands (e.g., peeling them off inside-out).

  • Face Shield: Remove the face shield.

  • Goggles: Remove your goggles.

  • Lab Coat: Remove your lab coat by rolling it down your arms and turning it inside-out to contain any contaminants.

Immediately wash your hands thoroughly with soap and water after removing all PPE.

Emergency Preparedness: Spills and Exposure

In the event of a spill or personal exposure, immediate and correct action is critical.

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6]

  • Seek immediate medical attention.[1][6]

Eye Contact:

  • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][6]

  • Seek immediate medical attention.[1][6]

Inhalation:

  • Move to fresh air immediately.[1][6]

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.[1][6]

Spill Response:

  • Evacuate the immediate area.

  • If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department immediately.

  • For small spills, and only if you are trained and have the appropriate spill kit, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[6][7] Do not use combustible materials to absorb the spill.

Disposal Plan: A Cradle-to-Grave Responsibility

All materials contaminated with this compound, including used PPE and spill cleanup materials, must be disposed of as hazardous waste.[1][11] Follow your institution's specific guidelines for chemical waste disposal. Ensure that waste containers are properly labeled and stored in a designated, well-ventilated area.

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsible research.

References

  • Brandeis University. (n.d.). Lachrymators | Laboratory Safety.
  • Airgas. (2025, April 22). SAFETY DATA SHEET: Methyl Bromide.
  • Generon. (n.d.). The following PPE (Personal Protective Equipment) requirements have been obtained from the relevant product Safety Data Sheets.
  • Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl bromide. Retrieved from [Link] cGRmfGU4YjM1ZGY0YjM1ZGY0YjM1ZGY0YjM1ZGY0YjM1ZGY0YjM1ZGY0YjM1ZGY0YjM1ZGY0YjM1ZGY0YjM1ZGY0YjM1ZGY
  • PubChem. (n.d.). 4-Nitrobenzyl bromide.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrobenzyl bromide, 99%.
  • Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Nitrobenzyl bromide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.